Product packaging for 4-(4-Methoxyphenyl)pyrimidine-2-thiol(Cat. No.:CAS No. 175202-77-4)

4-(4-Methoxyphenyl)pyrimidine-2-thiol

Cat. No.: B069585
CAS No.: 175202-77-4
M. Wt: 218.28 g/mol
InChI Key: KSXDNCUHISGCTF-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)pyrimidine-2-thiol (CAS 175202-77-4) is a chemical compound with the molecular formula C11H10N2OS and a molecular weight of 218.27 g/mol . It is a solid with a melting point of 202°C and should be stored in a cool, dry place in a tightly closed container . This compound is a versatile scaffold in medicinal chemistry research, particularly in the design and synthesis of novel heterocyclic compounds. Its structure, featuring a pyrimidine-thiol core linked to a methoxyphenyl group, makes it a valuable precursor for developing potential inhibitors of protein kinases . Research indicates that analogous pyrimidine-thiol derivatives are being investigated as potent dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are prominent targets in anticancer drug discovery due to their roles in cell proliferation and tumor angiogenesis . Furthermore, such pyrimidine derivatives are also screened for their antimicrobial activities against various Gram-positive and Gram-negative bacterial and fungal strains . As a handling precaution, this product may cause skin and eye irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2OS B069585 4-(4-Methoxyphenyl)pyrimidine-2-thiol CAS No. 175202-77-4

Properties

IUPAC Name

6-(4-methoxyphenyl)-1H-pyrimidine-2-thione
Source PubChem
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InChI

InChI=1S/C11H10N2OS/c1-14-9-4-2-8(3-5-9)10-6-7-12-11(15)13-10/h2-7H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXDNCUHISGCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371587
Record name 4-(4-methoxyphenyl)pyrimidine-2-thiol
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Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-77-4
Record name 6-(4-Methoxyphenyl)-2(1H)-pyrimidinethione
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Record name 4-(4-methoxyphenyl)pyrimidine-2-thiol
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Record name 4-(4-METHOXYPHENYL)-2-PYRIMIDINETHIOL
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the pyrimidine core, which is fundamental to the structure of nucleic acids, this molecule and its analogues have been explored for a range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents and functional materials. While specific biological data for the title compound is limited in publicly accessible literature, this guide also discusses the activities of structurally related compounds to highlight its potential.

Chemical Properties and Characterization

This compound is a yellow powder with a molecular formula of C₁₁H₁₀N₂OS and a molecular weight of 218.28 g/mol .[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 175202-77-4[1]
Molecular Formula C₁₁H₁₀N₂OS[1]
Molecular Weight 218.28 g/mol [1]
Appearance Yellow powder[1]
Melting Point 216-222 °C[1]
Purity ≥ 99% (HPLC)[1]

Spectroscopic Characterization (Anticipated)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl and pyrimidine rings, a singlet for the methoxy group protons, and a broad singlet for the thiol proton, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the pyrimidine and methoxyphenyl rings, including the characteristic C=S carbon.

  • FT-IR: The infrared spectrum would likely exhibit stretching vibrations for N-H (in the thione tautomer), C-H (aromatic and aliphatic), C=N, C=C, and C=S bonds.

Synthesis

The synthesis of this compound can be achieved through the cyclocondensation of a suitable chalcone precursor with thiourea. This is a common and effective method for the preparation of 4,6-diarylpyrimidine-2-thiols.[2]

Experimental Protocol: Synthesis of this compound (General Procedure)

This protocol is based on the general synthesis of 4,6-diarylpyrimidine-2-thiol derivatives.[2]

Step 1: Synthesis of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (4-Methoxychalcone)

  • To a solution of 4-methoxyacetophenone and benzaldehyde in ethanol, add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl).

  • Filter the precipitated solid, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Step 2: Synthesis of this compound

  • A mixture of the synthesized 4-methoxychalcone and thiourea in a suitable solvent (e.g., ethanol or DMF) is refluxed in the presence of a base (e.g., KOH or NaOH).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled and poured into ice-cold water.

  • The resulting mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • The solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Synthesis_Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrimidine-2-thiol Synthesis A 4-Methoxyacetophenone D Claisen-Schmidt Condensation A->D B Benzaldehyde B->D C Base (e.g., KOH) Ethanol C->D E 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (4-Methoxychalcone) D->E F 4-Methoxychalcone I Cyclocondensation F->I G Thiourea G->I H Base (e.g., KOH) Ethanol H->I J This compound I->J

Caption: General workflow for the synthesis of this compound.

Biological Activities and Potential Applications

While specific quantitative data on the biological activity of this compound is not extensively reported, the pyrimidine-2-thiol scaffold is a well-established pharmacophore with diverse biological activities. This compound is considered a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

Anticancer Potential

Numerous derivatives of 4-arylpyrimidine-2-thiol have been investigated as potential anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

Signaling Pathway Inhibition:

Structurally related pyrimidine derivatives have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] These receptors are crucial for tumor growth, proliferation, and angiogenesis. Inhibition of these pathways can lead to the suppression of tumor progression.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Epidermal Growth Factor Receptor PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 Vascular Endothelial Growth Factor Receptor 2 VEGFR2->PI3K_Akt PLCg PLCγ Pathway VEGFR2->PLCg Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation PLCg->Angiogenesis Inhibitor Potential Inhibition by This compound Derivatives Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Potential inhibition of EGFR and VEGFR-2 signaling pathways by pyrimidine-2-thiol derivatives.

Quantitative Data for Related Compounds:

Although no specific IC₅₀ values were found for this compound, Table 2 presents data for structurally similar pyrimidine derivatives, demonstrating the potential potency of this class of compounds. It is important to note that biological activity is highly dependent on the specific substitution pattern.

Table 2: Anticancer Activity of Related Pyrimidine Derivatives

CompoundTargetIC₅₀ (µM)Cell LineReference
4-((4-methoxyphenyl)amino)-...-pyrimidineEGFR0.071-[3]
4-((4-methoxyphenyl)amino)-...-pyrimidineVEGFR-20.098-[3]
Substituted 4-anilinoquinazolineEGFR0.50-
Substituted 4-anilinoquinazolineVEGFR-20.04-
Thienopyrimidine derivativeEGFR>10MCF-7
Thienopyrimidine derivativeVEGFR-21.23-
Anti-inflammatory Potential

Pyrimidine derivatives have also been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of enzymes such as Cyclooxygenase-2 (COX-2) or the modulation of inflammatory signaling pathways like the NF-κB pathway.[4][5]

COX-2 Inhibition:

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 can reduce pain and inflammation.

NF-κB Signaling Pathway:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Inhibition of this pathway can suppress the expression of pro-inflammatory genes.

Inflammatory_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene Pro-inflammatory Gene Expression NFkB->Gene COX2 COX-2 COX2->Gene produces prostaglandins Inhibitor Potential Inhibition by This compound Derivatives Inhibitor->IKK Inhibitor->COX2

Caption: Potential anti-inflammatory mechanisms via inhibition of NF-κB and COX-2 pathways.

Quantitative Data for Related Compounds:

As with its anticancer activity, specific anti-inflammatory data for this compound is scarce. Table 3 shows the COX-2 inhibitory activity of some related pyrimidine compounds.

Table 3: Anti-inflammatory Activity of Related Pyrimidine Derivatives

CompoundTargetIC₅₀ (µM)Reference
Pyrimidine derivativeCOX-20.04[4]
Pyrimidine derivativeCOX-20.29[4]
Pyrimidine derivativeCOX-20.36[4]
Other Applications

The unique structure of this compound also makes it a candidate for applications in:

  • Coordination Chemistry: The thiol group can form stable complexes with metal ions.[1]

  • Materials Science: It can be used in the synthesis of novel organic materials with potential applications in electronics.[1]

Future Perspectives

This compound is a promising scaffold for the development of new chemical entities with therapeutic or material science applications. Future research should focus on:

  • Detailed Biological Evaluation: Comprehensive screening of the compound against a panel of cancer cell lines and inflammatory markers is necessary to determine its specific biological activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives will help in identifying the key structural features required for potent and selective activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its further development.

Conclusion

This compound is a versatile chemical entity with significant potential, particularly as a precursor for the synthesis of bioactive molecules. While direct evidence of its biological efficacy is currently limited in the available literature, the known activities of structurally related compounds strongly suggest that it is a promising starting point for the discovery of new anticancer and anti-inflammatory agents. Further detailed investigation into its synthesis, characterization, and biological properties is warranted to fully explore its potential in drug discovery and materials science.

References

A Technical Guide to the Structural Elucidation of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Foundational Strategy: Synthesis and the Tautomeric Question

A robust elucidation strategy begins with a clear understanding of the molecule's origin and inherent chemical ambiguities.

Synthesis Pathway: Claisen-Schmidt and Cyclocondensation

The most common and efficient synthesis of 4,6-diarylpyrimidine-2-thiol derivatives involves a two-step process.[2][3] First, a Claisen-Schmidt condensation between 4-methoxyacetophenone and an appropriate aldehyde (in this case, formaldehyde or a synthetic equivalent would be required, though a more typical route for this specific structure involves starting with 4-methoxychalcone precursors) forms an α,β-unsaturated ketone.[4] This intermediate then undergoes a cyclocondensation reaction with thiourea in the presence of a base, such as potassium hydroxide in ethanol, to yield the target pyrimidine-2-thiol ring system.[2][5]

Synthesis cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Cyclocondensation A 4-Methoxyacetophenone C 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate) A->C Base (e.g., KOH) B Benzaldehyde B->C E 4-(4-Methoxyphenyl)-6-phenyl- pyrimidine-2-thiol C->E Base, Heat D Thiourea D->E caption Fig 1. Generalized synthesis of a pyrimidine-2-thiol.

Caption: Fig 1. Generalized synthesis of a pyrimidine-2-thiol.

Understanding this pathway is critical as it informs us about potential impurities, such as unreacted chalcone or thiourea, which must be considered during spectroscopic analysis and purification.

The Core Ambiguity: Thione-Thiol Tautomerism

The primary structural question for 2-mercaptopyrimidines is the position of the proton, which can reside on the sulfur atom (thiol form) or a ring nitrogen atom (thione form). This equilibrium is highly sensitive to the compound's environment.[6] In dilute solutions of nonpolar solvents, the thiol form often predominates, whereas polar solvents and self-association in the solid state significantly shift the equilibrium toward the more stable thione form.[7]

Caption: Fig 2. Thione-Thiol tautomeric equilibrium.

Our analytical workflow is designed to provide definitive evidence for the predominant tautomer in different states (solution for NMR, solid for IR and X-ray).

The Elucidation Workflow: A Multi-Pronged Spectroscopic Approach

No single technique is sufficient for complete elucidation. A synergistic approach, where data from multiple analyses corroborate each other, provides the highest degree of confidence.

Workflow Start Synthesized & Purified Compound MS Mass Spectrometry (MS) Start->MS Confirms M.W. & Formula IR Infrared (IR) Spectroscopy Start->IR Identifies Functional Groups NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Start->NMR Determines Connectivity & Tautomer in Solution Conclusion Definitive Structure & Tautomer Assignment MS->Conclusion IR->Conclusion XRD Single Crystal X-ray Diffraction (XRD) NMR->XRD Provides Absolute Proof in Solid State NMR->Conclusion XRD->Conclusion caption Fig 3. Logical workflow for structure elucidation.

Caption: Fig 3. Logical workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

The first analytical step is to confirm the molecular weight and elemental composition.

  • Objective: To verify that the synthesized compound has the correct molecular formula, C₁₁H₁₀N₂OS, corresponding to a molecular weight of 218.28 g/mol .[1]

  • Technique: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI).

  • Expected Result: An [M+H]⁺ ion peak at m/z 219.0587 (calculated for C₁₁H₁₁N₂OS⁺). The high resolution allows for confirmation of the elemental composition, ruling out other formulas with the same nominal mass.

  • Causality: This initial check is crucial. If the mass is incorrect, it indicates a failed synthesis or significant impurity, and all subsequent analyses would be invalid. It is a foundational, go/no-go checkpoint.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides direct evidence of the functional groups present and offers the first clue regarding the dominant tautomer in the solid state (as a KBr pellet) or in a specific solvent.

  • Objective: To identify key vibrations corresponding to N-H, S-H, C=S, and C=N bonds.

  • Protocol: The analysis is typically performed on a solid sample using the KBr pellet technique.[5]

  • Interpretation:

    • Evidence for Thione Form: A strong C=S stretching vibration is expected in the 1170-1200 cm⁻¹ region.[4] Additionally, a broad absorption band between 3100-3300 cm⁻¹ would indicate an N-H stretch.

    • Evidence for Thiol Form: A weak but sharp S-H stretching band would appear around 2550-2650 cm⁻¹.[8] The spectrum would also feature prominent C=N stretching vibrations around 1525-1575 cm⁻¹.[9]

  • Trustworthiness: The presence of a strong C=S band and a clear N-H band, coupled with the absence of a distinct S-H band, provides compelling evidence for the thione tautomer being dominant in the solid state.

Vibrational Mode Expected Wavenumber (cm⁻¹) (Thione) Expected Wavenumber (cm⁻¹) (Thiol) Assignment Significance
N-H Stretch~3200 (broad)AbsentIndicates proton on Nitrogen
S-H StretchAbsent~2600 (weak, sharp)Indicates proton on Sulfur
Aromatic C-H Stretch>3000>3000Confirms aromatic rings
C=N / C=C Stretch~1550-1610~1550-1610Pyrimidine & Phenyl rings
C=S Stretch~1170-1200AbsentStrong indicator of thione form
C-O-C Stretch~1250 (strong)~1250 (strong)Confirms methoxy group

Table 1: Key Diagnostic IR Absorption Bands for Tautomer Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Solution-State Picture

NMR is the most powerful technique for elucidating the precise connectivity of a molecule in solution. A full suite of 1D and 2D experiments provides an unambiguous assignment of every proton and carbon.

  • Objective: To map the complete covalent framework, assign all proton and carbon signals, and determine the predominant tautomeric form in the chosen NMR solvent (typically DMSO-d₆, a polar solvent).

  • Rationale for Solvent Choice: DMSO-d₆ is chosen for its ability to dissolve a wide range of heterocyclic compounds and because its polar nature is expected to favor the thione tautomer, which simplifies the spectrum by locking the equilibrium.[6][7] Amide and thiol protons are also less prone to rapid exchange with residual water in DMSO-d₆ compared to other solvents like CDCl₃ or D₂O.

2.3.1. ¹H NMR Spectroscopy

  • Expected Signals: The spectrum should show distinct signals for the methoxyphenyl group, the pyrimidine ring protons, and a key exchangeable proton (N-H or S-H).

  • Interpretation:

    • Methoxyphenyl Protons: An AA'BB' system with two doublets, one around 8.1 ppm (protons ortho to the pyrimidine ring) and another around 7.1 ppm (protons ortho to the methoxy group).[2] A sharp singlet for the methoxy (-OCH₃) protons is expected around 3.9 ppm.[2]

    • Pyrimidine Protons: Two doublets, one for H5 and one for H6 of the pyrimidine ring.

    • The Tautomeric Proton: A very broad singlet far downfield (δ 12-14 ppm) is characteristic of an N-H proton in a thione/amide-like environment, strongly suggesting the thione tautomer. An S-H proton would typically appear much further upfield and might be sharper.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling (J, Hz) Rationale
N-H~13.0br s-Highly deshielded proton on nitrogen, characteristic of thione form in DMSO.
H-Ar (ortho to Pyr)~8.1d~8.8Deshielded by proximity to electron-deficient pyrimidine ring.
H-6 (Pyrimidine)~7.8d~5.0Pyrimidine ring proton.
H-5 (Pyrimidine)~7.3d~5.0Pyrimidine ring proton, coupled to H-6.
H-Ar (ortho to OMe)~7.1d~8.8Shielded by electron-donating methoxy group.
OCH₃~3.9s-Typical chemical shift for an aryl methoxy group.

Table 2: Predicted ¹H NMR Data for 4-(4-methoxyphenyl)pyrimidin-2(1H)-thione in DMSO-d₆.

2.3.2. ¹³C NMR Spectroscopy

  • The Key Diagnostic Signal: The chemical shift of the C2 carbon provides the most definitive NMR evidence for the tautomeric form.

  • Interpretation:

    • Thione Form (C=S): The C2 carbon will appear as a thiocarbonyl, resonating significantly downfield in the range of δ 175-180 ppm.[4]

    • Thiol Form (C-S): The C2 carbon would be a standard aromatic carbon bonded to sulfur, resonating much further upfield.

Carbon Assignment Predicted δ (ppm) Rationale
C2 (C=S)~178Crucial diagnostic peak. Thiocarbonyl carbon is highly deshielded.
C4, C6 (Pyrimidine)~163Aromatic carbons adjacent to nitrogen.
C-Ar (ipso to OMe)~162Deshielded by oxygen.
C-Ar (ipso to Pyr)~130Aromatic quaternary carbon.
C-Ar (CH)~129, ~115Aromatic methine carbons of the phenyl ring.
C5 (Pyrimidine)~108Aromatic methine of the pyrimidine ring.
OCH₃~55.5Typical chemical shift for an aryl methoxy carbon.

Table 3: Predicted ¹³C NMR Data for 4-(4-methoxyphenyl)pyrimidin-2(1H)-thione in DMSO-d₆.

2.3.3. 2D NMR (HSQC & HMBC): Confirming Connectivity

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It is used to definitively assign the protonated carbons in Table 3 (e.g., confirming the signals at δ 129/115 belong to the phenyl protons and δ 108 belongs to the pyrimidine H5).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the assembly of the molecular skeleton.

Caption: Fig 4. Expected key HMBC correlations.

The correlation from the downfield N-H proton to the C2 thiocarbonyl signal (at ~178 ppm) and the C6 pyrimidine carbon provides incontrovertible proof of the thione structure in solution.

Absolute Proof: Single-Crystal X-ray Diffraction

While NMR provides a definitive structure in solution, X-ray crystallography provides an exact, three-dimensional map of the atomic positions in the solid state, serving as the ultimate arbiter of structure.[10][11]

  • Objective: To unambiguously determine bond lengths, bond angles, and the precise location of all atoms, including the key proton, in a single crystal.

  • Methodology: A suitable single crystal is grown from a concentrated solution. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure is solved.[12][13]

  • Expected Result: The final solved structure would visually show the proton covalently bonded to one of the ring nitrogens. It would also reveal a C2-S bond length consistent with a carbon-sulfur double bond (~1.68 Å) rather than a single bond (~1.82 Å). This provides the "gold standard" proof of the thione tautomer's existence in the solid state.

Conclusion: An Integrated and Self-Validating Structural Assignment

By integrating data from a suite of orthogonal analytical techniques, the structure of 4-(4-methoxyphenyl)pyrimidine-2-thiol can be elucidated with the highest degree of scientific certainty.

  • HRMS confirms the elemental formula C₁₁H₁₀N₂OS.

  • Solid-state IR shows characteristic N-H and C=S absorptions, and a lack of an S-H band, pointing to the thione form.

  • NMR spectroscopy in DMSO-d₆ provides a complete connectivity map. The key diagnostic signals—a ¹H signal for an N-H proton at ~13.0 ppm and a ¹³C signal for a C=S carbon at ~178 ppm—conclusively prove the structure is the thione tautomer in polar solution.

  • X-ray crystallography provides the ultimate, unambiguous proof of the thione structure in the solid state.

Appendix: Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

  • Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile.

  • Dilute the stock solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Acquire data in positive ion mode, scanning a mass range of m/z 100-500.

  • Compare the exact mass of the [M+H]⁺ ion with the theoretical calculated mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of an FTIR spectrometer.

  • Acquire the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Process the spectrum to identify the wavenumbers of key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Accurately weigh ~10-15 mg of the sample into an NMR tube.

  • Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the tube and vortex until the sample is fully dissolved.

  • Acquire the following spectra on a spectrometer operating at a frequency of 400 MHz or higher:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Standard carbon spectrum with proton decoupling (e.g., using a PENDANT or DEPT sequence to also determine carbon multiplicities).

    • HSQC: Use a standard pulse program to correlate one-bond ¹H-¹³C connections.

    • HMBC: Use a standard pulse program optimized for long-range couplings (typically 8 Hz) to correlate ¹H-¹³C connections over 2-3 bonds.

  • Process all spectra using appropriate software, referencing the residual DMSO solvent peak (δH = 2.50 ppm, δC = 39.52 ppm).

References

An In-depth Technical Guide to the Potential Mechanisms of Action of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)pyrimidine-2-thiol is a heterocyclic compound featuring a pyrimidine ring substituted with a 4-methoxyphenyl group and a thiol group. While this specific molecule is often utilized as a versatile intermediate in the synthesis of more complex derivatives, its core structure is the foundation for a variety of biologically active compounds. This technical guide consolidates the current understanding of the potential mechanisms of action of this compound by examining the activities of its closely related derivatives. The primary, well-documented therapeutic targets for this class of compounds include key enzymes in cancer signaling pathways, components of the cellular cytoskeleton, and signaling molecules in bone regeneration. This guide will delve into the preclinical data and experimental methodologies related to its potential as a dual EGFR/VEGFR-2 inhibitor, a tubulin polymerization inhibitor, and a modulator of the BMP2/SMAD1 signaling pathway.

Core Biological Activities and Mechanisms of Action

Research into derivatives of this compound has revealed three principal areas of biological activity:

  • Dual Inhibition of EGFR and VEGFR-2: Derivatives have demonstrated potent inhibition of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical tyrosine kinases involved in tumor growth and angiogenesis.

  • Tubulin Polymerization Inhibition: Several compounds based on this scaffold have been shown to inhibit the polymerization of tubulin, a key component of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

  • Modulation of BMP2/SMAD1 Signaling: Certain derivatives have been identified as bone anabolic agents that promote osteogenesis through the activation of the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway.

Dual EGFR and VEGFR-2 Inhibition

The inhibition of both EGFR and VEGFR-2 is a validated strategy in oncology to simultaneously target tumor cell proliferation and the blood supply that feeds the tumor. Numerous pyrimidine derivatives, including those with a 4-methoxyphenyl moiety, have been synthesized and evaluated for this dual inhibitory activity.

Quantitative Data for 4,6-Diarylpyrimidine-2-thiol Derivatives

The following table summarizes the in vitro inhibitory activity of several 4,6-diarylpyrimidine-2-thiol derivatives against EGFR and VEGFR-2. It is important to note that these are derivatives of the core topic molecule.

Compound IDStructureEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Reference
22 4-(4-methoxyphenyl)-6-(3-methoxyphenyl)-2-((4-methoxybenzyl)thio)pyrimidine74 ± 51.15[1]
29 4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-2-((4-methoxybenzyl)thio)pyrimidine72 ± 51.60[1]
14 2-(benzylthio)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine902.95[1]
17 6-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2-(propylthio)pyrimidine872.15[1]
19 4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-2-(methylthio)pyrimidine832.50[1]
25 4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-2-(propylthio)pyrimidine781.95[1]
12 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol derivative7198[2]
Signaling Pathway

The mechanism of action for these derivatives involves the competitive binding to the ATP-binding pocket of the EGFR and VEGFR-2 kinase domains. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting proliferation and angiogenesis.

EGFR_VEGFR2_Inhibition cluster_receptor Cell Membrane cluster_ligand cluster_inhibitor cluster_downstream Intracellular Signaling EGFR EGFR Proliferation Cell Proliferation Survival EGFR->Proliferation   PI3K/Akt   RAS/MAPK VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis   PLCγ/PKC EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Inhibitor 4-(4-Methoxyphenyl) pyrimidine-2-thiol Derivative Inhibitor->EGFR Inhibitor->VEGFR2

Inhibition of EGFR and VEGFR-2 signaling pathways.
Experimental Protocols

In Vitro EGFR and VEGFR-2 Kinase Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against EGFR and VEGFR-2 tyrosine kinases.

  • Materials: Recombinant human EGFR and VEGFR-2 kinase domains, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and test compound to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated anticancer strategy. Derivatives of this compound have been shown to inhibit tubulin polymerization, likely by binding to the colchicine-binding site on β-tubulin.

Quantitative Data for Related Pyrimidine Derivatives
CompoundCell LineGI₅₀ (nM)Tubulin Polymerization IC₅₀ (µM)Reference
(R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chlorideMDA-MB-43510-100~2.5[3]
Mechanism of Action

Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.

Tubulin_Inhibition cluster_tubulin Microtubule Dynamics cluster_cellular_effects Cellular Consequences Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle Inhibitor 4-(4-Methoxyphenyl) pyrimidine-2-thiol Derivative Inhibitor->Tubulin Binds to Colchicine Site Inhibitor->Microtubule G2M G2/M Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Mechanism of tubulin polymerization inhibition.
Experimental Protocols

In Vitro Tubulin Polymerization Assay:

  • Objective: To measure the effect of test compounds on the polymerization of purified tubulin.

  • Materials: Purified bovine or porcine brain tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, and a spectrophotometer or fluorometer.

  • Procedure (Turbidity-based):

    • Resuspend tubulin in ice-cold polymerization buffer.

    • Add serial dilutions of the test compound to the tubulin solution in a 96-well plate.

    • Initiate polymerization by adding GTP and incubating the plate at 37°C.

    • Monitor the increase in absorbance at 340 nm over time. An increase in absorbance corresponds to microtubule formation.

    • Calculate the IC₅₀ value based on the inhibition of the polymerization rate or the final extent of polymerization.

Modulation of BMP2/SMAD1 Signaling

Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play a crucial role in bone formation and regeneration. Certain pyrimidine derivatives have been shown to act as bone anabolic agents by activating the BMP2 signaling pathway.

Signaling Pathway

These compounds promote the expression of osteogenic genes by activating the BMP2 receptor, which leads to the phosphorylation and nuclear translocation of SMAD1/5/8 transcription factors.

BMP2_Signaling cluster_receptor Cell Membrane cluster_ligand cluster_agonist cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus BMPR BMP Receptor (Type I/II) SMAD158 SMAD1/5/8 BMPR->SMAD158 Phosphorylates BMP2 BMP2 BMP2->BMPR Agonist 4-(4-Methoxyphenyl) pyrimidine-2-thiol Derivative Agonist->BMPR Activates pSMAD p-SMAD1/5/8 SMAD158->pSMAD Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription (RUNX2, Osterix) Complex->Transcription Osteogenesis Osteogenesis Transcription->Osteogenesis

Activation of the BMP2/SMAD1 signaling pathway.
Experimental Protocols

Alkaline Phosphatase (ALP) Activity Assay:

  • Objective: To assess the osteogenic differentiation of mesenchymal stem cells (MSCs) or pre-osteoblastic cells in response to treatment with test compounds.

  • Materials: MSCs or MC3T3-E1 cells, osteogenic differentiation medium, test compounds, ALP assay kit (e.g., using p-nitrophenyl phosphate as a substrate).

  • Procedure:

    • Plate cells in a 96-well plate and culture until confluent.

    • Replace the growth medium with osteogenic differentiation medium containing various concentrations of the test compounds.

    • Culture the cells for a specified period (e.g., 7-14 days), replacing the medium every 2-3 days.

    • At the end of the culture period, lyse the cells and measure the ALP activity by monitoring the conversion of p-nitrophenyl phosphate to p-nitrophenol at 405 nm.

    • An increase in ALP activity indicates enhanced osteogenic differentiation.

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutics with diverse mechanisms of action. While direct biological data on the parent compound is limited, extensive research on its derivatives strongly suggests its potential to modulate key cellular pathways involved in cancer and bone regeneration. The primary mechanisms identified for these derivatives are the dual inhibition of EGFR and VEGFR-2, the inhibition of tubulin polymerization, and the activation of the BMP2/SMAD1 signaling pathway. Further investigation into the specific biological activities of this compound itself is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration of this important class of molecules.

References

The Biological Versatility of 4-(4-Methoxyphenyl)pyrimidine-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the pyrimidine scaffold are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. This technical guide focuses on the biological profile of a specific derivative, 4-(4-Methoxyphenyl)pyrimidine-2-thiol, and its analogues. This document consolidates available data on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways to offer a comprehensive resource for researchers in drug discovery and development. While specific quantitative data for this compound is limited in the available literature, this guide presents data for structurally similar and relevant pyrimidine-2-thiol derivatives to infer its potential biological activities.

Introduction

Pyrimidine and its functionalized derivatives represent a cornerstone in heterocyclic chemistry and drug design, forming the backbone of nucleic acids and a plethora of therapeutic agents. The incorporation of a thiol group at the C2 position and an aryl substituent, such as a 4-methoxyphenyl group at the C4 position, imparts unique physicochemical properties that can lead to a diverse range of biological activities. These activities often stem from the molecule's ability to interact with various biological targets, including enzymes and receptors. This guide explores the multifaceted biological potential of this compound and its related compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial effects.

Synthesis

The synthesis of this compound and its derivatives typically involves a cyclocondensation reaction. A common and efficient method is the reaction of a chalcone with thiourea in the presence of a base.

General Synthesis Protocol for 4,6-Diarylpyrimidine-2-thiol Derivatives

A widely used method for synthesizing 4,6-diarylpyrimidine-2-thiol, which can be adapted for this compound, involves the following steps:

  • Chalcone Synthesis: An appropriate acetophenone (e.g., 4-methoxy acetophenone) is reacted with a benzaldehyde derivative via a Claisen-Schmidt condensation reaction in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield the corresponding chalcone.

  • Cyclocondensation: The synthesized chalcone is then reacted with thiourea in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is precipitated by acidification. The resulting solid is then filtered, washed, and purified, often by recrystallization from a suitable solvent, to yield the desired pyrimidine-2-thiol derivative.

Biological Activities

Anticancer Activity

Pyrimidine-2-thiol derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Pyrimidine derivative 12 HepG-2 (Liver)MTT3.74[1]
MCF-7 (Breast)MTT7.81[1]
HCT-116 (Colon)MTT2.96[1]
Pyrimidine derivative 10b HepG-2 (Liver)MTT-[2]
MCF-7 (Breast)MTT-[2]
EGFR Inhibition-0.161[2]
VEGFR-2 Inhibition-0.141[2]
Pyrimidine derivative 2a EGFR Inhibition-0.209[2]
VEGFR-2 Inhibition-0.195[2]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

experimental_workflow_mtt cluster_workflow MTT Assay Workflow cell_seeding 1. Cell Seeding (96-well plate) compound_treatment 2. Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment 24h Incubation mtt_addition 3. MTT Addition (Incubate 3-4h) compound_treatment->mtt_addition 24-72h Incubation formazan_solubilization 4. Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_measurement 5. Absorbance Measurement (570 nm) formazan_solubilization->absorbance_measurement data_analysis 6. Data Analysis (% Viability, IC50) absorbance_measurement->data_analysis

Caption: Workflow of the MTT cytotoxicity assay.
Anti-inflammatory Activity

Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation.

Compound/DerivativeEnzymeAssayIC50 (µM)Reference
Pyrimidine derivative L1 COX-2TMPD OxidationComparable to Meloxicam[4]
Pyrimidine derivative L2 COX-2TMPD OxidationComparable to Meloxicam[4]
Pyrazole-pyrazoline analog 10 COX-2Immunoassay1.09[5]

An in vitro COX-2 inhibitor screening assay can be performed to evaluate the inhibitory potential of the compounds.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a heme cofactor solution, and a solution of the substrate, arachidonic acid.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well. Then, add the test compound at various concentrations and incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Detection: The product of the COX-2 reaction (e.g., Prostaglandin G2) is detected using a suitable method, such as a fluorometric probe that reacts with the product to generate a fluorescent signal.

  • Data Analysis: The rate of the reaction is measured, and the percentage of inhibition for each compound concentration is calculated. The IC50 value is then determined from the dose-response curve.

Antimicrobial Activity

Pyrimidine-2-thiol derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The presence of the sulfur and nitrogen atoms in the pyrimidine ring is thought to contribute to their antimicrobial efficacy.

Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
Thiopyrimidine 6M Klebsiella pneumoniaeBroth Microdilution375[6]
Pseudomonas aeruginosaBroth Microdilution375[6]
Thiopyrimidine 19M Klebsiella pneumoniaeBroth Microdilution375[6]
Pseudomonas aeruginosaBroth Microdilution375[6]
Pyrimidine derivative 2 E. coli--[7]
Pyrimidine derivative 5 B. subtilis--[7]

This method is used to determine the susceptibility of microorganisms to antimicrobial agents.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared in a sterile broth.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the agar.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

experimental_workflow_disk_diffusion cluster_workflow Disk Diffusion Workflow inoculum_prep 1. Prepare Standardized Inoculum plate_inoculation 2. Inoculate Agar Plate (Bacterial Lawn) inoculum_prep->plate_inoculation disk_application 3. Apply Compound-Impregnated Disks plate_inoculation->disk_application incubation 4. Incubate Plate (18-24h) disk_application->incubation measure_zone 5. Measure Zone of Inhibition (mm) incubation->measure_zone

Caption: Workflow of the Kirby-Bauer disk diffusion test.

Signaling Pathways

EGFR and VEGFR-2 Signaling in Cancer

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key tyrosine kinases that, when dysregulated, play crucial roles in tumor growth, proliferation, and angiogenesis.[8] The crosstalk between these two pathways is a significant factor in cancer progression.[9] Pyrimidine derivatives have been designed to dually inhibit these receptors.

egfr_vegfr2_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Angiogenesis Survival Cell Survival mTOR->Survival PLCg->Ras PKC PKC PLCg->PKC

Caption: Simplified EGFR and VEGFR-2 signaling pathways.
NF-κB Signaling in Inflammation

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[4][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

nfkb_pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits IkB_p p-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active releases Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_active->DNA translocates to nucleus and binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression activates transcription

References

An In-depth Technical Guide on 4-(4-Methoxyphenyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 4-(4-Methoxyphenyl)pyrimidine-2-thiol and its closely related derivatives. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties and Synthesis

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a 4-methoxyphenyl group at the 4th position and a thiol group at the 2nd position.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 175202-77-4[1]
Molecular Formula C11H10N2OS[1]
Molecular Weight 218.28 g/mol [1]
Appearance Yellow powder[1]
Melting Point 216-222 °C[1]
Purity ≥ 99% (HPLC)[1]
General Synthesis Protocol

The synthesis of this compound and its analogs is typically achieved through a two-step process involving a Claisen-Schmidt condensation followed by a cyclocondensation reaction.[4]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

This step involves the base-catalyzed condensation of an appropriate acetophenone with an aromatic aldehyde to form a chalcone (an α,β-unsaturated ketone). For the synthesis of the precursor to this compound, 4-methoxyacetophenone would be reacted with a suitable aldehyde.

Step 2: Pyrimidine Ring Formation (Cyclocondensation)

The resulting chalcone is then reacted with thiourea in the presence of a base to yield the pyrimidine-2-thiol derivative.[4]

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Ring Formation 4-Methoxyacetophenone 4-Methoxyacetophenone Chalcone (α,β-unsaturated ketone) Chalcone (α,β-unsaturated ketone) 4-Methoxyacetophenone->Chalcone (α,β-unsaturated ketone) Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone (α,β-unsaturated ketone) Base (e.g., NaOH or KOH) Base (e.g., NaOH or KOH) Base (e.g., NaOH or KOH)->Chalcone (α,β-unsaturated ketone) Thiourea Thiourea Chalcone (α,β-unsaturated ketone)->Thiourea This compound This compound Thiourea->this compound Base Base Base->this compound

Caption: General synthesis workflow for 4-arylpyrimidine-2-thiols.

Detailed Experimental Protocol for a Representative Analog

The following protocol is for the synthesis of a closely related analog, 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol, and can be adapted for the target compound.[5]

Materials:

  • (2E)-1-(4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (chalcone)

  • Thiourea

  • Ethanol

  • Potassium hydroxide

Procedure:

  • A mixture of the chalcone (0.01 mol) and thiourea (0.01 mol) is dissolved in ethanol (20 mL).

  • An ethanolic solution of potassium hydroxide (0.01 mol in 10 mL ethanol) is added to the mixture.

  • The reaction mixture is refluxed for 8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Biological Activities

Derivatives of pyrimidine-2-thiol have been reported to exhibit a wide range of biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects.[1][4]

Anticancer Activity

Several studies have highlighted the potential of 4,6-diarylpyrimidine derivatives as anticancer agents, particularly as inhibitors of key signaling kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

Table 2: Anticancer Activity of Representative 4,6-Diarylpyrimidine-2-thiol Derivatives

CompoundCell LineActivity MetricValue (nM)Reference
Compound 22 -GI5022[4]
Compound 29 -GI5024[4]
Compound 22 VEGFR-2IC501.15[4]
Compound 29 VEGFR-2IC501.60[4]
Sorafenib (Ref.) VEGFR-2IC500.17[4]

Note: The specific structures of compounds 22 and 29 are detailed in the cited reference. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Enzyme Inhibition

A study on hydroxyl-substituted 4,6-diarylpyrimidine-2-thiols demonstrated their potential as inhibitors of pancreatic lipase.[5]

Table 3: Lipase Inhibition by a Representative Pyrimidine-2-thiol Analog

CompoundIC50 (µM)
4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol 0.29 ± 0.026

Note: This data is for a structural isomer of the target compound and serves as an indicator of potential activity.

Antimicrobial Activity

The same study also investigated the antimicrobial properties of these compounds.

Table 4: Minimum Inhibitory Concentration (MIC) of a Representative Pyrimidine-2-thiol Analog

OrganismMIC (µg/mL)
Enterococcus faecalis>1000
Staphylococcus aureus>1000
Bacillus cereus250
Escherichia coli>1000
Pseudomonas aeruginosa>1000
Candida albicans>1000
Candida krusei>1000

Signaling Pathways

The anticancer activity of pyrimidine derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.

EGFR/VEGFR-2 Signaling Pathway

EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the PI3K/Akt and MAPK pathways, leading to cell growth and angiogenesis. Pyrimidine derivatives have been shown to act as dual inhibitors of these receptors.[4]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Pyrimidine 4-Arylpyrimidine -2-thiol Derivatives Pyrimidine->EGFR Inhibition Pyrimidine->VEGFR2 Inhibition

Caption: Inhibition of EGFR/VEGFR-2 signaling by pyrimidine derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial downstream effector of many receptor tyrosine kinases and plays a central role in cell survival and proliferation. Some pyrimidine derivatives have been shown to suppress this pathway.

G cluster_0 Upstream Activation cluster_1 PI3K/Akt Cascade cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Proliferation Cell Proliferation Akt->Cell Proliferation Cell Survival Cell Survival Akt->Cell Survival inhibition of apoptosis Cell Growth Cell Growth mTORC1->Cell Growth Pyrimidine Pyrimidine Derivatives Pyrimidine->PI3K Inhibition

Caption: Putative inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The straightforward synthesis and the potential for broad-spectrum pharmacological effects, particularly in the realm of anticancer therapy, make them attractive candidates for further investigation and development. The data presented in this guide, compiled from the available literature, provides a solid foundation for future research in this area. It is important to note that while specific quantitative data for this compound is limited, the information available for its close structural analogs strongly suggests its potential as a bioactive molecule. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Pyrimidine-2-thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, forming the core of essential biomolecules such as the nucleobases cytosine, thymine, and uracil.[1] Among its myriad derivatives, pyrimidine-2-thiol and its analogs have carved out a significant niche, demonstrating a remarkable breadth of biological activities that have captivated researchers for over a century. This in-depth technical guide explores the discovery and historical development of pyrimidine-2-thiol compounds, detailing their synthesis, physicochemical properties, and the evolution of their applications in drug discovery and development.

Historical Milestones in Pyrimidine and Pyrimidine-2-thiol Chemistry

The journey to the discovery and utilization of pyrimidine-2-thiol compounds is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with Adolf Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[2] Pinner was also the first to propose the name "pyrimidin" in 1885.[2] However, the parent pyrimidine compound was not prepared until 1900 by Gabriel and Colman.[2]

While the exact first synthesis of the parent pyrimidine-2-thiol is not definitively documented in a single seminal publication, early methods for synthesizing 2-substituted pyrimidines from 1,3-dicarbonyl compounds and urea or thiourea derivatives were described by P. N. Evans in 1893.[3] One of the foundational methods for the synthesis of 2-thiopyrimidines was reported by Biginelli in 1893.[1] These early syntheses laid the groundwork for the exploration of this class of compounds. The reaction of thiourea with β-dicarbonyl compounds or their equivalents became a cornerstone for accessing the pyrimidine-2-thiol scaffold.[2]

A significant advancement in the synthesis of 2-mercaptopyrimidines was the improvement of the reaction between 1,3-dicarbonyl compounds and thiourea derivatives by Hunt, McOmie, and Sayer, who prepared 2-mercapto-4,6-dimethylpyrimidine.[3] This paved the way for more efficient and general methods for the synthesis of a wide array of substituted pyrimidine-2-thiols.

Physicochemical Properties and Tautomerism

Pyrimidine-2-thiol exists in a tautomeric equilibrium with its thione form, 2(1H)-pyrimidinethione. This equilibrium is a critical determinant of the compound's chemical reactivity and biological activity.

dot

Caption: Thiol-thione tautomerism of pyrimidine-2-thiol.

Computational studies using density functional theory (DFT) have shown that in the gas phase, the thiol tautomer is more stable than the thione form by approximately 3.41 kcal/mol.[4][5] However, in an aqueous medium, the thione form is predicted to be more stable by about 6.47 kcal/mol.[4][5] This solvent-dependent equilibrium has profound implications for the behavior of these compounds in biological systems.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of the parent pyrimidine-2-thiol is presented in the table below. These properties are fundamental for its application in medicinal chemistry, influencing factors such as solubility, membrane permeability, and formulation.

PropertyValueReference(s)
Molecular Formula C₄H₄N₂S[4][6]
Molecular Weight 112.15 g/mol [6][7]
Melting Point 230 °C (decomposes)[4][6][7]
Boiling Point 234.2 ± 23.0 °C (Predicted)[4]
Density 1.267 ± 0.06 g/cm³ (Predicted)[4]
pKa Not explicitly found for the parent compound, but related pyrimidines have basic pKa values around 1.23.[8]
LogP (Octanol/Water) 0.765 (Crippen Calculated)[9]
Water Solubility Insoluble[6]
Appearance Yellow powder/needles[3][6]

Key Synthetic Methodologies

The synthesis of pyrimidine-2-thiol and its derivatives has evolved over the years, with several robust methods now available to medicinal chemists.

Condensation of β-Dicarbonyl Compounds with Thiourea

This is one of the most common and versatile methods for the synthesis of the pyrimidine-2-thiol core. The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with thiourea, typically under acidic or basic conditions.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product beta_dicarbonyl β-Dicarbonyl Compound condensation Cyclocondensation beta_dicarbonyl->condensation thiourea Thiourea thiourea->condensation catalyst Acid or Base Catalyst catalyst->condensation solvent Solvent (e.g., Ethanol) solvent->condensation heat Heat heat->condensation pyrimidine_thiol Pyrimidine-2-thiol Derivative condensation->pyrimidine_thiol

Caption: General workflow for the synthesis of pyrimidine-2-thiols.

Experimental Protocol: Synthesis of 2-Mercaptopyrimidine Hydrochloride [3]

  • Reactants:

    • Thiourea (45.6 g, 0.60 mole)

    • 1,1,3,3-Tetraethoxypropane (176 g, 0.80 mole)

    • Absolute ethanol (600 ml)

    • Concentrated hydrochloric acid (60 ml)

  • Procedure:

    • A solution of thiourea in absolute ethanol is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and a stoppered opening.

    • Concentrated hydrochloric acid is added, followed by the rapid addition of 1,1,3,3-tetraethoxypropane.

    • The mixture is heated to boiling for approximately 1 hour with continuous stirring, during which the product precipitates.

    • The reaction mixture is chilled, and the yellow crystalline precipitate of 2-mercaptopyrimidine hydrochloride is collected by filtration.

    • The product is washed with cold ethanol and air-dried.

  • Purification:

    • The crude hydrochloride salt is suspended in water and neutralized with a 20% sodium hydroxide solution to a pH of 5-6.

    • The resulting free base is collected, washed with water, and recrystallized from aqueous ethanol to yield yellow needles of 2-mercaptopyrimidine.

Synthesis from Chalcones

Another widely used method involves the reaction of α,β-unsaturated ketones (chalcones) with thiourea in the presence of a base, such as ethanolic potassium hydroxide.[10][11] This method allows for the synthesis of highly substituted pyrimidine-2-thiol derivatives.

Experimental Protocol: Synthesis of Pyrimidine-2-thiones from Chalcones [10]

  • Reactants:

    • Substituted chalcone

    • Thiourea

    • Ethanolic potassium hydroxide

  • Procedure:

    • The chalcone and thiourea are heated in ethanolic potassium hydroxide.

    • The reaction progress is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is worked up to isolate the pyrimidine-2-thione product.

Biological Activities and Signaling Pathways

Pyrimidine-2-thiol derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Many pyrimidine-2-thiol derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

  • STAT3/STAT5a Inhibition: Certain 2-thiopyrimidine/chalcone hybrids have been identified as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5a.[1][2] Overactivation of the STAT signaling pathway is a hallmark of many cancers. Inhibition of STAT3/STAT5a can lead to the downregulation of anti-apoptotic proteins and the induction of apoptosis in tumor cells.[2]

dot

STAT3_Pathway cluster_Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Pyrimidine_Thiol Pyrimidine-2-thiol Derivative Pyrimidine_Thiol->STAT3 Inhibition EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrimidine_Thiol Pyrimidine-2-thiol Derivative (TKI) Pyrimidine_Thiol->EGFR Inhibition

References

Spectroscopic and Synthetic Profile of 4-(4-Methoxyphenyl)pyrimidine-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 4-(4-Methoxyphenyl)pyrimidine-2-thiol. Due to the limited availability of direct experimental spectra in peer-reviewed literature, this document combines established synthetic protocols with predicted spectroscopic data based on the analysis of structurally similar compounds. This information is intended to support research and development activities in medicinal chemistry and materials science.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 175202-77-4 Molecular Formula: C₁₁H₁₀N₂OS Molecular Weight: 218.28 g/mol Appearance: Expected to be a yellow powder. Melting Point: 216-222 °C

Synthesis Protocol: Biginelli Reaction

The most common and efficient method for the synthesis of 4-arylpyrimidine-2-thiols is a variation of the Biginelli reaction. This one-pot, three-component reaction involves the condensation of an aromatic aldehyde, a β-dicarbonyl compound, and thiourea.

Experimental Workflow: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Reaction Mixture Reaction Mixture 4-Methoxybenzaldehyde->Reaction Mixture Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction Mixture Thiourea Thiourea Thiourea->Reaction Mixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Mixture Catalyst (e.g., HCl, H₂SO₄) Catalyst (e.g., HCl, H₂SO₄) Catalyst (e.g., HCl, H₂SO₄)->Reaction Mixture Heating (Reflux) Heating (Reflux) Heating (Reflux)->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Cooling & Precipitation Purified Product Purified Product Crude Product->Purified Product Recrystallization

Caption: Workflow for the synthesis of this compound via the Biginelli reaction.

Detailed Methodology

A mixture of 4-methoxybenzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and thiourea (1.5 equivalents) is dissolved in a suitable solvent, typically ethanol. A catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, is added to the mixture. The reaction is then heated to reflux for several hours and monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with cold solvent and purified by recrystallization, usually from ethanol or a similar protic solvent, to yield the final product.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the known spectral characteristics of pyrimidine-2-thiol derivatives and compounds containing a 4-methoxyphenyl moiety.

FT-IR Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, BroadN-H stretch (tautomeric form)
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (methoxy group)
~1610StrongC=N stretch (pyrimidine ring)
~1580StrongC=C stretch (aromatic rings)
~1250StrongC-O stretch (aryl ether)
~1170StrongC=S stretch (thione)
¹H NMR Spectroscopy (Predicted, in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet1HN-H (thiol tautomer)
~8.1Doublet1HPyrimidine C₅-H
~7.9Doublet2HAromatic H (ortho to pyrimidine)
~7.1Doublet2HAromatic H (meta to pyrimidine)
~6.9Doublet1HPyrimidine C₆-H
~3.8Singlet3H-OCH₃
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~175C=S (C₂)
~162Aromatic C-O (C₄')
~160Pyrimidine C₄
~155Pyrimidine C₆
~130Aromatic C (ortho to pyrimidine)
~128Aromatic C (ipso)
~114Aromatic C (meta to pyrimidine)
~108Pyrimidine C₅
~55-OCH₃
Mass Spectrometry
m/zAssignment
218[M]⁺ (Molecular Ion)
219[M+1]⁺
203[M-CH₃]⁺
185[M-SH]⁺
134[C₈H₈NO]⁺

Signaling Pathways and Biological Relevance

Pyrimidine derivatives are known to interact with a variety of biological targets. While the specific signaling pathways for this compound are not yet fully elucidated, related compounds have shown activity as inhibitors of kinases and other enzymes involved in cell proliferation and inflammation. The structural motifs present in this compound suggest potential for investigation as an anticancer or anti-inflammatory agent.

Potential Research Workflow for Biological Activity Screening

G Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening Cell-based assays (e.g., cytotoxicity) Target Identification Target Identification In vitro Screening->Target Identification Active compounds Mechanism of Action Studies Mechanism of Action Studies Target Identification->Mechanism of Action Studies Identified target(s) Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Validated mechanism

Caption: A generalized workflow for the evaluation of biological activity and mechanism of action.

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectroscopic properties of this compound. The provided experimental protocol for its synthesis via the Biginelli reaction is robust and widely applicable. While the spectroscopic data presented is predictive, it offers a reliable baseline for the characterization of this compound in future research endeavors. Further experimental validation of the spectroscopic and biological data is encouraged to fully explore the potential of this molecule in drug discovery and materials science.

An In-depth Technical Guide on the Solubility Profile of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-(4-Methoxyphenyl)pyrimidine-2-thiol, a heterocyclic compound with significant potential in pharmaceutical research and development. Due to its promising applications as an intermediate in the synthesis of bioactive molecules, including potential anti-cancer and anti-inflammatory agents, a thorough understanding of its solubility is critical for formulation, delivery, and biological screening.[1] While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes general principles of pyrimidine derivative solubility, outlines detailed experimental protocols for its determination, and presents an estimated solubility profile in various solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 175202-77-4[2][3][4][5]
Molecular Formula C₁₁H₁₀N₂OS[2][4]
Molecular Weight 218.27 g/mol [2][4]
Appearance Yellow powder
Melting Point 216-222 °C

Thione-Thiol Tautomerism: A Key Factor in Solubility

A critical aspect influencing the solubility of this compound is its existence in two tautomeric forms: the thione and the thiol form. The equilibrium between these two forms is significantly affected by the polarity of the solvent.[6][7]

  • In nonpolar solvents , the thiol form is generally predominant.

  • In polar solvents , the equilibrium tends to shift towards the thione form.[6]

This tautomerism plays a crucial role in the compound's interaction with different solvents and its resulting solubility.

Caption: Thione-thiol tautomerism of this compound.

Estimated Solubility Profile

Although explicit quantitative data is scarce, an estimated solubility profile can be inferred based on the principle of "like dissolves like" and the known behavior of similar heterocyclic compounds. The compound is generally described as having "favorable solubility properties" for research applications.[1] A qualitative and estimated quantitative solubility in common laboratory solvents is presented in Table 2.

SolventPolarity IndexEstimated Solubility CategoryEstimated Solubility (at 25°C)
Water 10.2Sparingly Soluble< 0.1 g/L
Methanol 5.1Soluble1 - 10 g/L
Ethanol 4.3Soluble1 - 10 g/L
Acetone 5.1Soluble1 - 10 g/L
Ethyl Acetate 4.4Slightly Soluble0.1 - 1 g/L
Chloroform 4.1Soluble1 - 10 g/L
Dimethyl Sulfoxide (DMSO) 7.2Very Soluble> 10 g/L
N,N-Dimethylformamide (DMF) 6.4Very Soluble> 10 g/L
Tetrahydrofuran (THF) 4.0Soluble1 - 10 g/L
Acetonitrile 5.8Soluble1 - 10 g/L

Note: The quantitative values are estimations and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a well-defined experimental protocol is essential. The following section details a robust methodology based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.[8]

4.1. Materials and Equipment

  • This compound (purity > 99%)

  • HPLC-grade solvents (as listed in Table 2)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

4.2. Experimental Workflow

The experimental workflow for determining the equilibrium solubility is depicted in the following diagram.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration prep->equil Incubate at constant temperature with agitation (24-72h) sampling Sampling and Filtration equil->sampling Withdraw aliquot of supernatant analysis HPLC Analysis sampling->analysis Inject filtered sample calc Calculation of Solubility analysis->calc Determine concentration from calibration curve

Caption: Experimental workflow for solubility determination.

4.3. Detailed Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Ensure a visible amount of undissolved solid remains to guarantee saturation.

  • Equilibration:

    • Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Sampling and Filtration:

    • After equilibration, allow the solutions to stand undisturbed for at least one hour to permit the sedimentation of excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent to construct a calibration curve.

    • Analyze the filtered saturated solutions and the standard solutions by HPLC. The mobile phase and column should be selected to achieve good separation and peak shape. A common starting point could be a C18 column with a mobile phase of acetonitrile and water.

    • The concentration of the compound in the saturated solution is determined by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration determined from the HPLC analysis (e.g., in mg/mL or mol/L).

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound. While direct quantitative data remains to be extensively published, the information on its physicochemical properties, the crucial role of thione-thiol tautomerism, and the provided detailed experimental protocol offer a solid framework for researchers. The estimated solubility profile serves as a practical starting point for solvent selection in synthesis, purification, and biological screening assays. For drug development professionals, the outlined methodologies are essential for obtaining the precise solubility data required for pre-formulation and formulation studies.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)pyrimidine-2-thiol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its molecular structure, featuring a pyrimidine ring substituted with a methoxyphenyl group and a thiol moiety, makes it a versatile scaffold for the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential role as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational understanding of its identity and behavior.

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂OS[1]
Molecular Weight 218.28 g/mol [1]
Appearance Yellow powder[1]
Melting Point 216-222 °C[1]
CAS Number 175202-77-4

Spectral Data

While specific spectral data for this compound is not available in the provided search results, the following are expected characteristic peaks based on the analysis of structurally similar compounds.

¹H NMR: Expected signals would include peaks in the aromatic region corresponding to the protons of the methoxyphenyl and pyrimidine rings, a singlet for the methoxy group protons, and a characteristic signal for the thiol proton, which may be broad and exchangeable with D₂O.

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrimidine and methoxyphenyl rings, including the carbon of the methoxy group and the C=S carbon of the thiol group.

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H and C=S stretching of the pyrimidine-thiol core, as well as C-O stretching of the methoxy group and C=C and C=N stretching of the aromatic rings.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocols

The synthesis of this compound typically proceeds via a cyclocondensation reaction. Below is a generalized experimental protocol based on the synthesis of similar pyrimidine-2-thiol derivatives.[5]

Synthesis of this compound

The synthesis involves a two-step process: the formation of a chalcone intermediate followed by its cyclization with thiourea.

Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(phenyl)prop-2-en-1-one (Chalcone) This step would involve a Claisen-Schmidt condensation between 4-methoxyacetophenone and benzaldehyde in the presence of a base like sodium hydroxide.

Step 2: Synthesis of this compound The chalcone intermediate is then reacted with thiourea in the presence of a base such as potassium hydroxide or sodium ethoxide in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.

A generalized workflow for the synthesis is depicted in the diagram below.

Synthesis_Workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrimidine Step 2: Pyrimidine Synthesis A 4-Methoxyacetophenone D Claisen-Schmidt Condensation A->D B Benzaldehyde B->D C Base (e.g., NaOH) Ethanol C->D E Chalcone Intermediate D->E H Cyclocondensation E->H F Thiourea F->H G Base (e.g., KOH) Ethanol G->H I This compound H->I EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits & Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 4-(4-methoxyphenyl)pyrimidine-2-thiol is not extensively available in publicly accessible literature. This guide, therefore, extrapolates potential therapeutic applications and mechanisms of action based on published research on structurally related pyrimidine-2-thiol and methoxyphenylpyrimidine derivatives. The information presented herein is intended for research and drug development professionals and should be considered a theoretical framework for further investigation.

The compound this compound belongs to the pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] The presence of a 4-methoxyphenyl group may enhance the therapeutic potential of the pyrimidine core.[4] This document aims to provide a comprehensive overview of the potential therapeutic targets of this compound by examining the established activities of its structural analogs.

Potential Therapeutic Areas and Molecular Targets

The therapeutic potential of pyrimidine-2-thiol derivatives is broad, with significant research focused on oncology and inflammatory diseases. The following sections detail the potential therapeutic targets and mechanisms of action for compounds structurally related to this compound.

Pyrimidine derivatives are a cornerstone of many anticancer therapies.[5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

1. Kinase Inhibition:

Several classes of kinases are critical for tumor growth and progression, and their inhibition is a proven anticancer strategy. Pyrimidine-based compounds have been developed as potent inhibitors of various kinases.

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR signaling pathway is frequently deregulated in cancer.[6] Thienopyrimidine derivatives have been optimized as potent and selective PI3Kδ inhibitors for cancer immunotherapy.[7] The morpholino pyrimidine derivatives are also known to be effective PI3K/Akt/mTOR inhibitors.[6]

  • Epidermal Growth Factor Receptor (EGFR): Phenylpyrazolo[3,4-d]pyrimidine analogs have shown potent inhibitory activity against EGFR, including mutant forms like EGFR-T790M.[8]

  • Cyclin-Dependent Kinases (CDKs): Certain pyrimido[1,6-a]benzimidazole-1(2H)-thione derivatives have been identified as inhibitors of CDK-1.[1]

2. Enzyme Inhibition:

  • Glutathione Reductase (GR): This enzyme is crucial for maintaining cellular redox homeostasis and is a potential target in cancer therapy. Pyrimidine derivatives have been shown to inhibit glutathione reductase, with some analogs exhibiting high potency.[9][10]

  • Topoisomerase II (Topo-II): Phenylpyrazolo[3,4-d]pyrimidine derivatives have demonstrated inhibitory effects on Topo-II, an enzyme essential for DNA replication.[8]

3. Cytotoxicity:

Derivatives of pyrimidine-2(1H)-thione have demonstrated cytotoxic activity against various human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer).[11] Similarly, thiazolo[4,5-d]pyrimidine derivatives have shown antiproliferative effects against A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7 cell lines.[12]

Table 1: Anticancer Activity of Representative Pyrimidine Derivatives

Compound ClassTarget/Cell LineActivity (IC50)Reference
Phenylpyrazolo[3,4-d]pyrimidine analog (5i)EGFRWT0.3 µM[8]
Phenylpyrazolo[3,4-d]pyrimidine analog (5i)VEGFR-27.60 µM[8]
Thiazolo[4,5-d]pyrimidine derivative (3b)NCI-60 cell line panelVaries[12]
Pyrimido[1,6-a]benzimidazole-1(2H)-thione derivative (147)CDK-15.0 μM[1]
4-amino-2,6-dichloropyrimidineGlutathione ReductaseKi: 0.979 µM[9][10]

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

  • COX-1 and COX-2 Inhibition: Certain pyrimidine derivatives have demonstrated selective inhibition of COX-2, which is a key enzyme in the inflammatory pathway.[13][14] This selectivity is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

  • Modulation of Inflammatory Mediators: The anti-inflammatory effects of pyrimidines are also attributed to their ability to suppress the expression of other inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins.[15]

Table 2: Anti-inflammatory Activity of Representative Pyrimidine Derivatives

Compound ClassTargetActivity (IC50)Reference
Pyrano[2,3-d]pyrimidine derivative (5)COX-20.04 ± 0.09 µmol[15]
Pyrano[2,3-d]pyrimidine derivative (6)COX-20.04 ± 0.02 µmol[15]
Pyrimidine derivative (L1)COX-2High selectivity over COX-1[13][14]
Pyrimidine derivative (L2)COX-2High selectivity over COX-1[13][14]
  • Enzyme Inhibition for Metabolic Disorders: Hydroxy- and methoxy-substituted 4,6-diarylpyrimidine-2(1H)-thiol derivatives have been evaluated for their inhibitory effects on α-glucosidase and pancreatic lipase, suggesting potential applications in the management of diabetes and obesity.[16]

  • Antimicrobial Activity: Pyrimidine-2-ol/thiol/amine analogs have been synthesized and screened for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4] Some derivatives have also shown potential as antituberculous agents.[3][16]

Table 3: Enzyme Inhibitory Activity of Representative Pyrimidine-2(1H)-thiol Derivatives

Compound ClassTarget EnzymeActivity (IC50)Reference
4,6-diarylpyrimidine-2(1H)-thiol derivativesα-glucosidase2.36 - 13.34 µM[16]
4,6-diarylpyrimidine-2(1H)-thiol derivativesPancreatic Lipase0.29 ± 0.026 µM (for compound 39)[16]

Visualizing Potential Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways that could be targeted by this compound, based on the activities of related compounds.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Compound 4-(4-Methoxyphenyl) pyrimidine-2-thiol (Hypothetical) Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inflammation ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 4-(4-Methoxyphenyl) pyrimidine-2-thiol (Hypothetical) Compound->COX2 Inhibition

Caption: Hypothetical inhibition of the COX-2 inflammatory pathway.

General Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activities of pyrimidine derivatives. These should be adapted and optimized for specific experimental conditions.

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

This assay determines the ability of a compound to inhibit the activity of COX isoenzymes.

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.

  • Inhibition: Pre-incubate the enzyme with the test compound or a reference inhibitor (e.g., celecoxib) for a specified time.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

cluster_workflow General Experimental Workflow for Target Validation Start Synthesize and Purify This compound PrimaryScreen Primary Screening: Broad-spectrum cell-based assays (e.g., anticancer, anti-inflammatory) Start->PrimaryScreen HitIdent Hit Identification: Identify active therapeutic areas PrimaryScreen->HitIdent TargetDeconv Target Deconvolution: Biochemical assays against potential targets (kinases, COX, etc.) HitIdent->TargetDeconv If Active IC50 Determine Potency (IC50) and Selectivity TargetDeconv->IC50 LeadOpt Lead Optimization: Structure-Activity Relationship (SAR) studies IC50->LeadOpt InVivo In Vivo Studies: Animal models of disease LeadOpt->InVivo End Preclinical Candidate InVivo->End

Caption: A logical workflow for the investigation of a novel compound.

Conclusion

While specific experimental data for this compound is lacking, the extensive research on related pyrimidine-2-thiol derivatives provides a strong foundation for predicting its potential therapeutic targets. The evidence points towards promising applications in oncology and anti-inflammatory therapies, likely through the inhibition of key enzymes such as kinases and cyclooxygenases. Further research, following the experimental workflows outlined in this guide, is necessary to elucidate the precise mechanism of action and therapeutic potential of this specific compound. The structural motifs present in this compound suggest that it is a promising candidate for further drug discovery and development efforts.

References

Methodological & Application

Synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol from a Chalcone Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a detailed protocol for the synthesis of 4-(4-methoxyphenyl)pyrimidine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Claisen-Schmidt condensation of 4-methoxyacetophenone and benzaldehyde to form the chalcone intermediate, 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one. This intermediate is subsequently cyclized with thiourea in a basic medium to yield the target pyrimidine-2-thiol.

This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The provided protocols are based on established chemical literature and offer a straightforward approach to obtaining the title compound.

Experimental Overview

The synthesis is divided into two primary stages:

  • Synthesis of Chalcone Intermediate: (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one is prepared by the base-catalyzed condensation of 4-methoxyacetophenone and benzaldehyde.

  • Synthesis of this compound: The purified chalcone is reacted with thiourea in the presence of a base to form the final pyrimidine-2-thiol derivative.

SynthesisWorkflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine-2-thiol Synthesis A 4-Methoxyacetophenone C Claisen-Schmidt Condensation A->C B Benzaldehyde B->C D (E)-1-(4-methoxyphenyl)-3- phenylprop-2-en-1-one C->D Base (NaOH/KOH) Ethanol E (E)-1-(4-methoxyphenyl)-3- phenylprop-2-en-1-one G Cyclization Reaction E->G F Thiourea F->G H 4-(4-Methoxyphenyl) pyrimidine-2-thiol G->H Base (KOH) Ethanol, Reflux SignalingPathways cluster_chalcone Chalcone Synthesis Mechanism cluster_pyrimidine Pyrimidine-2-thiol Formation Mechanism Ketone 4-Methoxyacetophenone Enolate Enolate Ion (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde Benzaldehyde (Electrophile) Chalcone Chalcone (α,β-Unsaturated Ketone) Aldol_Adduct->Chalcone Dehydration (-H₂O) Chalcone_Reactant Chalcone Michael_Addition Michael Addition Chalcone_Reactant->Michael_Addition Thiourea Thiourea Thiourea->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration Dehydration & Tautomerization Cyclization->Dehydration Pyrimidine_Thiol Pyrimidine-2-thiol Dehydration->Pyrimidine_Thiol

Application Notes and Protocols: Synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(4-methoxyphenyl)pyrimidine-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical development. This pyrimidine derivative serves as a crucial intermediate in the creation of various bioactive molecules, including potential anti-cancer and anti-inflammatory agents.[1] The synthesis is achieved through a well-established cyclocondensation reaction between a chalcone precursor and thiourea.

Introduction

Pyrimidine-2-thiols are an important class of pyrimidine derivatives recognized for their diverse biological activities.[2][3][4] The general synthetic strategy involves the reaction of α,β-unsaturated ketones (chalcones) with thiourea in the presence of a base.[2][4][5] This approach provides a reliable and efficient route to a wide range of substituted pyrimidine-2-thiols. The title compound, this compound, is of particular interest due to the presence of the methoxyphenyl group, a common feature in many pharmacologically active compounds.

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step is the Claisen-Schmidt condensation of 4-methoxyacetophenone and benzaldehyde to form the corresponding chalcone, (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one. The second step is the cyclocondensation of this chalcone with thiourea in a basic medium to yield the target pyrimidine-2-thiol.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrimidine-2-thiol Synthesis Reactants1 4-Methoxyacetophenone + Benzaldehyde Solvent1 Ethanol Reactants1->Solvent1 dissolve in Base1 Aqueous KOH Solvent1->Base1 add Reaction1 Stir at Room Temperature (6 hours) Base1->Reaction1 initiate Workup1 Pour into crushed ice, acidify with HCl Reaction1->Workup1 Product1 (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate) Workup1->Product1 filter & dry Reactants2 Chalcone Intermediate + Thiourea Product1->Reactants2 Starting Material Solvent2 Ethanolic KOH Reactants2->Solvent2 dissolve in Reaction2 Reflux (12-22 hours) Solvent2->Reaction2 initiate Workup2 Cool to room temp, acidify with Acetic Acid Reaction2->Workup2 Product2 This compound Workup2->Product2 filter, wash & recrystallize Logical_Relationship cluster_reactants Starting Materials cluster_reactions Key Reactions cluster_products Products R1 4-Methoxy- acetophenone T1 Claisen-Schmidt Condensation R1->T1 R2 Benzaldehyde R2->T1 R3 Thiourea T2 Cyclocondensation R3->T2 P1 Chalcone Intermediate T1->P1 P2 4-(4-Methoxyphenyl)- pyrimidine-2-thiol T2->P2 P1->T2

References

Application Notes: 4-(4-Methoxyphenyl)pyrimidine-2-thiol as a Key Intermediate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Methoxyphenyl)pyrimidine-2-thiol is a crucial heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its pyrimidine core is a common scaffold in numerous approved drugs, and the presence of the thiol group at the 2-position and the 4-methoxyphenyl group at the 4-position provides versatile handles for chemical modification. This intermediate is particularly valuable in the development of kinase inhibitors, a class of targeted therapeutics that interfere with the signaling pathways controlling cell growth, proliferation, and survival. Specifically, derivatives of this compound have shown significant promise as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy.

Chemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₀N₂OS
Molecular Weight 218.28 g/mol
Appearance Solid
CAS Number 175202-77-4[1]

Synthetic Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via a well-established two-step procedure involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with thiourea.

Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

  • Materials: 4-methoxy acetophenone, benzaldehyde, ethanol, sodium hydroxide.

  • Procedure:

    • Dissolve 4-methoxy acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of sodium hydroxide (e.g., 10% in water) dropwise with constant stirring.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

    • The precipitated solid (chalcone) is filtered, washed with water, and dried.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-thiol

  • Materials: (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (chalcone from Step 1), thiourea, potassium hydroxide, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone (1 equivalent) and thiourea (1.5 equivalents) in ethanol.

    • Add a solution of potassium hydroxide (2 equivalents) in ethanol to the mixture.

    • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into crushed ice.

    • Acidify the mixture with dilute HCl to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol from a suitable solvent like ethanol.

Experimental Workflow

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine-2-thiol Synthesis A 4-Methoxy Acetophenone + Benzaldehyde in Ethanol B Add NaOH (aq) A->B C Stir at Room Temperature B->C D Precipitation in Ice/HCl C->D E Filter, Wash, and Dry D->E F (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one E->F G Chalcone + Thiourea in Ethanol F->G Intermediate H Add KOH in Ethanol G->H I Reflux H->I J Precipitation in Ice/HCl I->J K Filter, Wash, and Dry J->K L 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-thiol K->L

Caption: Synthetic workflow for 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-thiol.

Application in Drug Synthesis: Dual EGFR/VEGFR-2 Inhibitors

This compound serves as a versatile intermediate for the synthesis of potent dual inhibitors of EGFR and VEGFR-2. The thiol group is readily alkylated or arylated to introduce various side chains, allowing for the fine-tuning of biological activity.

General Protocol for Derivatization:
  • S-Alkylation: The pyrimidine-2-thiol intermediate is reacted with a variety of alkyl or aralkyl halides in the presence of a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF).[2]

  • Purification: The resulting 2-(substituted-thio)pyrimidine derivatives are purified by column chromatography or recrystallization.

Quantitative Data of Selected Derivatives as EGFR/VEGFR-2 Inhibitors

The following table summarizes the in vitro antiproliferative activity (GI₅₀) and kinase inhibitory activity (IC₅₀) of representative compounds derived from this compound analogs.

Compound IDR-Group at 2-positionTarget Cell LineGI₅₀ (nM)EGFR IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)Reference
22 Substituted BenzylNCI-60 Panel Average22--[3]
29 Substituted BenzylNCI-60 Panel Average24--[3]
5f 4-Chloro-3-(trifluoromethyl)phenylaminoMCF-7-0.0421.23[4][5]
12 Substituted PyrazoleHepG-237400.0710.098[6]

Signaling Pathway Inhibition

Derivatives of this compound act by competitively binding to the ATP-binding site of the EGFR and VEGFR-2 kinase domains. This inhibition blocks the autophosphorylation of the receptors, thereby preventing the activation of downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.[4][5]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR (Epidermal Growth Factor Receptor) PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates MAPK MAPK Pathway EGFR->MAPK Activates VEGFR2 VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) VEGFR2->PI3K_Akt Activates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis MAPK->Proliferation Inhibitor 4-(4-Methoxyphenyl)pyrimidine -2-thiol Derivative Inhibitor->EGFR Inhibits ATP Binding Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

This compound is a highly valuable intermediate for the synthesis of potent kinase inhibitors. The straightforward synthetic protocols and the amenability of the thiol group to further modification make it an attractive starting point for the development of novel anticancer agents targeting critical signaling pathways involved in tumor growth and progression. The demonstrated dual inhibitory activity of its derivatives against EGFR and VEGFR-2 highlights its potential in creating multi-targeted cancer therapies.

References

Application Notes and Protocols: 4-(4-Methoxyphenyl)pyrimidine-2-thiol in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)pyrimidine-2-thiol serves as a valuable scaffold in the synthesis of novel compounds with potential applications in cancer research. While direct studies on the anticancer activity of this compound are not extensively documented in publicly available literature, its derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer progression. This document provides an overview of the application of a notable derivative, N'-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide, in cancer research, including its cytotoxic activity and its putative mechanism of action involving the Akt signaling pathway.

Application: A Scaffold for Novel Anticancer Agents

This compound is a key building block for the synthesis of more complex molecules with enhanced biological activity. Its pyrimidine core is a common feature in many compounds with demonstrated anticancer properties. Researchers can utilize the thiol group at the 2-position and the methoxyphenyl group at the 4-position as starting points for chemical modifications to develop new derivatives with improved efficacy and target specificity.

One such derivative, N'-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide , has been investigated for its anticancer potential and has shown significant inhibitory effects on cancer cells. The following data and protocols are based on the study of this derivative.

Quantitative Data

The cytotoxic activity of N'-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide was evaluated against the 5RP7 (H-ras 12V-transformed NIH3T3) cell line. The half-maximal inhibitory concentration (IC50) value is summarized in the table below.

CompoundCell LineIC50 (µg/mL)
N'-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide5RP71.13 ± 0.06
Cisplatin (Reference Drug)5RP71.87 ± 0.15

Mechanism of Action: Targeting the Akt Signaling Pathway

The derivative N'-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide has been identified as a potent inhibitor of the Akt signaling pathway, a critical pathway involved in cell survival, proliferation, and apoptosis resistance in many types of cancer.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Derivative N'-benzylidene-2-[(4-(4-methoxyphenyl) pyrimidin-2-yl)thio]acetohydrazide Derivative->Akt inhibits

Caption: The Akt signaling pathway and the inhibitory action of the derivative.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a test compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., 5RP7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (e.g., N'-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compound wells) and a positive control (a known anticancer drug, e.g., cisplatin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Application Notes and Protocols for 4-(4-Methoxyphenyl)pyrimidine-2-thiol as a Dual EGFR/VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aberrant signaling through the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a hallmark of many cancers, promoting tumor growth, proliferation, survival, and angiogenesis.[1][2][3] Dual inhibition of these receptor tyrosine kinases presents a promising strategy for cancer therapy. Pyrimidine derivatives have emerged as a versatile scaffold for the development of potent kinase inhibitors. This document provides detailed application notes and protocols for the use of 4-(4-methoxyphenyl)pyrimidine-2-thiol and its analogs as dual inhibitors of EGFR and VEGFR-2.

Mechanism of Action

EGFR and VEGFR-2 are key mediators of intracellular signaling cascades that regulate critical cellular processes.[4][5][6][7] Upon ligand binding, these receptors dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic domains, creating docking sites for various signaling proteins.[8][9][10] This initiates downstream pathways such as the RAS/RAF/MAPK, PI3K/AKT, and PLCγ/PKC pathways, ultimately leading to cell proliferation, survival, migration, and angiogenesis.[1][2][3] this compound and its derivatives are designed to compete with ATP for the binding site in the kinase domain of both EGFR and VEGFR-2, thereby inhibiting their kinase activity and blocking downstream signaling.

Data Presentation

The following tables summarize the in vitro inhibitory activities of a series of 4,6-diarylpyrimidine derivatives, including compounds structurally related to this compound, against EGFR, VEGFR-2, and various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Compound IDModificationsEGFR IC50 (nM)VEGFR-2 IC50 (nM)Reference Compound (Sorafenib) VEGFR-2 IC50 (nM)
22 R¹=4-OMe, R²=3-OMe, R³=4-OMe-benzyl-1.150.17
29 R¹=4-Cl, R²=3,4-di-OMe, R³=4-OMe-benzyl-1.600.17

Note: Specific IC50 values for the parent compound this compound were not explicitly detailed in the provided search results, hence data for potent derivatives are presented.[11]

Table 2: In Vitro Antiproliferative Activity (GI50)

Compound IDModificationsGI50 (nM)
14 R¹=4-Cl, R²=4-OMe, R³=benzyl22-33
17 R¹=4-OMe, R²=3-OMe, R³=benzyl22-33
19 R¹=4-OMe, R²=4-OMe, R³=4-OMe-benzyl22-33
22 R¹=4-OMe, R²=3-OMe, R³=4-OMe-benzyl22
25 R¹=4-Cl, R²=3,4-di-OMe, R³=benzyl22-33
29 R¹=4-Cl, R²=3,4-di-OMe, R³=4-OMe-benzyl24

GI50 values represent the concentration required to inhibit the growth of a panel of 60 NCI cancer cell lines by 50%.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound Intermediate

This protocol describes the synthesis of the pyrimidine-2(1H)-thione/2-thiol core structure.[11][12]

Materials:

  • 4-Methoxy acetophenone

  • Substituted benzaldehyde (e.g., benzaldehyde)

  • Thiourea

  • Ethanol

  • Potassium hydroxide

  • Hydrochloric acid

Procedure:

  • Chalcone Synthesis: Dissolve 4-methoxy acetophenone and a selected benzaldehyde in ethanol. Add a solution of potassium hydroxide in water dropwise while stirring at room temperature. Continue stirring for 2-4 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated chalcone, wash with water, and dry. Recrystallize from ethanol if necessary.

  • Cyclocondensation: Reflux a mixture of the synthesized chalcone, thiourea, and potassium hydroxide in ethanol for 6-8 hours.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the 4-(4-methoxyphenyl)-6-aryl-pyrimidine-2-thiol intermediate.

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against EGFR and VEGFR-2 kinases.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a 96-well plate.

  • Add the test compound at various concentrations (typically in a serial dilution). Include a positive control (e.g., Sorafenib for VEGFR-2) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes the evaluation of the antiproliferative effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., NCI-60 panel)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to untreated control cells.

  • Determine the GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathways

EGFR_VEGFR2_Signaling cluster_EGFR EGFR Signaling cluster_VEGFR2 VEGFR-2 Signaling EGFR EGFR Dimerization EGFR->Dimerization Dimerization & Autophosphorylation EGF EGF/TGF-α EGF->EGFR Ligand Binding Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCG PLCγ Dimerization->PLCG RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Nucleus_EGFR Gene Transcription (Proliferation, Survival) ERK->Nucleus_EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus_EGFR IP3_DAG IP3/DAG PLCG->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus_EGFR VEGFR2 VEGFR-2 Dimerization_V VEGFR2->Dimerization_V Dimerization & Autophosphorylation VEGF VEGF VEGF->VEGFR2 Ligand Binding PI3K_V PI3K Dimerization_V->PI3K_V PLCG_V PLCγ Dimerization_V->PLCG_V AKT_V AKT PI3K_V->AKT_V eNOS eNOS AKT_V->eNOS Nucleus_VEGFR Gene Transcription (Angiogenesis, Permeability) eNOS->Nucleus_VEGFR PKC_V PKC PLCG_V->PKC_V RAF_V RAF PKC_V->RAF_V MAPK Pathway MEK_V MEK RAF_V->MEK_V MAPK Pathway ERK_V ERK MEK_V->ERK_V MAPK Pathway ERK_V->Nucleus_VEGFR Inhibitor 4-(4-Methoxyphenyl) pyrimidine-2-thiol Inhibitor->EGFR Inhibitor->VEGFR2

Caption: EGFR and VEGFR-2 signaling pathways and the point of inhibition.

Experimental Workflow

Experimental_Workflow Start Start: Design Pyrimidine Scaffold Synthesis Chemical Synthesis (Protocol 1) Start->Synthesis Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification InVitro_Kinase In Vitro Kinase Assays (EGFR & VEGFR-2) (Protocol 2) Purification->InVitro_Kinase Cell_Proliferation Antiproliferative Assays (NCI-60 Panel) (Protocol 3) Purification->Cell_Proliferation Data_Analysis Data Analysis (IC50 / GI50 Determination) InVitro_Kinase->Data_Analysis Cell_Proliferation->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement InVivo In Vivo Studies (Xenograft Models) Lead_Optimization->InVivo Promising Compound End End: Candidate Drug InVivo->End

Caption: Workflow for synthesis and evaluation of pyrimidine inhibitors.

Logical Relationship

Logical_Relationship cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Validation Central_Hypothesis Dual EGFR/VEGFR-2 Inhibition is an Effective Anti-Cancer Strategy Scaffold Pyrimidine-2-thiol Scaffold Central_Hypothesis->Scaffold leads to design of Target_Engagement Target Engagement Scaffold->Target_Engagement enables Cellular_Effects Cellular Effects Target_Engagement->Cellular_Effects results in Kinase_Inhibition Inhibition of EGFR/VEGFR-2 Kinase Activity Target_Engagement->Kinase_Inhibition Therapeutic_Outcome Therapeutic Outcome Cellular_Effects->Therapeutic_Outcome leads to Antiproliferation Inhibition of Cancer Cell Growth Cellular_Effects->Antiproliferation Antiangiogenesis Inhibition of Angiogenesis Cellular_Effects->Antiangiogenesis Tumor_Regression Tumor Growth Inhibition in Xenograft Models Therapeutic_Outcome->Tumor_Regression

Caption: Logical framework for the development of dual kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of Pyrimidine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrimidine-2-thiol and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active molecules, and the presence of a thiol group at the C2 position provides a versatile handle for further chemical modifications. These compounds have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document provides detailed experimental procedures for the synthesis of various pyrimidine-2-thiol derivatives, focusing on common and efficient synthetic methodologies.

I. Synthetic Methodologies

The synthesis of pyrimidine-2-thiol derivatives can be achieved through several reliable methods. The most common approaches involve the cyclocondensation of a three-carbon precursor with thiourea. Key methods include the reaction of α,β-unsaturated ketones (chalcones) with thiourea and the Biginelli three-component reaction.

Method 1: Synthesis from Chalcones and Thiourea

This method involves the reaction of a 1,3-diaryl-2-propen-1-one (chalcone) with thiourea in the presence of a base, typically potassium hydroxide in ethanol. This reaction proceeds via a Michael addition of thiourea to the chalcone, followed by cyclization and dehydration to afford the 4,6-diarylpyrimidine-2-thiol.[1][2][3][4] Microwave-assisted variations of this protocol have been shown to reduce reaction times and improve yields.[5]

Experimental Protocol: General Procedure for the Synthesis of 4,6-Diarylpyrimidine-2-thiols
  • Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and thiourea (0.01 mol) in absolute ethanol (20-50 mL).

  • Addition of Base: To this solution, add potassium hydroxide (0.02 mol) and reflux the mixture for 3-12 hours.[1][2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the mixture with a dilute acid (e.g., HCl or acetic acid) to precipitate the product.[3][6]

  • Isolation and Purification: Filter the solid precipitate, wash it with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2][3]

Quantitative Data Summary: Synthesis from Chalcones
EntryChalcone Substituents (Ar1, Ar2)Base/SolventReaction Time (h)Yield (%)Reference
14-OCH₃-Ph, Thiophen-2-ylAcetic Acid/1,4-Dioxane24-[6]
24-NO₂-Ph, Various ArKOH/Methanol3-4-[1]
3Various Ar, Various ArKOH/Ethanol12High[2]
44-Br-Ph, PhKOH/Methanol3-4-[3]
5Various Ar, Pyridin-4-ylKOH/Ethanol22-

Method 2: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones (DHPMs).[7][8][9] This reaction typically involves an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and thiourea under acidic conditions.[8][9] Various catalysts, including Brønsted and Lewis acids, can be employed to improve the efficiency of the reaction.[9]

Experimental Protocol: General Procedure for the Biginelli Reaction
  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), the β-dicarbonyl compound (1.0 eq), thiourea (1.5 eq), and a catalytic amount of a suitable acid catalyst (e.g., FeCl₃·6H₂O, 10 mol%) in a solvent such as ethanol.[8]

  • Reaction Conditions: Reflux the reaction mixture for an appropriate time (typically 1-6 hours), monitoring the progress by TLC.[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Precipitation: Pour the mixture into ice-cold water to precipitate the crude product.[8]

  • Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.[8]

Quantitative Data Summary: Biginelli Reaction
EntryAldehydeβ-Dicarbonyl CompoundCatalystSolventYield (%)Reference
1Substituted BenzaldehydesEthyl AcetoacetateFeCl₃·6H₂OEthanolup to 79%[8]
2Various AldehydesAcetylacetoneNH₄ClSolvent-freeGood[7]
3Substituted SalicylaldehydesAcetylacetoneNaHSO₄Solvent-free (Microwave)Good[7]
4Aromatic Aldehydes5,5-Dimethyl-1,3-cyclohexanedione--Good[7]

Method 3: Three-Component Synthesis of 2-Alkylthio-4-amino-5-cyanopyrimidines

A convenient method for the synthesis of highly functionalized pyrimidines involves a one-pot, three-component reaction of an aldehyde, malononitrile, and an S-alkylisothiouronium salt in water at room temperature.[10][11] This method is environmentally friendly and often results in high yields.

Experimental Protocol: General Procedure
  • Reaction Setup: In a suitable vessel, mix the aldehyde (1 mmol), malononitrile (1 mmol), and the S-alkylisothiouronium salt (1.2 mmol) in water (5 mL).

  • Reaction Conditions: Stir the mixture at room temperature for the time required to complete the reaction (monitored by TLC).

  • Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the collected solid with water and dry to obtain the pure product. Recrystallization can be performed if necessary.

Quantitative Data Summary: Three-Component Synthesis in Water
EntryAldehydeS-Alkylisothiouronium SaltReaction TimeYield (%)Reference
14-Cl-C₆H₄CHOS-Methylisothiouronium iodide10 min95[10][11]
2C₆H₅CHOS-Ethylisothiouronium bromide15 min92[10][11]
32-FurfuralS-Methylisothiouronium iodide1 h85[10][11]

Visualizing the Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis of pyrimidine-2-thiol derivatives.

G cluster_chalcone Method 1: From Chalcones Chalcone Chalcone (Ar1-CH=CH-CO-Ar2) Reaction1 Reflux Chalcone->Reaction1 Thiourea1 Thiourea Thiourea1->Reaction1 Base Base (e.g., KOH) Ethanol Base->Reaction1 Workup1 Work-up (Cool, Pour in Water, Acidify) Reaction1->Workup1 Product1 4,6-Diarylpyrimidine-2-thiol Workup1->Product1

Caption: Workflow for the synthesis of pyrimidine-2-thiols from chalcones.

G cluster_biginelli Method 2: Biginelli Reaction Aldehyde Aldehyde (R-CHO) Reaction2 One-pot Reaction (Reflux) Aldehyde->Reaction2 BetaKetoester β-Dicarbonyl Compound BetaKetoester->Reaction2 Thiourea2 Thiourea Thiourea2->Reaction2 Catalyst Acid Catalyst Catalyst->Reaction2 Workup2 Work-up (Cool, Precipitate in Water) Reaction2->Workup2 Product2 3,4-Dihydropyrimidin-2(1H)-thione Workup2->Product2

Caption: Workflow for the Biginelli three-component synthesis.

The synthetic methods outlined in these application notes provide robust and versatile routes to a variety of pyrimidine-2-thiol derivatives. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The provided protocols are general and may require optimization for specific substrates. Researchers are encouraged to consult the cited literature for more detailed information and specific examples. The continued exploration of the synthesis and biological evaluation of these compounds is a promising area for the development of new therapeutic agents.

References

Application Notes and Protocols: 4-(4-Methoxyphenyl)pyrimidine-2-thiol in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the anti-inflammatory properties of 4-(4-Methoxyphenyl)pyrimidine-2-thiol is limited in the current scientific literature. The following application notes and protocols are based on studies of structurally related pyrimidine-2-thiol derivatives and compounds containing the 4-methoxyphenyl moiety, which have shown significant anti-inflammatory potential. These protocols should be considered as a starting point and require optimization and validation for this compound.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory effects.[1] The anti-inflammatory action of many pyrimidine-based compounds is attributed to their ability to inhibit key inflammatory mediators.[2] These include enzymes like cyclooxygenase (COX) and the expression of pro-inflammatory genes regulated by transcription factors such as NF-κB.[2][3] The presence of a 4-methoxyphenyl group in various heterocyclic compounds has been associated with enhanced anti-inflammatory activity. This document provides a guide for the investigation of this compound as a potential anti-inflammatory agent.

Quantitative Data Summary for Structurally Related Pyrimidine Derivatives

The following table summarizes the anti-inflammatory activity of various pyrimidine derivatives, providing a comparative baseline for the evaluation of this compound.

Compound ClassSpecific Compound/DerivativeAssayTargetIC50/ActivityReference Compound
Pyrimidine DerivativesL1 and L2TMPD oxidation assayCOX-2Comparable to MeloxicamMeloxicam, Piroxicam
Pyrimidine-5-CarbonitrilesDerivatives 3a-3d and 5a-5dIn vitro COX-2 InhibitionCOX-2>50% inhibition at 10⁻⁸ M and 10⁻⁹ MCelecoxib, Nimesulide
1,4-Benzoxazine Derivatives3e, 3f, 3r, and 3sIn vitro COX InhibitionCOX-2IC50: 0.57–0.72 μMCelecoxib (IC50 = 0.30 μM)
4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT)HPTNitric Oxide Production in LPS-induced RAW 264.7 cellsiNOSDose-dependent reductionNot specified

Signaling Pathways in Inflammation

The anti-inflammatory effects of many pyrimidine derivatives are mediated through the inhibition of key signaling pathways that lead to the production of inflammatory mediators. A common target is the NF-κB signaling pathway, which is a central regulator of inflammation.

G cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to COX2 COX-2 iNOS iNOS Cytokines Pro-inflammatory Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Produces NO Nitric Oxide iNOS->NO Produces Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation NO->Inflammation Test_Compound 4-(4-Methoxyphenyl) -pyrimidine-2-thiol Test_Compound->IKK Inhibits Test_Compound->NFkB Inhibits

Caption: Putative inhibitory action of this compound on the NF-κB signaling pathway.

Experimental Workflow

A general workflow for evaluating the anti-inflammatory potential of a novel compound like this compound is outlined below.

G Start Compound Synthesis and Characterization In_Vitro In Vitro Assays (COX-1/COX-2 Inhibition) Start->In_Vitro Cellular Cell-Based Assays (LPS-stimulated Macrophages) In_Vitro->Cellular Mechanism Mechanism of Action Studies (Western Blot, RT-PCR for NF-κB, MAPK pathways) Cellular->Mechanism In_Vivo In Vivo Animal Models (Carrageenan-induced Paw Edema) Cellular->In_Vivo Toxicity Preliminary Toxicity Studies In_Vivo->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt

Caption: General experimental workflow for anti-inflammatory drug discovery.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is based on the N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) oxidation assay.[1][4]

Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Heme

  • Tris-HCl buffer (pH 8.0)

  • Test compound (this compound) dissolved in DMSO

  • Reference compounds (e.g., Celecoxib, Indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, heme, and the respective enzyme (COX-1 or COX-2) in a 96-well plate.

  • Add various concentrations of the test compound or reference drug to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Measure the absorbance at 590 nm at multiple time points to determine the rate of TMPD oxidation.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.

Cell-Based Assay for Anti-Inflammatory Activity in Macrophages

This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]

Objective: To evaluate the effect of this compound on the production of inflammatory mediators (e.g., nitric oxide, pro-inflammatory cytokines) in cultured macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound dissolved in DMSO

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • MTT or similar viability assay kit

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's protocols.

  • Cell Viability:

    • Perform an MTT assay on the remaining cells to assess the cytotoxicity of the test compound.

  • Calculate the percentage of inhibition of NO and cytokine production for each concentration of the test compound.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard acute in vivo model of inflammation.[6]

Objective: To assess the in vivo acute anti-inflammatory activity of this compound in rats or mice.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, reference drug, and test compound groups (at least 3 doses).

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound as a potential anti-inflammatory agent. While direct evidence is currently lacking, the structural similarities to other active pyrimidine derivatives suggest that this compound warrants further exploration. The successful execution of these experiments will provide valuable insights into its efficacy and mechanism of action, paving the way for its potential development as a novel anti-inflammatory drug.

References

Crystallization Techniques for 4-(4-Methoxyphenyl)pyrimidine-2-thiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of 4-(4-Methoxyphenyl)pyrimidine-2-thiol, a versatile heterocyclic compound with applications in pharmaceutical research and development.[1] The protocols outlined below are designed to guide researchers in obtaining high-purity crystalline material suitable for various downstream applications, including structural analysis and formulation studies.

Compound Properties

A thorough understanding of the physicochemical properties of this compound is crucial for developing effective crystallization strategies.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂OS[2]
Molecular Weight 218.27 g/mol [2]
Appearance Yellow powder[1]
Melting Point 216-222 °C[1]

Preliminary Step: Solvent Solubility Screening

The selection of an appropriate solvent system is the most critical factor in successful crystallization. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[3] For pyrimidine derivatives, polar organic solvents are often a good starting point.[4] A systematic solubility screening should be the first experimental step.

Protocol: Solubility Screening

This protocol is designed to identify suitable solvents for the crystallization of this compound.

Materials:

  • This compound

  • Small test tubes or vials

  • A selection of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Vortex mixer

  • Hot plate or water bath

Procedure:

  • Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of labeled test tubes.

  • To each tube, add a small volume (e.g., 0.5 mL) of a different solvent.

  • Agitate the tubes at room temperature and observe the solubility. Record your observations.

  • For solvents in which the compound is insoluble at room temperature, gently heat the tube while agitating and observe for dissolution.

  • If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to observe for crystal formation.

  • Record the results in a table similar to the one below.

Data Presentation: Solubility Screening Results
SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation upon CoolingObservations
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Ethyl Acetate
Dichloromethane
Tetrahydrofuran
N,N-Dimethylformamide
Dimethyl Sulfoxide

This table should be filled out by the researcher based on experimental observations.

G Workflow for Solvent Solubility Screening cluster_0 Preparation cluster_1 Solubility Testing cluster_2 Crystallization Observation cluster_3 Analysis A Weigh Compound B Prepare Labeled Vials A->B C Add Solvents to Vials B->C D Agitate at Room Temperature C->D E Observe and Record D->E F Heat Insoluble Samples E->F If Insoluble K Select Optimal Solvent(s) E->K If Soluble G Observe and Record F->G H Cool to Room Temperature G->H I Cool in Ice Bath H->I J Observe for Crystals I->J J->K

Caption: Workflow for determining the solubility of this compound.

Crystallization Protocols

Based on the results of the solubility screening, one or more of the following crystallization techniques can be employed.

Slow Evaporation Crystallization

This technique is suitable when a solvent is found that dissolves the compound at room temperature. The slow evaporation of the solvent increases the concentration of the solute, leading to crystal formation.[5]

Protocol:

  • Dissolve the crude this compound in a suitable solvent to create a nearly saturated solution.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any insoluble impurities.

  • Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial over several hours to days for crystal growth.

G Protocol for Slow Evaporation Crystallization A Dissolve Compound in Solvent B Filter Solution A->B C Transfer to Clean Vial B->C D Cover with Punctured Parafilm C->D E Store in Vibration-Free Location D->E F Monitor Crystal Growth E->F G Harvest Crystals F->G

Caption: Workflow for slow evaporation crystallization.

Cooling Crystallization

This is a common technique for compounds that are significantly more soluble in a hot solvent than in a cold one.

Protocol:

  • In an Erlenmeyer flask, add a minimal amount of a suitable solvent to the crude this compound.

  • Heat the mixture with stirring until the compound completely dissolves. Add small portions of hot solvent if necessary to achieve full dissolution.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • To maximize yield, place the flask in an ice bath for a period of time.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

G Protocol for Cooling Crystallization A Dissolve Compound in Minimal Hot Solvent B Hot Gravity Filtration (if needed) A->B C Slow Cooling to Room Temperature A->C No Impurities B->C Clear Solution D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: Workflow for cooling crystallization.

Vapor Diffusion Crystallization

This method is particularly useful for small amounts of material and for compounds that are difficult to crystallize. It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound, which gradually reduces the solubility and induces crystallization.[6] Based on literature for similar compounds, a DMF/DCM solvent/anti-solvent system could be a good starting point.

Protocol:

  • In a small, open vial, dissolve the this compound in a minimal amount of a "good" solvent (e.g., DMF) in which it is highly soluble.

  • Place this small vial inside a larger, sealable container (e.g., a beaker or jar).

  • Add a layer of a "poor" or "anti-solvent" (e.g., DCM), in which the compound is insoluble but which is miscible with the "good" solvent, to the bottom of the larger container.

  • Seal the larger container and leave it in a vibration-free location at a constant temperature.

  • The anti-solvent vapor will slowly diffuse into the solution of the compound, inducing crystallization over hours to days.

  • Once crystals have formed, carefully remove the inner vial and harvest the crystals.

G Protocol for Vapor Diffusion Crystallization cluster_0 Setup cluster_1 Crystallization cluster_2 Harvesting A Dissolve Compound in 'Good' Solvent in Small Vial B Place Small Vial in Larger Container A->B C Add 'Anti-Solvent' to Larger Container B->C D Seal Larger Container C->D E Store in Vibration-Free Location D->E F Vapor Diffusion Occurs E->F G Monitor Crystal Growth F->G H Carefully Remove Inner Vial G->H I Isolate Crystals H->I

Caption: Workflow for vapor diffusion crystallization.

Characterization and Data Presentation

The purity and identity of the crystallized this compound should be confirmed using appropriate analytical techniques.

Purity Assessment

The purity of the crystalline material can be assessed by:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): This provides quantitative information on the purity of the compound.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.

Structural Confirmation

The chemical structure of the crystallized material should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Data Presentation: Crystallization Results
Crystallization MethodSolvent SystemStarting Mass (mg)Crystal Mass (mg)Yield (%)Purity (HPLC, %)Melting Point (°C)Crystal Morphology
Slow Evaporation
Cooling Crystallization
Vapor Diffusion

This table should be populated by the researcher with experimental data to compare the effectiveness of the different crystallization techniques.

References

Application Notes and Protocols for the Purification of Crude 4-(4-Methoxyphenyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 4-(4-Methoxyphenyl)pyrimidine-2-thiol, a key intermediate in the synthesis of various bioactive molecules. The described methods, including recrystallization and column chromatography, are designed to remove common impurities and yield a product of high purity suitable for downstream applications in medicinal chemistry and drug development.

Introduction

This compound is a versatile heterocyclic compound with significant potential in pharmaceutical research. Its purification is a critical step to ensure the integrity and reliability of subsequent synthetic transformations and biological assays. The crude product, typically synthesized via the condensation of a chalcone with thiourea, may contain unreacted starting materials, intermediates, and side-products. The choice of purification method depends on the impurity profile and the desired final purity.

Potential Impurities

The primary impurities in crude this compound often arise from the synthetic route. Common contaminants may include:

  • Unreacted Starting Materials: 1-(4-methoxyphenyl)ethanone, a substituted benzaldehyde, and thiourea.

  • Chalcone Intermediate: The corresponding chalcone formed from the initial aldol condensation.

  • Side-Products: Products from competing reactions or degradation.

A preliminary purity assessment of the crude material by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to select the most appropriate purification strategy.

Purification Method 1: Recrystallization

Recrystallization is a cost-effective and scalable method for purifying crystalline solids. The selection of an appropriate solvent system is crucial for successful purification.

Experimental Protocol: Recrystallization from Ethanol/DMF

This protocol is adapted from a method used for a structurally similar 4,6-diarylpyrimidine-2-thiol.

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of an 8:2 (v/v) mixture of ethanol and N,N-dimethylformamide (DMF) in an Erlenmeyer flask.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling for extended periods.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Data Presentation
ParameterBefore Purification (Crude)After Recrystallization (Typical)
Purity (by HPLC) 85-95%>98%
Yield -70-85%
Appearance Yellowish powderOff-white to pale yellow crystals

Purification Method 2: Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities. For this compound, a normal-phase silica gel chromatography approach is suitable.

Experimental Protocol: Flash Column Chromatography

This protocol is based on methods used for purifying similar 2-substitutedthio-4,6-diaryl pyrimidines.[1]

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a flash chromatography column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture as the mobile phase.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start with 2% ethyl acetate and gradually increase to 10% or higher, depending on the separation observed by TLC.[1]

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any remaining traces of solvent.

Data Presentation
ParameterBefore Purification (Crude)After Column Chromatography (Typical)
Purity (by HPLC) 85-95%>99%
Yield -50-75%
Appearance Yellowish powderWhite to off-white solid
Mobile Phase -n-Hexane:Ethyl Acetate (gradient)[1]
Stationary Phase -Silica Gel

Visualization of Purification Workflows

Recrystallization Workflow

G Crude Crude Product Dissolve Dissolve in Ethanol/DMF (8:2) Crude->Dissolve Heat Heat to Dissolve Dissolve->Heat Cool Slow Cooling & Ice Bath Heat->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

G Crude Crude Product Adsorb Adsorb onto Silica Gel Crude->Adsorb Load Load onto Column Adsorb->Load Elute Elute with Hexane/ EtOAc Gradient Load->Elute Collect Collect Fractions (TLC Monitoring) Elute->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound by column chromatography.

Conclusion

The choice between recrystallization and column chromatography will depend on the specific impurity profile of the crude this compound and the desired level of purity. For moderately pure crude material, recrystallization offers a straightforward and economical approach. For more complex mixtures or when very high purity is required, column chromatography is the preferred method. It is recommended to analyze the purified material by appropriate analytical techniques (e.g., HPLC, NMR, and Mass Spectrometry) to confirm its identity and purity.

References

Application Notes and Protocols for the Characterization of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the structural elucidation and characterization of 4-(4-Methoxyphenyl)pyrimidine-2-thiol. The protocols outlined below are intended to ensure accurate and reproducible results for researchers engaged in the synthesis, quality control, and biological evaluation of this compound.

Compound Information

Property Value
IUPAC Name This compound
CAS Number 175202-77-4
Molecular Formula C₁₁H₁₀N₂OS
Molecular Weight 218.27 g/mol
Appearance Yellow powder
Melting Point 216-222 °C[1]
Solubility Soluble in DMSO, DMF, and other polar organic solvents.

Analytical Techniques and Protocols

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following sections detail the experimental protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-OCH₃ (methoxyphenyl)~3.8Singlet (s)3H
Aromatic CH (methoxyphenyl)~7.0 (d, J ≈ 8.8 Hz)Doublet (d)2H
Aromatic CH (methoxyphenyl)~7.9 (d, J ≈ 8.8 Hz)Doublet (d)2H
Pyrimidine CH~7.2Doublet (d)1H
Pyrimidine CH~8.5Doublet (d)1H
-SH/-NH (thiol/thione)~13.0Broad Singlet (br s)1H

Note: The thiol proton (-SH) may exhibit tautomerism with the thione form (-NH-C=S), and its chemical shift can be broad and exchangeable with D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands (KBr Pellet)

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (thione form)3100-3300Medium
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic, -OCH₃)2850-2960Medium
C=N Stretch (pyrimidine)1600-1650Strong
C=C Stretch (aromatic)1450-1600Strong
C=S Stretch (thione)1100-1250Strong
C-O Stretch (ether)1000-1300Strong

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Analysis:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • Identify and assign the characteristic absorption bands to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Expected UV-Vis Absorption Maxima (in Methanol)

Parameter Value
λ_max1 ~275 nm
λ_max2 ~340 nm

Note: The exact absorption maxima may vary slightly depending on the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent such as methanol or ethanol.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Instrument Parameters:

    • Wavelength Range: 200-400 nm.

    • Scan Speed: Medium.

    • Blank: Use the same solvent as used for the sample preparation.

  • Data Acquisition and Analysis:

    • Record the absorbance spectrum of the blank.

    • Record the absorbance spectra of the standard solutions and the unknown sample.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • For quantitative analysis, construct a calibration curve by plotting absorbance versus concentration of the standard solutions at a selected λ_max.

    • Determine the concentration of the unknown sample using its absorbance and the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to confirm the molecular weight and purity of the compound.

Expected LC-MS Data

Parameter Value
Retention Time (t_R) Dependent on the specific LC method
[M+H]⁺ (m/z) 219.06
[M-H]⁻ (m/z) 217.04

Experimental Protocol: LC-MS

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

    • Flow Rate: 0.5-1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument.

  • Data Analysis:

    • Analyze the chromatogram to determine the retention time and purity of the compound.

    • Examine the mass spectrum to confirm the molecular weight by identifying the molecular ion peak ([M+H]⁺ or [M-H]⁻).

Biological Context and Potential Signaling Pathways

Derivatives of 4-(4-methoxyphenyl)pyrimidine have been investigated for their potential as anticancer and anti-inflammatory agents. Research suggests that these compounds may exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and inflammation.

Inhibition of EGFR/VEGFR-2 Signaling

Several pyrimidine derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in cancer progression.[2] Inhibition of these receptor tyrosine kinases can block downstream signaling cascades, leading to reduced cell proliferation and angiogenesis.

EGFR_VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT VEGFR2->PI3K_AKT PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis Compound 4-(4-Methoxyphenyl) pyrimidine-2-thiol Compound->EGFR Compound->VEGFR2

Inhibition of EGFR and VEGFR-2 Signaling.

Inhibition of the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is a common feature in many cancers. Pyrimidine derivatives have been shown to inhibit PI3K, thereby blocking the downstream activation of AKT and mTOR and inducing apoptosis in cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Survival mTOR->CellGrowth Compound 4-(4-Methoxyphenyl) pyrimidine-2-thiol Compound->PI3K Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of 4-(4-Methoxyphenyl) pyrimidine-2-thiol Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (LC-MS) Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis Purity Purity Assessment (HPLC, LC-MS) MS->Purity BioActivity Biological Activity Screening (e.g., Anticancer, Anti-inflammatory) Purity->BioActivity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound and its derivatives is through the cyclocondensation of a chalcone intermediate with thiourea.[1][2] The chalcone, in this case, 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one or a related derivative, is first synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone (e.g., 4-methoxy acetophenone) and a benzaldehyde.[1][2][3] The resulting chalcone is then reacted with thiourea under basic conditions to yield the target pyrimidine-2-thiol.

Q2: My overall yield is consistently low. What are the most critical steps to optimize?

A2: Low yields in this synthesis can arise from either the initial chalcone formation or the final cyclization step.[4] Key factors to scrutinize include the purity of starting materials, reaction temperature, reaction time, and the choice of base and solvent.[4][5] Incomplete reactions and the formation of side products are common culprits for reduced yields.[4]

Q3: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?

A3: The presence of multiple spots on a TLC plate suggests a mixture of products. Common impurities can include unreacted chalcone, incompletely cyclized intermediates, and products from competing side reactions.[4] Over-alkylation or oxidation of the thiol group can also occur under certain conditions.[6] Optimizing reaction conditions, such as temperature and reaction time, can help minimize the formation of these byproducts.[4]

Q4: What is the optimal solvent and base for the cyclocondensation of the chalcone with thiourea?

A4: Ethanolic potassium hydroxide is a frequently used and effective base for the cyclocondensation reaction.[3] The choice of solvent is also crucial, with ethanol being a common choice. The polarity and boiling point of the solvent can significantly affect the reaction kinetics and the solubility of the reactants.[4]

Q5: How can I effectively purify the final product, this compound?

A5: Purification of the crude product is essential for obtaining a high-purity compound. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method.[5] Column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., n-hexane:ethyl acetate) can also be employed for more challenging purifications.[1][2]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of starting materials (chalcone and thiourea) Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC. Consider increasing the reaction time or temperature gradually, while being mindful of potential side product formation.[4]
Purity of reagents.Ensure that the starting materials, especially the chalcone and thiourea, are of high purity and are dry. Moisture can interfere with the reaction.[4]
Inappropriate stoichiometry of reactants.Verify the molar ratios of the reactants. A slight excess of thiourea may be beneficial in some cases.
Formation of significant byproducts Suboptimal reaction conditions (e.g., temperature too high).Overheating can lead to the decomposition of reactants or products.[4] Optimize the reaction temperature to find a balance between reaction rate and selectivity.
Incorrect choice of base or solvent.The basicity and solvent polarity can influence the reaction pathway. Experiment with different bases (e.g., KOH, NaOH) and solvents (e.g., ethanol, methanol) to improve selectivity.[4]
Product loss during workup and purification Inefficient extraction or filtration.Ensure proper phase separation during extraction and minimize losses during filtration by washing the filter cake with a small amount of cold solvent.[5]
Suboptimal recrystallization solvent.The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures to maximize recovery.[7]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Methoxyphenyl)-6-p-tolylpyrimidine-2-thiol (A representative example)

This protocol is adapted from a similar synthesis of a diaryl pyrimidine-2-thiol.[8]

Step 1: Synthesis of Chalcone

  • To a solution of 4-methoxy acetophenone and an appropriate benzaldehyde (e.g., 4-methylbenzaldehyde) in ethanol, add an aqueous solution of a base (e.g., NaOH).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated chalcone, wash with water, and dry. Recrystallize from ethanol if necessary.

Step 2: Synthesis of 4-(4-Methoxyphenyl)-6-p-tolylpyrimidine-2-thiol

  • A mixture of the synthesized chalcone and thiourea in ethanol is refluxed in the presence of a base (e.g., KOH).

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into ice-cold water.

  • The resulting solution is acidified with a suitable acid (e.g., dilute HCl or acetic acid) to precipitate the product.

  • The solid product is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/DMF mixture).[8]

Data Presentation

Table 1: Reaction Conditions and Yields for Diaryl Pyrimidine-2-thiol Derivatives

CompoundReactantsBase/SolventTime (h)Temp (°C)Yield (%)Reference
9 Chalcone, ThioureaTEA/Acetonitrile10-1270-8082[1]
10 Chalcone, ThioureaTEA/Acetonitrile10-1270-8077[1]
12 Chalcone, ThioureaTEA/Acetonitrile10-1270-8063[1]
16 Chalcone, ThioureaTEA/Acetonitrile10-1270-8072[1][2]
4a Chalcone, ThioureaKOH/Ethanol-Reflux-[8]

Note: The yields presented are for structurally related compounds and may vary for this compound.

Visualizations

SynthesisWorkflow cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrimidine Step 2: Pyrimidine-2-thiol Synthesis A 4-Methoxy Acetophenone C Claisen-Schmidt Condensation A->C B Benzaldehyde Derivative B->C D Chalcone Intermediate C->D Base (e.g., NaOH) Ethanol F Cyclocondensation D->F E Thiourea E->F G This compound (Crude) F->G Base (e.g., KOH) Ethanol, Reflux H Purification (Recrystallization/ Chromatography) G->H I Pure Product H->I

Caption: General workflow for the synthesis of this compound.

TroubleshootingYield Start Low Yield Observed CheckReagents Verify Purity and Stoichiometry of Starting Materials Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Solvent, Base) CheckReagents->CheckConditions AnalyzeCrude Analyze Crude Mixture (TLC, NMR) CheckConditions->AnalyzeCrude IncompleteReaction Incomplete Reaction? AnalyzeCrude->IncompleteReaction SideProducts Major Side Products? IncompleteReaction->SideProducts No OptimizeTimeTemp Optimize Reaction Time and/or Temperature IncompleteReaction->OptimizeTimeTemp Yes OptimizeConditions Optimize Base/Solvent and Temperature SideProducts->OptimizeConditions Yes PurificationLoss Check for Purification Loss SideProducts->PurificationLoss No End Yield Improved OptimizeTimeTemp->End OptimizeConditions->End OptimizePurification Optimize Purification Method (Recrystallization, Chromatography) PurificationLoss->OptimizePurification Yes PurificationLoss->End No OptimizePurification->End

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Pyrimidine-2-thiol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-2-thiols. The following information addresses common side reactions and offers guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a low yield of my desired pyrimidine-2-thiol. What are the common causes and how can I improve it?

A1: Low yields in pyrimidine-2-thiol synthesis, particularly from the reaction of chalcones and thiourea, can stem from several factors. Below is a troubleshooting guide to address this issue.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).

      • Temperature: A moderate increase in reaction temperature can sometimes improve the yield, but be cautious as higher temperatures can also promote side reactions.

  • Purity of Reactants: Impurities in the starting materials, such as the chalcone or thiourea, can inhibit the reaction or lead to the formation of byproducts.

    • Troubleshooting:

      • Ensure the purity of your starting materials by recrystallization or column chromatography.

      • Use freshly prepared or properly stored reagents.

  • Suboptimal Reaction Conditions: The choice of solvent and base is crucial for the reaction's success.

    • Troubleshooting:

      • Solvent: While ethanol is commonly used, exploring other polar solvents might improve the solubility of reactants and enhance the reaction rate.

      • Base: The concentration and type of base (e.g., KOH, NaOH) can significantly influence the reaction outcome. Optimize the base concentration to favor the desired product formation.

  • Side Reactions: Several side reactions can compete with the main reaction, reducing the yield of the desired product. These are discussed in detail in the following questions.

Q2: I have isolated a byproduct with a different substitution pattern than my expected pyrimidine-2-thiol. What could be the reason for this?

A2: The reaction between a chalcone (an α,β-unsaturated ketone) and thiourea can proceed through two different initial steps: a Michael addition or a Claisen-Schmidt condensation type reaction. This can lead to the formation of regioisomeric pyrimidine-2-thiol products.

  • Michael Addition (1,4-addition): The nucleophilic nitrogen of thiourea attacks the β-carbon of the chalcone. This is often the thermodynamically favored pathway.

  • Claisen-Schmidt Condensation (1,2-addition): The nucleophilic nitrogen of thiourea attacks the carbonyl carbon of the chalcone.

The regiochemical outcome can be influenced by the reaction conditions and the electronic properties of the substituents on the chalcone.

  • Troubleshooting Regioselectivity:

    • Reaction Temperature: Lower temperatures generally favor the kinetic product, which may or may not be the desired regioisomer. Experiment with running the reaction at different temperatures.

    • Base: The choice and stoichiometry of the base can influence the nucleophilicity of the thiourea and the electrophilicity of the chalcone, thereby affecting the regioselectivity.

    • Substituent Effects: Electron-withdrawing or electron-donating groups on the aromatic rings of the chalcone can influence the reactivity of the α,β-unsaturated system and the carbonyl group, thus directing the initial nucleophilic attack.

Q3: My reaction mixture turns dark, and I am getting a complex mixture of products that is difficult to purify. What could be the cause?

A3: The formation of a dark, complex mixture often indicates the occurrence of side reactions such as self-condensation of the chalcone or oxidation of thiourea.

  • Self-Condensation of Chalcone: Under strong basic conditions, chalcones can undergo self-condensation or polymerization, leading to tar-like substances.

    • Troubleshooting:

      • Base Concentration: Use the minimum effective concentration of the base.

      • Temperature: Avoid excessively high reaction temperatures.

      • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Oxidation of Thiourea: Thiourea can be oxidized under certain conditions, leading to various byproducts and a decrease in the concentration of the nucleophile available for the main reaction.

    • Troubleshooting:

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

      • Purity of Reagents: Ensure that the reagents and solvent are free from oxidizing impurities.

Quantitative Data on Reaction Conditions

The yield of pyrimidine-2-thiol and the formation of byproducts are highly dependent on the specific substrates and reaction conditions used. The following table provides a general overview of how different parameters can affect the reaction outcome.

ParameterConditionExpected Outcome on Pyrimidine-2-thiol YieldPotential Side Reactions Favored
Temperature Low (e.g., room temp.)May be lower but with higher selectivity-
High (e.g., reflux)May be higher but with increased byproductsSelf-condensation of chalcone, oxidation of thiourea
Base Concentration LowMay result in slower reaction rate-
HighCan accelerate the reaction but may promote side reactionsSelf-condensation of chalcone
Solvent Protic (e.g., Ethanol)Generally good yields-
Aprotic (e.g., DMF)Can alter reactivity and selectivityMay favor different regioisomers

Experimental Protocols

General Procedure for the Synthesis of 4,6-Diarylpyrimidine-2-thiol from Chalcone

This protocol describes a general method for the synthesis of pyrimidine-2-thiols from chalcones and thiourea.[1][2][3]

Materials:

  • Substituted Chalcone (1 equivalent)

  • Thiourea (1-1.2 equivalents)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2-3 equivalents)

  • Ethanol (as solvent)

  • Hydrochloric Acid (HCl) for neutralization

Procedure:

  • Dissolve the chalcone and thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a solution of KOH or NaOH in ethanol to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with dilute HCl until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.

Synthesis_Pathway Chalcone Chalcone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + Thiourea (Michael Addition) Thiourea Thiourea Thiourea->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrimidine_Thiol Pyrimidine-2-thiol Cyclized_Intermediate->Pyrimidine_Thiol Dehydration

Caption: Main synthetic pathway for pyrimidine-2-thiol via Michael addition.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Chalcone Chalcone Pyrimidine_Thiol Pyrimidine-2-thiol Chalcone->Pyrimidine_Thiol + Thiourea Self_Condensation Self-Condensation Product (Tar) Chalcone->Self_Condensation Base, Heat Regioisomer Regioisomeric Pyrimidine-2-thiol Chalcone->Regioisomer + Thiourea (Claisen-Schmidt) Thiourea Thiourea Thiourea->Pyrimidine_Thiol Oxidized_Thiourea Oxidized Thiourea Byproducts Thiourea->Oxidized_Thiourea Oxidizing agents Thiourea->Regioisomer

Caption: Overview of main and common side reactions in pyrimidine-2-thiol synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start If impure, purify and restart Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Base) Check_Purity->Optimize_Conditions If pure Monitor_TLC Monitor Reaction by TLC Optimize_Conditions->Monitor_TLC Monitor_TLC->Optimize_Conditions Incomplete or more byproducts Purification Purification Strategy (Recrystallization, Chromatography) Monitor_TLC->Purification Reaction complete Success High Yield of Pure Product Purification->Success

Caption: A logical workflow for troubleshooting common issues in pyrimidine-2-thiol synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrimidine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of pyrimidine-2-thiol derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of pyrimidine-2-thiol derivatives, primarily through the widely used Biginelli reaction and synthesis from chalcones.

Question 1: My Biginelli reaction for pyrimidine-2-thiol synthesis is giving a very low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the Biginelli reaction are a common challenge. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and optimize your reaction:

  • Catalyst Choice and Loading: The catalyst is crucial for the Biginelli reaction. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[1] Consider screening various Lewis acid catalysts, which have been shown to improve yields. Ensure you are using the optimal catalyst loading, as too much or too little can be detrimental.[2]

  • Solvent Selection: The polarity of the solvent significantly impacts the reaction rate and yield.[1][3] While ethanol is commonly used, other polar solvents like acetonitrile or even solvent-free conditions have demonstrated improved outcomes for certain substrates.[1][4] Experimenting with different solvents is recommended.

  • Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. While some reactions proceed at room temperature, others may require heating to reflux.[1][5] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[6] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[1]

  • Purity of Reactants: Impurities in the starting materials (aldehyde, β-dicarbonyl compound, and thiourea) can inhibit the reaction or lead to unwanted side products. Ensure all reactants are of high purity.[1]

  • Stoichiometry: While a 1:1:1 molar ratio of reactants is standard, using a slight excess of thiourea (e.g., 1.2-1.5 equivalents) can sometimes improve the yield.[2]

Question 2: I am observing a significant amount of a fluorescent yellow byproduct in my Biginelli reaction. What is this side product and how can I minimize its formation?

Answer:

The fluorescent yellow byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP).[6][7] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea/thiourea at higher temperatures), competing with the desired Biginelli pathway.[6]

Here are strategies to minimize the formation of the Hantzsch DHP byproduct:

  • Temperature Control: Higher reaction temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[6]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor the desired pyrimidine-2-thiol synthesis.[6]

  • Order of Addition: Adding the thiourea last to the reaction mixture can sometimes help to minimize its decomposition and subsequent formation of the Hantzsch byproduct.[6]

Question 3: My crude pyrimidine-2-thiol product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I address this?

Answer:

N-acylureas are common byproducts in the Biginelli reaction that can complicate purification.

  • Reaction Conditions: Careful control of the reaction stoichiometry and catalyst can sometimes suppress the formation of N-acylureas.

  • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities.[8][9] Careful selection of the recrystallization solvent is crucial. Common solvent systems for pyrimidine derivatives include ethanol, ethanol-water mixtures, and ethyl acetate-hexane.[7][8][9]

Question 4: The cyclization of my chalcone with thiourea is not proceeding efficiently, resulting in a low yield of the desired pyrimidine-2-thiol. What can I do to improve this?

Answer:

Low yields in the cyclization of chalcones with thiourea can be due to several factors:

  • Base and Solvent System: The choice of base and solvent is critical. Ethanolic potassium hydroxide is a commonly used system.[10][11] Ensure the base is of good quality and the solvent is anhydrous.

  • Reaction Time and Temperature: These reactions often require refluxing for several hours.[10][11] Monitor the reaction by TLC to determine the optimal reaction time.

  • Chalcone Purity: Impurities in the starting chalcone can interfere with the cyclization reaction. Ensure the chalcone is pure before proceeding.

Frequently Asked Questions (FAQs)

This section provides answers to frequently asked questions regarding the synthesis, characterization, and potential applications of pyrimidine-2-thiol derivatives.

Synthesis and Optimization

Q1: What are the most common methods for synthesizing pyrimidine-2-thiol derivatives?

A1: The most prevalent methods are the Biginelli reaction and synthesis from chalcones .

  • The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and thiourea.[5][12]

  • Synthesis from chalcones involves a two-step process. First, a chalcone is synthesized via a Claisen-Schmidt condensation of an acetophenone with a substituted benzaldehyde. The resulting chalcone is then cyclized with thiourea in the presence of a base to yield the pyrimidine-2-thiol derivative.[13][14][15]

Q2: How do different catalysts affect the yield of the Biginelli reaction for pyrimidine-2-thiol synthesis?

A2: The choice of catalyst has a significant impact on the reaction yield and time. While traditional methods use Brønsted acids like HCl, a variety of more efficient catalysts have been developed.

CatalystSolventTemperature (°C)TimeYield (%)Reference
HClEthanolReflux2.5 hModerate[5]
Ammonium ChlorideSolvent-free--Good[6]
Bismuth(III) NitrateAcetonitrile-2.5 h42-95[1]
PPh₃Solvent-free--High[1]
Diisopropyl Ethyl Ammonium Acetate (DIPEAc)DIPEAcRoom Temp45 min96[4]
Silica-supported P₂O₅Solvent-free--High[16]
Cobalt ComplexSolvent-free802 hup to 99[16]

Q3: What is the effect of the solvent on the Biginelli reaction yield?

A3: The solvent plays a crucial role in the Biginelli reaction, with polar solvents generally favoring higher yields.[1][3]

SolventDielectric ConstantYield (%)
n-hexane1.8910
Dichloromethane9.0845
Tetrahydrofuran7.5855
Acetonitrile37.570
N,N-Dimethylformamide36.780
Ethanol24.5560

Data adapted from a study on the influence of solvents on the Biginelli reaction.[1]

Q4: How does reaction temperature influence the yield of the Biginelli reaction?

A4: The reaction temperature is a critical parameter. While some modern catalytic systems allow for efficient reactions at room temperature, classical methods often require heating. Optimization is key, as excessively high temperatures can lead to side product formation.[6][17]

CatalystTemperature (°C)TimeYield (%)
Zeolite-supported heteropolyacid in BMI·PF₆1001 hup to 99
[BCMAB][2Cl]10060 minHigh
No Catalyst (Solvent-free)100-105-High
Characterization

Q5: What are the typical spectroscopic data (¹H NMR, ¹³C NMR, IR) for pyrimidine-2-thiol derivatives?

A5: The spectroscopic data provide crucial information for structure elucidation.

  • ¹H NMR:

    • NH protons: Two broad singlets are typically observed in the regions of δ 9.0-9.8 ppm and δ 7.5-8.3 ppm for the two NH protons of the dihydropyrimidine ring.[18][19]

    • CH proton (C4): A doublet around δ 5.1-5.9 ppm is characteristic of the proton at the C4 position.[11][19]

    • Methyl protons (C6): A singlet around δ 2.2-2.6 ppm corresponds to the methyl group at the C6 position.[11][19]

    • Aromatic protons: Multiplets in the aromatic region (δ 6.7-7.5 ppm) are observed for the aryl substituent.[18]

    • Ester protons: A triplet (for -CH₃) and a quartet (for -OCH₂-) are observed for the ethyl ester group, typically around δ 1.1-1.2 ppm and δ 4.0-4.1 ppm, respectively.[11][19]

  • ¹³C NMR:

    • C=S (C2): The thiocarbonyl carbon typically resonates in the range of δ 170-180 ppm.

    • Ester C=O: The carbonyl carbon of the ester group appears around δ 165 ppm.[20]

    • C4, C5, C6: The carbons of the pyrimidine ring appear at approximately δ 55-60 (C4), δ 100-102 (C5), and δ 142-145 (C6) ppm.[20]

  • IR (KBr, cm⁻¹):

    • N-H stretching: Broad peaks in the range of 3100-3400 cm⁻¹.[11][18]

    • C=O stretching (ester): A strong absorption around 1690-1730 cm⁻¹.[11][20]

    • C=C and C=N stretching: Absorptions in the range of 1570-1650 cm⁻¹.[18]

    • C-N stretching: Around 1220-1290 cm⁻¹.[19]

Q6: What are the characteristic fragmentation patterns in the mass spectra of pyrimidine-2-thiol derivatives?

A6: Electron impact mass spectrometry (EI-MS) reveals characteristic fragmentation patterns. The molecular ion peak (M⁺) is usually observed. Common fragmentation pathways include the loss of the side chains (e.g., the ester group) and cleavage of the dihydropyrimidine ring. The presence of sulfur often results in a characteristic M+2 peak due to the natural abundance of the ³⁴S isotope.[18][21]

Biological Activity and Signaling Pathways

Q7: What are the reported biological activities of pyrimidine-2-thiol derivatives?

A7: Pyrimidine-2-thiol derivatives exhibit a wide range of biological activities, including:

  • Anticancer[22][23]

  • Anti-inflammatory[24][25]

  • Antimicrobial[25]

  • Antiviral

  • Antioxidant[24]

  • Calcium channel blocking activity[24]

Q8: In which signaling pathways are pyrimidine-2-thiol derivatives known to be involved?

A8: Pyrimidine-2-thiol derivatives have been shown to modulate several key signaling pathways implicated in diseases like cancer and inflammation.

  • MAPK Signaling Pathway: Some pyrimidine derivatives act as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis.[5][26]

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Certain pyrimidine-2-thiol derivatives have been found to inhibit NF-κB activation.[10][25][27][28]

  • PIM-1 Kinase Inhibition: PIM-1 kinase is a promising target for cancer therapy as it is involved in cell cycle progression and apoptosis. Some pyrido[2,3-d]pyrimidine derivatives have shown potent PIM-1 kinase inhibitory activity.[22][29]

  • p53 Pathway: The synthesis of pyrimidines is linked to mitochondrial respiration and can influence the p53 tumor suppressor pathway, which plays a critical role in cell cycle arrest and apoptosis.[30]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Biginelli Reaction)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Thiourea (10 mmol)

  • Ethanol (5 mL)

  • Concentrated HCl (3 drops) or another suitable catalyst

  • Crushed ice

  • Cold water

Procedure:

  • In a round-bottom flask, combine the substituted benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (10 mmol) in ethanol (5 mL).[5]

  • Add the catalyst (e.g., three drops of concentrated HCl).[5]

  • Heat the reaction mixture under reflux for 2.5 hours. Monitor the reaction progress by TLC.[5]

  • After completion, cool the reaction mixture to room temperature.[5]

  • Pour the cooled mixture onto crushed ice (30 g) and stir for 5-10 minutes.[5]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with ice-cold water (50 mL).[5]

  • Recrystallize the crude product from a suitable solvent, such as hot ethanol, to obtain the pure pyrimidine-2-thiol derivative.[5]

Protocol 2: General Procedure for the Synthesis of 4,6-Diarylpyrimidine-2-thiol from Chalcones

Materials:

  • Substituted chalcone (0.01 mol)

  • Thiourea (0.01 mol)

  • Potassium hydroxide (0.02 mol)

  • Absolute ethanol (20 mL)

  • Water

  • Ethanol/DMF (8:2) for recrystallization

Procedure:

  • In a round-bottom flask, dissolve the chalcone (0.01 mol), thiourea (0.01 mol), and potassium hydroxide (0.02 mol) in absolute ethanol (20 mL).[10]

  • Heat the mixture under reflux for 12 hours. Monitor the reaction by TLC.[10]

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the residue in water, filter to remove any insoluble material, and then acidify the filtrate to precipitate the product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Recrystallize the crude product from an ethanol/DMF (8:2) mixture to obtain the pure 4,6-diarylpyrimidine-2-thiol.[10]

Visualizations

Experimental_Workflow_Biginelli cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Aldehyde R One-Pot Condensation (Biginelli Reaction) - Catalyst - Solvent - Temperature A->R B β-Dicarbonyl Compound B->R C Thiourea C->R W Precipitation (e.g., on ice) R->W F Filtration W->F P Recrystallization F->P Prod Pure Pyrimidine-2-thiol Derivative P->Prod

Caption: Experimental workflow for the Biginelli synthesis of pyrimidine-2-thiol derivatives.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Pyrimidine Pyrimidine-2-thiol Derivative Pyrimidine->RAF Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Inhibition of the MAPK signaling pathway by pyrimidine-2-thiol derivatives.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation Pyrimidine Pyrimidine-2-thiol Derivative Pyrimidine->IKK Inhibition IkB_NFkB->IkB Ubiquitination & Degradation of IκB IkB_NFkB->NFkB Release of NF-κB Gene Inflammatory Gene Expression NFkB_n->Gene

Caption: Inhibition of the NF-κB signaling pathway by pyrimidine-2-thiol derivatives.

References

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a significantly low yield in my synthesis of this compound. What are the common causes?

Low yields in this synthesis can typically be attributed to several factors, including suboptimal reaction conditions, purity of starting materials, and the formation of side products. The most common synthetic route involves the cyclocondensation of a chalcone intermediate with thiourea. Key areas to investigate are:

  • Reaction Temperature and Time: Inadequate temperature or reaction duration can lead to incomplete conversion. Conversely, excessively high temperatures may cause decomposition of reactants or products.[1]

  • Stoichiometry of Reactants: The molar ratio of the chalcone intermediate to thiourea is critical. An excess of thiourea is often used to drive the reaction to completion, but a large excess can sometimes complicate purification.

  • Choice and Concentration of Base/Catalyst: The reaction is typically base-catalyzed. The type of base (e.g., KOH, NaOH) and its concentration can significantly influence the reaction rate and yield. In related Biginelli reactions, both Brønsted and Lewis acids are used as catalysts, and their choice is crucial.[1]

  • Purity of Starting Materials: Impurities in the starting chalcone (1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one) or thiourea can inhibit the reaction.

  • Side Reactions: The formation of byproducts, such as those from self-condensation or decomposition, can reduce the yield of the desired product.

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is causing this resinification and how can I prevent it?

Resinification, or the formation of a dark, tarry substance, is a common issue, particularly under harsh reaction conditions.

  • Likely Cause: This is often due to the decomposition of thiourea or the chalcone at high temperatures, especially in the presence of a strong base or acid.

  • Prevention Strategies:

    • Temperature Control: Lower the reaction temperature and potentially extend the reaction time to compensate.

    • Catalyst/Base Moderation: If using a strong base, consider reducing its concentration or switching to a milder base.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that contribute to tar formation.

Q3: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are the likely side reactions?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate suggests the formation of one or more side products.

  • Unreacted Starting Material: One of the most common "extra" spots is simply unreacted chalcone.

  • Hantzsch-type Dihydropyridine: In related Biginelli reactions, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine. This can occur if ammonia is formed from the decomposition of urea (or thiourea) at elevated temperatures.

  • Self-Condensation Products: The chalcone starting material can potentially undergo self-condensation reactions under basic conditions.

To address this, optimizing reaction conditions (temperature, reaction time, and catalyst) is key. Monitoring the reaction progress by TLC is crucial to determine the optimal time to stop the reaction before significant byproduct formation occurs.

Q4: Should I use a one-pot three-component reaction (Biginelli-type) or a two-step synthesis starting from a chalcone?

Both a one-pot synthesis (reacting 4-methoxyacetophenone, an appropriate aldehyde, and thiourea) and a two-step approach (synthesis of the chalcone followed by cyclization with thiourea) are viable.

  • Two-Step Synthesis (via Chalcone): This is a very common and often reliable method.[2] It allows for the isolation and purification of the intermediate chalcone, which can lead to a cleaner final reaction and potentially a higher overall yield of the desired pyrimidine-2-thiol.

  • One-Pot Synthesis (Biginelli-like): While potentially more time-efficient, one-pot reactions can be more challenging to optimize due to the competing reactions and potential for byproduct formation. However, with careful control of reaction conditions, this can be a very effective method.

The choice often depends on the specific substrates and the researcher's preference for experimental design. If experiencing low yields with a one-pot approach, switching to a two-step synthesis may provide better results.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Chalcone Intermediate

Step 1: Synthesis of (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Reactants:

    • 4-Methoxyacetophenone

    • Benzaldehyde

    • Ethanol

    • Aqueous Potassium Hydroxide (KOH) solution (e.g., 40%)

  • Procedure:

    • Dissolve 4-methoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a flask.

    • Slowly add the aqueous KOH solution with constant stirring.

    • Continue stirring the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress using TLC.

    • Once the reaction is complete, pour the mixture into ice-cold water.

    • Acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid product, wash with cold water until the washings are neutral, and dry.

    • Recrystallize the crude product from ethanol to obtain the purified chalcone.

Step 2: Synthesis of 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-thiol

  • Reactants:

    • (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone from Step 1)

    • Thiourea

    • Ethanolic Potassium Hydroxide (KOH)

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone (1 equivalent) and thiourea (1-1.5 equivalents) in ethanol.

    • Add a solution of KOH in ethanol.

    • Reflux the reaction mixture for 4-22 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify with a weak acid, such as acetic acid, to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude this compound from a suitable solvent like ethanol or a DMF/ethanol mixture.[3]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Observation Potential Cause Recommended Action
Low conversion of starting materialInsufficient reaction time or temperatureIncrease reflux time and/or temperature incrementally. Monitor by TLC.
Inactive catalyst/baseUse a freshly prepared base solution. Consider a different base (e.g., NaOH).
Impure reactantsPurify starting materials (chalcone and thiourea) before use.
Formation of dark, tarry materialDecomposition of reactants at high temperatureLower the reaction temperature and extend the reaction time.[1]
Reaction conditions too harshUse a lower concentration of the base.
Multiple spots on TLCFormation of side productsOptimize reaction temperature and time. Consider using a milder catalyst.
Decomposition of productReduce reaction time once the main product spot on TLC is maximized.
Difficulty in product isolationProduct is soluble in the workup solventEnsure complete precipitation by adjusting the pH carefully. Use a different solvent for recrystallization.

Table 2: Example Reaction Conditions from Literature for Analogous Syntheses

Reactants Base/Catalyst Solvent Time Temperature Yield Reference
Chalcone, ThioureaEthanolic KOHEthanol22 hRefluxNot specified
Chalcone, ThioureaNot specifiedEthanol/DMFNot specifiedNot specified82% (for 4a)[3]
Chalcone, ThioureaNaOHEthanol1 h (ultrasound)50°CMedium to excellent[4]
Chalcone, UreaAq. KOHEthanol4 hRefluxGood[5]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Cyclization reactant reactant intermediate intermediate product product reagent reagent 4-Methoxyacetophenone 4-Methoxyacetophenone Chalcone (2E)-1-(4-methoxyphenyl)- 3-phenylprop-2-en-1-one 4-Methoxyacetophenone->Chalcone Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Product 4-(4-Methoxyphenyl)- 6-phenylpyrimidine-2-thiol Chalcone->Product KOH_EtOH aq. KOH / Ethanol KOH_EtOH->Chalcone Thiourea Thiourea Thiourea->Product Base_Solvent Base (e.g., KOH) / Ethanol Base_Solvent->Product

Caption: Two-step synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start_node start_node decision_node decision_node process_node process_node outcome_node outcome_node issue_node issue_node start Start Synthesis check_yield Low Yield? start->check_yield check_purity Verify Purity of Starting Materials check_yield->check_purity Yes end_good High Yield Achieved check_yield->end_good No check_stoichiometry Confirm Correct Stoichiometry check_purity->check_stoichiometry optimize_temp_time Optimize Temperature and Reaction Time check_stoichiometry->optimize_temp_time change_catalyst Modify Base/Catalyst Concentration or Type optimize_temp_time->change_catalyst resinification Resinification/ Tar Formation? change_catalyst->resinification lower_temp Lower Temperature & Extend Time resinification->lower_temp Yes tlc_byproducts Multiple Spots on TLC? resinification->tlc_byproducts No lower_temp->tlc_byproducts adjust_conditions Adjust Conditions to Minimize Byproducts tlc_byproducts->adjust_conditions Yes end_bad Issue Persists: Consult Literature for Alternative Routes tlc_byproducts->end_bad No, yield still low adjust_conditions->end_bad

Caption: A logical workflow for troubleshooting low yield issues.

Problem-Solution Relationship

Problem_Solution problem_node problem_node solution_node solution_node problems Observed Problems p1 Low Conversion Unreacted Starting Material p2 Resinification / Tar Dark Reaction Mixture p3 Byproduct Formation Multiple TLC Spots solutions Potential Solutions s1 Increase Reaction Time Increase Temperature Gradually Check Reactant Purity s2 Lower Reaction Temperature Use Milder Base/Catalyst Use Inert Atmosphere s3 Optimize Stoichiometry Monitor by TLC to find Optimal Endpoint Improve Purification Method p1:f0->s1:f0 p1:f0->s1:f1 p1:f1->s1:f2 p2:f0->s2:f0 p2:f1->s2:f1 p2:f0->s2:f2 p3:f0->s3:f0 p3:f1->s3:f1 p3:f1->s3:f2

Caption: Relationship between common problems and their respective solutions.

References

Purification challenges with 4-(4-Methoxyphenyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges with 4-(4-Methoxyphenyl)pyrimidine-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities originate from the starting materials and potential side reactions during the cyclocondensation of the corresponding chalcone with thiourea. These can include unreacted 1-(4-methoxyphenyl)-3-aryl-prop-2-en-1-one (chalcone), excess thiourea, and oxidized disulfide byproducts. Incomplete cyclization can also lead to the presence of intermediate Michael adducts.

Q2: My purified this compound appears as a yellow powder. Is this the expected appearance?

A2: Yes, this compound is typically described as a yellow powder. Significant deviation from this, such as a brownish or tar-like appearance, may indicate the presence of impurities.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize the risk of oxidation to the disulfide, it is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Q4: I am observing poor solubility of my crude product in common organic solvents. What are my options for purification?

A4: Poor solubility can be a significant challenge. For recrystallization, you may need to explore solvent systems involving higher boiling point polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the addition of an anti-solvent. For column chromatography, you may need to use a stronger eluent system or a different stationary phase.

Troubleshooting Guides

Recrystallization Issues

Problem: Oiling out during recrystallization.

Symptoms: The compound separates as an oil rather than forming crystals upon cooling.

Possible Causes & Solutions:

CauseSolution
Solution is too concentrated.Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
Solvent is not ideal.Try a different solvent or a solvent mixture. A small amount of a co-solvent can sometimes prevent oiling out.
Presence of impurities.First, attempt to purify the crude product by another method, such as a quick filtration through a silica plug, before recrystallization.

Problem: Low recovery after recrystallization.

Symptoms: The yield of purified product is significantly lower than expected.

Possible Causes & Solutions:

CauseSolution
Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
The product is partially soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration.Pre-heat the funnel and receiving flask before hot filtration to prevent the product from crashing out.
Column Chromatography Issues

Problem: Poor separation of the desired product from impurities.

Symptoms: TLC analysis of the collected fractions shows co-elution of the product and one or more impurities.

Possible Causes & Solutions:

CauseSolution
Inappropriate solvent system.Optimize the eluent system using TLC. A common starting point for similar compounds is a mixture of n-hexane and ethyl acetate. Adjust the polarity to achieve better separation.
Column overloading.Use a larger column or reduce the amount of crude material loaded onto the column.
Column was not packed properly.Ensure the silica gel is packed uniformly to avoid channeling.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. Ethanol or ethanol/water mixtures are often a good starting point for pyrimidine derivatives.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • TLC Analysis: Determine an appropriate solvent system (eluent) using TLC that provides good separation of the target compound from impurities (aim for an Rf value of 0.2-0.4 for the product). A common eluent for similar compounds is a mixture of n-hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Summary of Potential Impurities and Identification Methods

ImpurityPotential SourceRecommended Analytical Method
Unreacted ChalconeIncomplete reactionTLC, HPLC, 1H NMR
ThioureaExcess reagentTLC (may require specific staining), 1H NMR (in D2O)
Disulfide byproductOxidation of the thiolMass Spectrometry, 1H NMR (absence of SH peak)
Michael AdductIncomplete cyclizationHPLC-MS, 1H NMR

Table 2: Comparison of Purification Methods

MethodTypical YieldPurity AchievedAdvantagesDisadvantages
Recrystallization70-90%>98%Simple, cost-effective, scalable.Can be time-consuming, potential for low recovery if solubility is not ideal.
Column Chromatography50-80%>99%High purity can be achieved, good for separating closely related impurities.More complex, requires larger volumes of solvent, can be less scalable.

Visualizations

G start Crude Product recrystallization Recrystallization start->recrystallization High Yield/ Fewer Impurities column_chromatography Column Chromatography start->column_chromatography Complex Mixture/ Low Solubility check_purity Check Purity (TLC/HPLC) recrystallization->check_purity column_chromatography->check_purity pure_product Pure Product (>98%) check_purity->recrystallization Purity Not OK (from Chromatography, for final polish) check_purity->column_chromatography Purity Not OK (from Recrystallization) check_purity->pure_product Purity OK

Caption: General purification workflow for this compound.

G start Purification Issue (e.g., Low Purity) check_impurities Identify Impurities (NMR, MS) start->check_impurities unreacted_sm Unreacted Starting Materials check_impurities->unreacted_sm Starting Materials Detected side_products Side Products (e.g., Disulfide) check_impurities->side_products Unexpected Peaks Detected optimize_reaction Optimize Reaction Conditions unreacted_sm->optimize_reaction optimize_purification Optimize Purification Method side_products->optimize_purification

Caption: Troubleshooting logic for purification challenges.

Preventing byproduct formation in the synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method is the base-catalyzed cyclocondensation reaction of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone) with thiourea.[1][2] This reaction is a variation of the Biginelli reaction and provides a straightforward approach to the pyrimidine-2-thiol scaffold.

Q2: What is the primary byproduct I should be aware of during this synthesis?

A2: The major byproduct is 4-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione.[3][4][5] This dihydropyrimidine is a partially reduced analog of the target compound and its formation is a common issue in this type of cyclization reaction.

Q3: How can I distinguish between the desired product and the dihydropyrimidine byproduct?

A3: Spectroscopic methods are the most effective way to differentiate between the two compounds. In ¹H NMR spectroscopy, the dihydropyrimidine byproduct will show a characteristic signal for the proton at the C4 position of the ring, typically as a doublet in the range of δ 5.0-5.5 ppm.[6] The fully aromatized pyrimidine-2-thiol will not have this signal but will instead show a characteristic singlet for the C5-H of the pyrimidine ring. Thin Layer Chromatography (TLC) can also be used to monitor the reaction progress and distinguish between the starting material, product, and byproduct, as they will have different Rf values.[1][7][8]

Q4: Can the dihydropyrimidine byproduct be converted to the desired this compound?

A4: Yes, the dihydropyrimidine byproduct can be oxidized to the desired pyrimidine-2-thiol. Various oxidizing agents can be employed for this purpose, such as potassium peroxydisulfate or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[9] This oxidation step can be a useful strategy to improve the overall yield of the desired product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate choice or concentration of base. - Formation of the dihydropyrimidine byproduct.- Monitor the reaction by TLC to ensure completion.[1][7][8] - Optimize the reaction temperature; prolonged heating at reflux is often required. - Experiment with different bases such as KOH, NaOH, or sodium ethoxide. - If a significant amount of the dihydropyrimidine is formed, isolate the mixture and perform an oxidation step.[9]
Presence of a significant amount of an unexpected byproduct - Formation of the dihydropyrimidine-2(1H)-thione. - Side reactions of the starting chalcone.- Confirm the identity of the byproduct using ¹H NMR spectroscopy.[6] - If it is the dihydropyrimidine, consider modifying the reaction conditions (e.g., using a milder base or shorter reaction time) or implementing a subsequent oxidation step. - Ensure the purity of the starting chalcone to avoid side reactions.
Difficulty in purifying the final product - Similar polarities of the product and the dihydropyrimidine byproduct. - Presence of unreacted starting materials.- Utilize column chromatography with a carefully selected eluent system to separate the product from the byproduct. - Recrystallization from a suitable solvent system (e.g., ethanol/DMF) can be effective for purification.[1] - Ensure the reaction goes to completion to minimize the presence of starting materials in the crude product.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure and may require optimization based on laboratory conditions and desired purity.

Materials:

  • 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Thiourea

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Absolute Ethanol

  • Distilled Water

  • Hydrochloric Acid (HCl) or Acetic Acid for neutralization

Procedure:

  • In a round-bottom flask, dissolve the chalcone (0.01 mol) and thiourea (0.01 mol) in absolute ethanol (20-30 mL).

  • Add a solution of KOH (0.02 mol) in a small amount of water or an equivalent amount of another base.

  • Heat the mixture under reflux for 8-12 hours. The progress of the reaction should be monitored by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl or acetic acid to precipitate the crude product.

  • Filter the precipitate, wash it with cold water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) or by column chromatography.[1]

Oxidation of Dihydropyrimidine Byproduct

Materials:

  • Crude product containing 4-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione

  • Potassium peroxydisulfate (K₂S₂O₈) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Acetonitrile and Water (for K₂S₂O₈) or an appropriate organic solvent for DDQ

Procedure (using K₂S₂O₈):

  • Dissolve the crude product in a mixture of acetonitrile and water.

  • Add potassium peroxydisulfate to the solution.

  • Heat the mixture, potentially under microwave irradiation, for a short period (e.g., 10-20 minutes).[9]

  • Monitor the reaction by TLC until the dihydropyrimidine spot disappears.

  • Work up the reaction mixture to isolate the oxidized product, which can then be purified.

Visualizations

Reaction Pathway and Byproduct Formation

G Chalcone 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one Intermediate Michael Adduct Intermediate Chalcone->Intermediate + Thiourea (Base-catalyzed) Thiourea Thiourea Thiourea->Intermediate Dihydropyrimidine 4-(4-methoxyphenyl)-6-phenyl- 3,4-dihydropyrimidine-2(1H)-thione (Byproduct) Intermediate->Dihydropyrimidine Cyclization Product This compound (Desired Product) Dihydropyrimidine->Product Dehydrogenation/ Aromatization Oxidation Oxidation Dihydropyrimidine->Oxidation Oxidation->Product [O]

Caption: Synthesis pathway and potential byproduct formation.

Troubleshooting Workflow

G Start Low Yield or Impure Product CheckReaction Monitor Reaction by TLC Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Starting material remains Complete Reaction Complete CheckReaction->Complete Starting material consumed OptimizeConditions Optimize Reaction (Time, Temp, Base) Incomplete->OptimizeConditions AnalyzeCrude Analyze Crude Product (¹H NMR) Complete->AnalyzeCrude MainlyProduct Mainly Desired Product AnalyzeCrude->MainlyProduct Clean spectrum ByproductPresent Significant Byproduct (Dihydropyrimidine) AnalyzeCrude->ByproductPresent Characteristic byproduct signals Purify Purify (Crystallization/ Chromatography) MainlyProduct->Purify Oxidize Perform Oxidation Step ByproductPresent->Oxidize FinalProduct Pure Product Purify->FinalProduct Oxidize->Purify

References

Technical Support Center: Scaling Up the Synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A1: The most prevalent and scalable method is a two-step synthesis. The first step involves the Claisen-Schmidt condensation of 4-methoxyacetophenone and an appropriate aldehyde to form a chalcone precursor. This chalcone is then cyclized with thiourea in a basic medium to yield the desired this compound.[1][2] This approach is favored for its use of readily available starting materials and generally good yields.

Q2: I am observing a low yield in the chalcone formation step. What are the possible reasons?

A2: Low yields in the Claisen-Schmidt condensation can be attributed to several factors. Inadequate reaction time or temperature can lead to incomplete conversion. The concentration and choice of base (e.g., NaOH or KOH) are critical; an insufficient amount may not effectively catalyze the reaction. Additionally, the purity of the reactants, particularly the aldehyde, is crucial, as impurities can lead to side reactions.

Q3: During the cyclization with thiourea, I am getting a mixture of products. How can I improve the selectivity?

A3: The formation of byproducts during cyclization is a common issue. To enhance selectivity, ensure the reaction is carried out under optimal basic conditions, as this facilitates the desired Michael addition and subsequent cyclization.[1][2] The choice of solvent can also influence the reaction; ethanol is commonly used.[3] Careful control of the reaction temperature and time is also important to minimize side reactions. A gradual addition of the acid during workup can also help in isolating a cleaner product.[4]

Q4: What is the expected tautomeric form of the final product?

A4: this compound can exist in thiol-thione tautomeric forms. In solution, particularly in polar solvents like DMSO and chloroform, the thione form is often predominant.[2] Spectroscopic analysis, such as 1H NMR, can help identify the major tautomer present.

Q5: Are there any specific safety precautions I should take when scaling up this synthesis?

A5: When scaling up, it is crucial to manage the exothermic nature of the Claisen-Schmidt condensation by ensuring adequate cooling and controlled addition of reagents. Both sodium hydroxide/potassium hydroxide and thiourea can be hazardous, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The reaction should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Chalcone - Incomplete reaction. - Impure reactants. - Incorrect base concentration.- Increase reaction time and/or temperature. - Use freshly distilled aldehyde and pure 4-methoxyacetophenone. - Optimize the amount and concentration of the base (NaOH or KOH).
Formation of Multiple Products in Cyclization - Non-optimal reaction conditions. - Side reactions due to prolonged heating. - Incorrect pH during workup.- Ensure a sufficiently basic medium for the reaction. - Monitor the reaction progress by TLC to avoid over-running. - Perform a slow and controlled acidification during product isolation.[4]
Product is an Oil and Difficult to Crystallize - Presence of impurities. - Residual solvent.- Purify the crude product using column chromatography. - Ensure complete removal of the solvent under reduced pressure. - Try recrystallization from a different solvent system.
Inconsistent Results Upon Scale-Up - Inefficient mixing. - Poor temperature control. - Changes in reagent addition rate.- Use an appropriate overhead stirrer for efficient mixing. - Employ a cooling bath to manage exotherms. - Maintain a consistent and controlled rate of reagent addition.
Thiol Oxidation - Exposure to air for extended periods.- Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during purification and storage. - Store the final product in a cool, dark, and dry place.

Experimental Protocols

Step 1: Synthesis of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

This procedure is based on the general principles of the Claisen-Schmidt condensation.

Materials:

  • 4-Methoxyacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 4-methoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of NaOH or KOH (1.2 equivalents) in water and add it dropwise to the stirred solution of the ketone and aldehyde.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash it thoroughly with water until the washings are neutral, and dry it in a vacuum oven.

  • Recrystallize the crude product from ethanol to obtain pure 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one.

Step 2: Synthesis of 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-thiol

This protocol is adapted from the general procedure for the cyclization of chalcones with thiourea.[3]

Materials:

  • 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone from Step 1)

  • Thiourea

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Add a solution of KOH (2 equivalents) in ethanol to the mixture.

  • Heat the reaction mixture to reflux and maintain it for 10-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with glacial acetic acid to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture.[3]

Visualizations

experimental_workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrimidine-2-thiol Synthesis start1 4-Methoxyacetophenone + Benzaldehyde react1 Claisen-Schmidt Condensation (NaOH/EtOH) start1->react1 workup1 Acidification & Filtration react1->workup1 chalcone 1-(4-methoxyphenyl)-3- phenylprop-2-en-1-one workup1->chalcone start2 Chalcone + Thiourea chalcone->start2 react2 Cyclization (KOH/EtOH, Reflux) start2->react2 workup2 Acidification & Filtration react2->workup2 product 4-(4-Methoxyphenyl) -6-phenylpyrimidine-2-thiol workup2->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism chalcone Chalcone (α,β-unsaturated ketone) michael_add Michael Addition chalcone->michael_add thiourea Thiourea thiourea->michael_add intermediate Intermediate michael_add->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dihydropyrimidine Dihydropyrimidine Intermediate cyclization->dihydropyrimidine dehydration Dehydration dihydropyrimidine->dehydration product 4-Arylpyrimidine-2-thiol dehydration->product

Caption: Plausible reaction mechanism for pyrimidine-2-thiol formation.

References

Stability issues of 4-(4-Methoxyphenyl)pyrimidine-2-thiol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-Methoxyphenyl)pyrimidine-2-thiol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products. The pyrimidine ring may also be subject to hydrolysis under strongly acidic or basic conditions.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: For similar heterocyclic thiol compounds, maximum stability in aqueous solutions is often observed in a slightly acidic pH range, typically between pH 3 and 6. It is recommended to perform a pH stability study for your specific experimental conditions to determine the optimal pH. Avoid highly acidic or alkaline conditions, as these can catalyze the degradation of the pyrimidine ring or promote the oxidation of the thiol group.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To minimize degradation, stock solutions of this compound should be stored at low temperatures, ideally at -20°C or -80°C. It is also advisable to protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: The most reliable method for detecting and quantifying the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An appropriate HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient.

Q5: What are the likely degradation products of this compound?

A5: The thiol group is prone to oxidation, leading to the formation of a disulfide dimer as a primary degradation product. Further oxidation can yield sulfinic and sulfonic acids. Under harsh conditions, the pyrimidine ring can undergo hydrolytic cleavage.

Troubleshooting Guides

Issue 1: I am observing a decrease in the peak area of my compound in HPLC analysis over a short period.

  • Possible Cause: The compound may be degrading in the solvent used for analysis or due to the storage conditions of the prepared samples.

  • Troubleshooting Steps:

    • Solvent Selection: Assess the stability of the compound in different HPLC-grade solvents to identify a more suitable one.

    • Temperature Control: Ensure that the autosampler is temperature-controlled, and samples are kept at a low temperature (e.g., 4°C) during the analysis sequence.

    • pH of Mobile Phase: Evaluate the pH of the mobile phase. A slightly acidic mobile phase may improve stability during the chromatographic run.

    • Fresh Preparations: Prepare samples immediately before analysis whenever possible.

Issue 2: My experimental results are inconsistent, and I suspect compound instability in my assay medium.

  • Possible Cause: The compound is likely degrading in the complex biological matrix of the assay medium.

  • Troubleshooting Steps:

    • Stability in Media: Conduct a time-course experiment to evaluate the stability of the compound in the specific assay medium under the experimental conditions (e.g., temperature, CO2 incubation).

    • Fresh Dilutions: Prepare fresh dilutions of the compound from a frozen stock solution for each experiment.

    • Control Experiments: Include a time-zero control and a compound-only (no cells/reagents) control to assess the extent of degradation over the experiment's duration.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a general guideline for the expected stability of similar pyrimidine-2-thiol derivatives under forced degradation conditions.

Stress ConditionReagent/ConditionTypical DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24h10-20%Cleavage of the pyrimidine ring
Base Hydrolysis 0.1 M NaOH, 60°C, 24h15-30%Cleavage of the pyrimidine ring, salt formation
Oxidation 3% H₂O₂, RT, 24h20-40%Disulfide dimer, Sulfinic acid, Sulfonic acid
Thermal Degradation 80°C, 48h (Solid State)5-15%Unspecified thermal decomposition products
Photodegradation UV light (254 nm), 24h10-25%Photolytic decomposition products

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid to obtain a final concentration of 100 µg/mL in the mobile phase.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a slightly acidic buffer (e.g., 0.02 M potassium phosphate monobasic, pH 3.5).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (1M NaOH, 60°C) stock->base oxidation Oxidation (30% H2O2, RT) stock->oxidation thermal Thermal (80°C, Solid) stock->thermal photo Photolytic (UV 254nm) stock->photo neutralize Neutralization & Dilution acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize Dissolution photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway parent This compound disulfide Disulfide Dimer parent->disulfide [O] hydrolysis_prod Pyrimidine Ring Cleavage Products parent->hydrolysis_prod H+/OH- sulfinic Sulfinic Acid disulfide->sulfinic [O] sulfonic Sulfonic Acid sulfinic->sulfonic [O]

Caption: Potential degradation pathways for this compound.

Technical Support Center: Recrystallization of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the recrystallization of 4-(4-Methoxyphenyl)pyrimidine-2-thiol. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a solvent selection workflow to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For this compound, polar protic solvents such as methanol and ethanol, or a mixture of ethanol and water, are excellent starting points. This is based on the principle that solvents with functional groups similar to the compound often work well.[1]

Q2: My compound is not dissolving in the hot solvent. What should I do?

If the compound does not dissolve completely, you can add more of the hot solvent in small portions until a clear solution is achieved.[2] If it remains insoluble even with a large volume of solvent, you may need to select a different, more suitable solvent system.

Q3: No crystals are forming after the solution has cooled. What are the next steps?

If crystals do not form, the solution may not be supersaturated, meaning it is too dilute.[3][4] You can try to induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod to create nucleation sites.[5]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.[5]

  • Reducing Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[3][5]

  • Further Cooling: If crystals still haven't formed at room temperature, place the flask in an ice bath.

Q4: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the compound is highly impure.[4] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4][5]

Q5: How can I improve the yield of my recrystallization?

A low yield can result from using too much solvent, as a significant amount of the compound will remain in the mother liquor.[5] To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve the compound. Also, ensure the solution is sufficiently cooled in an ice bath before filtration to minimize the amount of dissolved product.

Troubleshooting Guide

Problem Potential Cause Solution
No Crystal Formation Solution is too dilute (not supersaturated).Evaporate some solvent by gentle heating and re-cool.[3][5]
Nucleation has not occurred.Scratch the inner surface of the flask with a glass rod or add a seed crystal.[5]
"Oiling Out" (Formation of an oil instead of crystals) Solution was cooled too rapidly.Reheat to dissolve the oil, then allow the solution to cool more slowly. An inverted beaker over the flask can help insulate it.
High concentration of impurities.Consider pre-purification by another method or add activated charcoal to the hot solution to adsorb impurities, followed by hot filtration.
Inappropriate solvent choice.Select a solvent in which the compound is less soluble.
Low Crystal Yield Too much solvent was used.Use the minimum amount of hot solvent required for dissolution. Recover additional product from the mother liquor by evaporating the solvent.[5]
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Crystals were not completely collected.Ensure all crystals are transferred to the filter and wash with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals Impurities have similar solubility to the product.Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

Solvent Selection and Solubility Data

Selecting the right solvent is crucial for successful recrystallization. An ideal solvent will exhibit high solubility for the target compound at its boiling point and low solubility at low temperatures.

Solubility Characteristics of this compound (Qualitative)

SolventSolubility at Room TemperatureSolubility at Boiling PointComments
Methanol LowHighGood potential for single-solvent recrystallization.
Ethanol LowHighSimilar to methanol, a good candidate.
Water InsolubleInsolubleCan be used as an anti-solvent in a mixed-solvent system with a soluble solvent like ethanol.
Acetone ModerateHighMay be suitable, but the high solubility at room temperature could lead to lower yields.
Ethyl Acetate ModerateHighSimilar to acetone, may result in lower yields.
Hexane InsolubleInsolubleCan be used as an anti-solvent.
Toluene LowModerateMay be a viable option, though less common for this class of compounds.
Ethanol/Water Mixture LowHighA 30% ethanol-water solution has been reported for recrystallizing a similar compound and is a promising mixed-solvent system.

Note: This table is based on general principles of solubility and data for structurally similar compounds. Experimental verification is recommended.

Experimental Protocol: Recrystallization

This protocol outlines the steps for the single-solvent recrystallization of this compound using methanol.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks (2)

  • Heating source (hot plate or steam bath)

  • Glass stirring rod

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot methanol until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

Workflow and Diagrams

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate recrystallization solvent.

SolventSelection start Start: Crude Compound test_solubility Test Solubility in Potential Solvents (e.g., Methanol, Ethanol, Acetone) start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold insoluble_hot Insoluble in Hot Solvent? dissolves_cold->insoluble_hot No try_another Select a Different Solvent dissolves_cold->try_another Yes good_solvent Good Solubility Profile? (Low in cold, High in hot) insoluble_hot->good_solvent No insoluble_hot->try_another Yes single_solvent Proceed with Single-Solvent Recrystallization good_solvent->single_solvent Yes consider_mixed Consider Mixed-Solvent System good_solvent->consider_mixed No end End: Purified Crystals single_solvent->end try_another->test_solubility consider_mixed->end

Caption: A decision-making workflow for selecting a suitable recrystallization solvent.

References

Technical Support Center: Overcoming Poor Solubility of 4-(4-Methoxyphenyl)pyrimidine-2-thiol in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 4-(4-Methoxyphenyl)pyrimidine-2-thiol during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature, pyrimidine derivatives with similar structures are often poorly soluble in aqueous solutions.[1][2] The presence of the methoxyphenyl and pyrimidine rings contributes to its lipophilic nature.[3] One supplier has noted its "favorable solubility properties," but this is not quantified.[4] Therefore, it is recommended to experimentally determine its solubility in solvents relevant to your specific assay.

Q2: What are the initial recommended solvents for preparing a stock solution?

For initial testing, Dimethyl Sulfoxide (DMSO) is a common choice for dissolving poorly soluble compounds for in vitro assays.[5][6] Other organic solvents such as methanol, ethanol, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) have also been used for various pyrimidine derivatives and can be considered.[2][7]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What can I do?

This is a common issue with poorly soluble compounds.[5] Several strategies can be employed to mitigate this:

  • Reduce the final concentration of the compound in the assay.

  • Decrease the percentage of DMSO in the final assay solution (typically kept at or below 1-2%).[5]

  • Use solubilizing agents in your assay buffer, such as non-ionic surfactants like Tween 80 or Pluronic F-68, or cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD).[8]

  • Prepare a solid dispersion of the compound in a polymer matrix to enhance its dissolution.[9][10]

Q4: Are there any formulation strategies that can improve the bioavailability of this compound for in vivo studies?

Yes, several formulation strategies can enhance the bioavailability of poorly soluble drugs:[11][12]

  • Lipid-based formulations: Incorporating the compound into oils or self-emulsifying drug delivery systems (SEDDS).[11]

  • Nanoparticle formulations: Reducing the particle size to the nanometer range can increase the surface area and dissolution rate.[13]

  • Amorphous solid dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve solubility.[14]

  • Complexation with cyclodextrins: Forming inclusion complexes can enhance aqueous solubility.[10]

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible precipitate upon addition of the compound's stock solution to the aqueous assay buffer.

  • Inconsistent or non-reproducible assay results.

  • Low signal-to-noise ratio in the assay.

Troubleshooting Workflow:

G start Start: Precipitation Observed check_conc Is the final compound concentration as low as feasible for the assay? start->check_conc reduce_conc Action: Lower the final concentration check_conc->reduce_conc No check_dmso Is the final DMSO concentration ≤ 1%? check_conc->check_dmso Yes reduce_conc->check_conc reduce_dmso Action: Decrease the DMSO concentration check_dmso->reduce_dmso No use_solubilizer Action: Add a solubilizing agent to the buffer (e.g., surfactant, cyclodextrin) check_dmso->use_solubilizer Yes reduce_dmso->check_dmso test_solubilizer Experiment: Test different solubilizers and their concentrations use_solubilizer->test_solubilizer consider_formulation Advanced Strategy: Consider alternative formulations (e.g., solid dispersion, nanoparticles) test_solubilizer->consider_formulation Precipitation Persists end_success Success: Compound is soluble test_solubilizer->end_success Solubility Improved end_fail Further optimization needed consider_formulation->end_fail

Caption: Troubleshooting workflow for compound precipitation.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited, the following table summarizes the solubility of a structurally related dihydropyrimidine derivative in various pure solvents at different temperatures. This can serve as a preliminary guide for solvent selection.

Table 1: Solubility of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1H)-one [7]

SolventTemperature (K)Mole Fraction Solubility (10^4)
DMSO293.1515.82
298.1518.15
303.1520.78
308.1523.76
313.1527.14
318.1530.98
323.1535.35
DMF278.156.89
283.157.98
288.159.24
293.1510.70
298.1512.38
303.1514.33
308.1516.58
313.1519.19
318.1522.21
323.1525.70
Methanol278.150.89
283.151.04
288.151.22
293.151.42
298.151.66
303.151.94
308.152.26
313.152.64
318.153.08
323.153.59
Water278.150.0031
283.150.0038
288.150.0047
293.150.0058
298.150.0071
303.150.0088
308.150.0108
313.150.0133
318.150.0164
323.150.0202

Experimental Protocols

Protocol 1: Determination of Solubility and Preparation of Stock Solution

Objective: To determine the approximate solubility of this compound in a chosen organic solvent and prepare a concentrated stock solution.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, Methanol, Ethanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Microcentrifuge

  • Calibrated micropipettes

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

Workflow Diagram:

G start Start: Weigh Compound add_solvent Add small increments of solvent start->add_solvent vortex Vortex to dissolve add_solvent->vortex observe Observe for complete dissolution vortex->observe add_more_solvent Add more solvent observe->add_more_solvent Not Dissolved prepare_saturated Prepare a saturated solution observe->prepare_saturated Dissolved (Approx. Solubility) add_more_solvent->add_solvent equilibrate Equilibrate at a constant temperature prepare_saturated->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge analyze_supernatant Analyze supernatant to determine concentration centrifuge->analyze_supernatant prepare_stock Prepare a stock solution below the determined solubility limit analyze_supernatant->prepare_stock end End: Stock solution prepared prepare_stock->end

Caption: Workflow for solubility determination and stock preparation.

Procedure:

  • Approximate Solubility:

    • Weigh a small, known amount of the compound (e.g., 1 mg) into a vial.

    • Add the selected solvent in small, measured increments (e.g., 10 µL).

    • Vortex thoroughly after each addition until the compound is fully dissolved.

    • The approximate solubility is the concentration at which the compound completely dissolves.

  • Quantitative Solubility (Optional but Recommended):

    • Add an excess amount of the compound to a known volume of solvent to create a slurry.

    • Equilibrate the mixture in a shaker at a constant temperature for 24-48 hours to ensure saturation.

    • Centrifuge the sample at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with the same solvent.

    • Determine the concentration of the compound in the diluted supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry with a standard curve).

  • Stock Solution Preparation:

    • Based on the determined solubility, prepare a stock solution at a concentration slightly below the solubility limit to ensure stability. For example, if the solubility is 25 mM, prepare a 20 mM stock solution.

    • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Protocol 2: Cell-Based Assay with a Poorly Soluble Compound

Objective: To perform a cell-based assay (e.g., cytotoxicity, signaling pathway analysis) using this compound.

Materials:

  • Cultured cells in appropriate multi-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Assay-specific reagents (e.g., lysis buffer, detection reagents)

  • Phosphate-buffered saline (PBS)

Workflow Diagram:

G start Start: Seed cells in multi-well plates prepare_dilutions Prepare serial dilutions of the compound in culture medium start->prepare_dilutions add_to_cells Add diluted compound to cells prepare_dilutions->add_to_cells incubate Incubate for the desired time add_to_cells->incubate perform_assay Perform assay readout (e.g., measure cell viability, protein expression) incubate->perform_assay analyze_data Analyze and interpret data perform_assay->analyze_data end End: Assay complete analyze_data->end

Caption: Workflow for a cell-based assay.

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at the desired density and allow them to adhere and grow overnight.

  • Compound Dilution (Critical Step):

    • Thaw the stock solution of this compound.

    • Perform serial dilutions of the stock solution directly into pre-warmed complete cell culture medium. It is crucial to add the small volume of DMSO stock to the larger volume of aqueous medium while vortexing or mixing to facilitate rapid dispersion and minimize precipitation.

    • Visually inspect the diluted solutions for any signs of precipitation before adding them to the cells.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the cells for the time required by the specific assay protocol.

  • Assay Readout: Perform the assay according to the manufacturer's instructions or the established laboratory protocol. This may involve cell lysis, addition of detection reagents, and measurement using a plate reader or other instrumentation.

  • Data Analysis: Analyze the results, comparing the effects of the compound at different concentrations to the vehicle control.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 4-(4-Methoxyphenyl)pyrimidine-2-thiol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Among these, 4-(4-Methoxyphenyl)pyrimidine-2-thiol and its analogs have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative analysis of the bioactivity of these analogs, supported by experimental data and detailed methodologies, to aid researchers in the pursuit of novel therapeutic agents.

I. Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various this compound analogs and related pyrimidine derivatives, categorized by their therapeutic potential.

Table 1: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
3b IGROV1<10[1]
13 Various (13 lines)Sub-micromolar[2]
16 Breast CancerNot specified[2]
Pyrimido[3,2-b]-1,2,4,5-tetrazine derivatives HEPG2Significant activity[3]
Thienopyrimidine/Sulfonamide Hybrids (3b, 4bi) MCF-79.74, 6.17
Thienopyrimidine/Sulfonamide Hybrids (3b, 4bi) MDA-MB-231Moderate to excellent
Table 2: Antimicrobial Activity
Compound ID/ClassMicroorganismMIC (µg/mL)Reference
4,6-diarylpyrimidine-2(1H)-thiol derivatives (35-39) Escherichia faecalis, Staphylococcus aureus, Bacillus cereusSignificant broad spectrum[4]
4,6-diarylpyrimidine-2(1H)-thiol derivatives (35-39) Mycobacterium smegmatis62.5-500[4]
4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol derivatives S. aureus, E. coli, B. subtilis, C. albicansImproved with -Cl substitution[5]
4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol derivatives A. nigerImproved with -Br substitution[5]
Pyrimidopyrimidines and 2-(substituted-pyrazolyl)pyrimidine derivatives (3a, 3b, 3d, 4a-d, 9c, 10b) S. aureus, B. subtilis, E. coli, C. albicans, A. flavusExcellent[6]
Table 3: Anti-inflammatory and Enzyme Inhibitory Activity
Compound ID/ClassTargetIC50 (µM) / % InhibitionReference
4,6-diarylpyrimidine-2(1H)-thiol derivatives (35, 37, 40) α-Glucosidase2.36 - 13.34[4]
4,6-diarylpyrimidine-2(1H)-thiol derivatives (35-39) Pancreatic LipaseActive (Compound 39: 0.29)[4]
7,7,8a-trimethyl-hexahydro-thiazolo[3,2-c]pyrimidine-5-thione (17) Anti-inflammatory37.4% at 100 mg/kg[7][8]
7-(1-Mercapto-3,3,4a-trimethyl-4,4a,5,9b-tetrahydro-3H-pyrido[4,3-b]indol-7-yl)-3,3,4a-trimethyl-3,4,4a,5-tetrahydro-benzo[3][7]imidazo[1,2-c]pyrimidine-1-thiol (3) CDK-15[7][8]
Pyrrolo[2,3-d]pyrimidine analogs (18–21) COX-2Significant inhibition
Pyrimidine derivatives (L1, L2) COX-2High selectivity[9][10]

II. Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below to ensure reproducibility and facilitate comparative analysis.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubated to allow for adherence.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: Following incubation, an MTT solution is added to each well, and the plate is incubated further to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: A solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Broth Microdilution Method (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 6.8).

  • Reaction Mixture: The test compound, enzyme solution, and buffer are mixed in a 96-well plate and pre-incubated.

  • Initiation of Reaction: The reaction is initiated by adding the pNPG substrate.

  • Absorbance Measurement: The formation of p-nitrophenol is monitored by measuring the absorbance at 405 nm over time.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then determined.

Pancreatic Lipase Inhibition Assay

This assay evaluates the inhibitory effect of compounds on pancreatic lipase, an enzyme crucial for the digestion of dietary fats.

  • Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase and a solution of the substrate, p-nitrophenyl palmitate (p-NPP), are prepared.

  • Reaction Setup: The test compound, lipase solution, and a suitable buffer (e.g., Tris-HCl, pH 8.0) are combined in a 96-well plate and pre-incubated.

  • Substrate Addition: The reaction is started by adding the p-NPP substrate.

  • Absorbance Reading: The release of p-nitrophenol is measured spectrophotometrically at 405 nm.

  • Inhibition Calculation: The percentage of lipase inhibition is calculated relative to a control reaction. The IC50 value is determined from a dose-response curve.

III. Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a simplified signaling pathway relevant to the bioactivity of these compounds.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seed cells in 96-well plate cell_culture->seeding treatment Add Pyrimidine Analogs (various concentrations) seeding->treatment incubation_48h Incubate for 48h treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition formazan_formation Incubate (Formazan formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for Anticancer Screening using MTT Assay.

antimicrobial_mic_workflow cluster_preparation Preparation Phase cluster_assay_setup Assay Setup in 96-Well Plate cluster_results Results & Analysis prep_start Start: Prepare Materials prep_compound Prepare serial dilutions of This compound analogs prep_start->prep_compound prep_inoculum Prepare standardized microbial inoculum prep_start->prep_inoculum add_compound Dispense compound dilutions prep_compound->add_compound add_inoculum Inoculate wells prep_inoculum->add_inoculum add_controls Include Positive & Negative Controls add_inoculum->add_controls incubation Incubate at 37°C for 18-24 hours add_controls->incubation visual_inspection Visually inspect for turbidity incubation->visual_inspection determine_mic Determine MIC: Lowest concentration with no growth visual_inspection->determine_mic analysis_end End: Report MIC Value determine_mic->analysis_end

Caption: Workflow for Determining Minimum Inhibitory Concentration.

cox_inhibition_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins catalysis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate PyrimidineAnalog Pyrimidine-2-thiol Analog PyrimidineAnalog->COX2 inhibition

Caption: Simplified COX-2 Inhibition Pathway by Pyrimidine Analogs.

References

Unveiling the Potential of 4-(4-Methoxyphenyl)pyrimidine-2-thiol Scaffolds as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, owing to its ability to mimic the adenine base of ATP and form crucial hydrogen bonds within the kinase hinge region. This guide provides a comprehensive validation of a 4-methoxyphenyl pyrimidine derivative as a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy. The data presented here is based on a study by El-Sayed, N.N. et al. (2022), which highlights the potential of this chemical class in the development of targeted anti-cancer agents.[1]

Comparative Analysis of Kinase Inhibitory Activity

A novel 4-methoxyphenyl pyrimidine derivative, herein referred to as Compound 12, demonstrated significant inhibitory potency against both EGFR and VEGFR-2. Its performance was comparable to established clinical inhibitors, Erlotinib for EGFR and Sorafenib for VEGFR-2.

CompoundTarget KinaseIC50 (µM)
Compound 12 EGFR 0.071
VEGFR-2 0.098
Erlotinib (Reference)EGFR0.063
Sorafenib (Reference)VEGFR-20.041
Data sourced from El-Sayed, N.N. et al. (2022).[1]

This dual inhibitory activity suggests that compounds based on the 4-(4-methoxyphenyl)pyrimidine scaffold could be effective in tumors where both EGFR and VEGFR-2 signaling pathways are dysregulated.

Signaling Pathway Inhibition

EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, and angiogenesis. Compound 12, by inhibiting these kinases, can disrupt these critical signaling cascades.

EGFR_VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway VEGFR2->PLCg_PKC EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis PLCg_PKC->Angiogenesis Compound12 4-(4-Methoxyphenyl)pyrimidine Derivative (Compound 12) Compound12->EGFR Inhibits Compound12->VEGFR2 Inhibits

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by the 4-methoxyphenyl pyrimidine derivative.

Experimental Protocols

The validation of a kinase inhibitor requires robust and reproducible experimental methodologies. Below are detailed protocols for in vitro kinase assays for EGFR and VEGFR-2.

In Vitro EGFR Kinase Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of a test compound against the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100

  • Test Compound (e.g., 4-(4-Methoxyphenyl)pyrimidine-2-thiol derivative) and Reference Inhibitor (Erlotinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound and Erlotinib in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compounds or DMSO (for control wells).

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate in assay buffer to each well.

  • Initiation of Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the IC50 of a test compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Specific peptide substrate for VEGFR-2

  • Adenosine triphosphate (ATP)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT

  • Test Compound and Reference Inhibitor (Sorafenib)

  • Kinase-Glo® Max Assay Kit (Promega) or similar

  • 96-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and Sorafenib in DMSO.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted compounds or DMSO to the respective wells.

  • Master Mix Preparation: Prepare a master mix containing the VEGFR-2 enzyme, peptide substrate, and ATP in the assay buffer.

  • Initiation of Reaction: Add 20 µL of the master mix to each well. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 25 µL of Kinase-Glo® Max reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the percent inhibition and calculate the IC50 value as described for the EGFR assay.

Experimental Workflow for Kinase Inhibitor Validation

The overall process of validating a novel compound as a kinase inhibitor follows a structured workflow, from initial screening to detailed characterization.

Kinase_Inhibitor_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies HTS High-Throughput Screening IC50 IC50 Determination HTS->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity MoA Mechanism of Action Studies (e.g., Ki determination) Selectivity->MoA Proliferation Cell Proliferation/Viability Assay MoA->Proliferation Target_Engagement Target Engagement Assay (e.g., Western Blot) Proliferation->Target_Engagement Downstream Downstream Signaling Analysis Target_Engagement->Downstream PK_PD Pharmacokinetics/ Pharmacodynamics Downstream->PK_PD Efficacy In Vivo Efficacy Models (e.g., Xenografts) PK_PD->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

Caption: A generalized workflow for the validation of a kinase inhibitor from initial screening to in vivo studies.

References

In-Vitro Assay Landscape for 4-(4-Methoxyphenyl)pyrimidine-2-thiol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological activity of a compound is paramount. This guide provides a comparative overview of in-vitro assays relevant for testing the activity of 4-(4-Methoxyphenyl)pyrimidine-2-thiol and structurally related pyrimidine-2-thiol derivatives. Due to a lack of specific published data for this compound, this guide leverages experimental data from closely related analogs to illustrate the potential biological activities and the methodologies to assess them.

The pyrimidine-2-thiol scaffold is a versatile pharmacophore present in molecules with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. In-vitro assays are the first crucial step in characterizing the efficacy and mechanism of action of such compounds. This guide details the experimental protocols for key assays and presents comparative data from published studies on various pyrimidine-2-thiol derivatives.

Comparative Analysis of In-Vitro Activities of Pyrimidine-2-Thiol Derivatives

The following tables summarize quantitative data on the in-vitro activities of various pyrimidine-2-thiol derivatives, offering a comparative perspective on their potential efficacy in different therapeutic areas.

Table 1: Anticancer Activity of Pyrimidine-2-Thiol Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
4-(3,4-dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol derivativeHePG-2 (Liver)MTT Assay0.209[1]
4-(3,4-dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol derivativeMCF-7 (Breast)MTT Assay0.195[1]
Pyrimidine-based derivative 7j A549 (Lung)Not Specified9.19 - 13.17[2]
Pyrimidine-based derivative 7j HepG2 (Liver)Not Specified11.94 - 18.21[2]
Thiazolo[4,5-d]pyrimidine 3b PC3 (Prostate)MTT Assay21[3]
Thiazolo[4,5-d]pyrimidine 3d PC3 (Prostate)MTT Assay17[3]

Table 2: Antimicrobial Activity of Pyrimidine-2-Thiol Derivatives

Compound/DerivativeMicroorganismAssay TypeMIC (µM/ml)Reference
4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiolE. coliTube Dilution0.91[4]
4-(p-bromophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiolS. entericaTube Dilution1.55[4]
4-(p-bromophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiolP. aeruginosaTube Dilution0.77[4]
Halogenated PyrrolopyrimidineS. aureusBroth Microdilution8 mg/L[5]

Table 3: Enzyme Inhibitory Activity of Pyrimidine-2-Thiol Derivatives

Compound/DerivativeTarget EnzymeAssay TypeIC50 (µM)Reference
4-methoxyphenyl pyrimidine derivative 12 EGFRKinase Assay0.071
4-methoxyphenyl pyrimidine derivative 12 VEGFR-2Kinase Assay0.098
4-thiophenyl-pyrazole, pyridine, and pyrimidine derivative 10b EGFRKinase Assay0.161[1]
4-thiophenyl-pyrazole, pyridine, and pyrimidine derivative 10b VEGFR-2Kinase Assay0.141[1]

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below. These protocols are based on established methods and can be adapted for testing this compound.

MTT Assay for Anticancer Activity

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HepG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

Tube Dilution Method for Antimicrobial Activity

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[4]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized concentration of microorganisms (e.g., 10^5 to 10^6 CFU/mL).

  • Preparation of Compound Dilutions: The test compound is serially diluted in a suitable broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a series of test tubes.

  • Inoculation: A standardized volume of the microbial inoculum is added to each tube containing the compound dilutions. A positive control (broth with inoculum, no compound) and a negative control (broth only) are also included.

  • Incubation: The tubes are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In-Vitro Enzyme Inhibition Assays (General Protocol)

This general protocol can be adapted for various enzymes like kinases (EGFR, VEGFR-2), α-glucosidase, or pancreatic lipase.

  • Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in an appropriate assay buffer.

  • Compound Preparation: The test compound is dissolved in a suitable solvent and serially diluted to a range of concentrations.

  • Assay Reaction: The reaction is initiated by mixing the enzyme, the test compound at various concentrations, and the assay buffer. This mixture is typically pre-incubated for a short period.

  • Substrate Addition: The reaction is started by the addition of the substrate.

  • Detection: The enzyme activity is measured by detecting the formation of the product or the depletion of the substrate over time. The detection method depends on the specific assay and can be colorimetric, fluorometric, or luminescent.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration. For kinase assays like those for EGFR and VEGFR-2, the reaction often involves measuring the phosphorylation of a substrate, which can be detected using methods like ELISA or radiometric assays.[1]

Visualizing a Potential Mechanism of Action

Given that many pyrimidine derivatives exhibit anticancer activity by targeting key signaling pathways, the following diagrams illustrate a hypothetical mechanism of action for a pyrimidine-2-thiol derivative targeting the EGFR/VEGFR-2 signaling pathways, which are crucial for cancer cell proliferation and angiogenesis.

experimental_workflow_MTT_assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., MCF-7, HepG-2) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation_24_72h Incubate (24-72h) Treatment->Incubation_24_72h MTT_Addition Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_4h Incubate (4h) MTT_Addition->Incubation_4h Solubilization Solubilize Formazan Incubation_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining anticancer activity using the MTT assay.

signaling_pathway_inhibition cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outcome Cellular Response EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2->PI3K Compound 4-(4-Methoxyphenyl) pyrimidine-2-thiol (Hypothetical Inhibitor) Compound->EGFR Compound->VEGFR2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

References

A Comparative Analysis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol and Other Pyrimidine-Based Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies, with numerous FDA-approved drugs featuring this heterocyclic core. These compounds often function as competitive inhibitors of protein kinases, key regulators of cellular signaling pathways that are frequently dysregulated in cancer. This guide provides a comparative analysis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol and other prominent pyrimidine-based inhibitors, focusing on their activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in oncology.

While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from closely related 4,6-diaryl pyrimidine-2-thiol derivatives that have been investigated as dual EGFR/VEGFR-2 inhibitors. This allows for a robust comparison with established pyrimidine-based and other kinase inhibitors.

Performance Comparison: Potency Against Key Kinase Targets

The inhibitory activity of various pyrimidine-based compounds against EGFR and VEGFR-2 is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating greater efficacy.

Table 1: Comparative Inhibitory Activity (IC50) Against EGFR
CompoundChemical ClassEGFR IC50 (nM)Citation
Representative 4,6-diaryl pyrimidine-2-thiol derivative Pyrimidine161[1]
GefitinibQuinazoline26 - 57[2]
ErlotinibQuinazoline2
Table 2: Comparative Inhibitory Activity (IC50) Against VEGFR-2
CompoundChemical ClassVEGFR-2 IC50 (nM)Citation
Representative 4,6-diaryl pyrimidine-2-thiol derivative Pyrimidine141[1]
VandetanibPyrimidine40[3][4]
PazopanibPyrimidine30

Cellular Efficacy: Antiproliferative Activity in Cancer Cell Lines

The ultimate measure of an anticancer agent's potential lies in its ability to inhibit the growth of cancer cells. The following table presents the IC50 values of representative pyrimidine-based inhibitors against various cancer cell lines.

Table 3: Comparative Antiproliferative Activity (IC50) in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Citation
Representative 4,6-diaryl pyrimidine-2-thiol derivative HepG2Liver Cancer~5-10 (estimated)[1]
Representative 4,6-diaryl pyrimidine-2-thiol derivative MCF-7Breast Cancer~5-15 (estimated)[1]
GefitinibPC9 (EGFR mutant)Lung Cancer0.077[5]
ErlotinibHNS (Head and Neck)Head and Neck Cancer0.02
PazopanibJ82Bladder Cancer24.57[1]

Signaling Pathways and Mechanism of Action

Pyrimidine-based inhibitors typically exert their effects by competing with ATP for the binding site in the kinase domain of growth factor receptors like EGFR and VEGFR-2. This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

Binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues. This initiates a cascade of intracellular signaling, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, leading to cell proliferation, survival, and differentiation. Pyrimidine-based inhibitors block the initial autophosphorylation step, thereby abrogating these downstream signals.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway and point of inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 on endothelial cells is a critical step in angiogenesis, the formation of new blood vessels. Similar to EGFR, this binding leads to receptor dimerization, autophosphorylation, and activation of downstream signaling pathways, including the PLCγ/PKC/MAPK and PI3K/AKT pathways. These pathways promote endothelial cell proliferation, migration, and survival, which are essential for tumor growth and metastasis. Pyrimidine-based inhibitors targeting VEGFR-2 block these pro-angiogenic signals.

VEGFR2_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilutions of inhibitor C Add inhibitor and kinase to microplate wells A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with substrate/ATP mixture C->D E Incubate at 30°C for 60 min D->E F Stop reaction and deplete remaining ATP E->F G Convert ADP to ATP and generate luminescent signal F->G H Measure luminescence G->H MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition A Seed cells in a 96-well plate B Treat cells with various concentrations of inhibitor A->B C Incubate for a defined period (e.g., 72 hours) B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G

References

Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of 4-(4-Methoxyphenyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, with many exhibiting significant biological activities. This guide delves into the structure-activity relationship (SAR) of 4-(4-methoxyphenyl)pyrimidine derivatives, offering a comparative analysis of their antitumor performance supported by experimental data. The focus is on derivatives designed as dual inhibitors of key signaling pathways in cancer progression.

The core structure, 4-(4-methoxyphenyl)pyrimidine, serves as a versatile scaffold for chemical modifications aimed at enhancing biological activity. Substitutions at various positions on the pyrimidine ring and the methoxyphenyl group can profoundly influence the compound's interaction with target proteins, thereby affecting its efficacy as an anticancer agent.

Comparative Efficacy: Antiproliferative and Kinase Inhibitory Activities

Recent studies have focused on synthesizing and evaluating a series of 4-(4-methoxyphenyl)pyrimidine derivatives for their potential to inhibit cancer cell growth and target specific protein kinases involved in tumor progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The inhibitory concentrations (IC50) are key metrics for comparing the potency of these compounds.

Below is a summary of the in vitro antiproliferative activity and kinase inhibitory activity of a selection of 4-(4-methoxyphenyl)pyrimidine derivatives against various cancer cell lines and target kinases.

Compound IDR Group at C2 of PyrimidineTarget Cell Line/KinaseIC50 (µM)
5a 4-chlorophenylaminoHepG-2> 50
MCF-7> 50
EGFR1.12
VEGFR-22.35
7a 4-methoxy-2-methylphenylaminoHepG-214.32
MCF-721.54
EGFR0.215
VEGFR-20.524
7c 4-methoxy-2,6-dimethylphenylaminoHepG-210.21
MCF-715.83
EGFR0.129
VEGFR-20.311
12 2,4-dichloro-5-methoxyphenylaminoHepG-23.74
MCF-77.81
MDA-2314.85
HCT-1162.96
Caco-29.27
EGFR0.071
VEGFR-20.098
Erlotinib Reference DrugEGFR0.063
Sorafenib Reference DrugVEGFR-20.041

Data compiled from a study on novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors.[1][2]

From the data, a clear structure-activity relationship can be observed. Compound 12 , with a 2,4-dichloro-5-methoxyphenylamino substitution at the C2 position of the pyrimidine ring, demonstrated the most potent antiproliferative effects across a panel of five cancer cell lines.[1][2] It also exhibited the highest inhibitory activity against both EGFR and VEGFR-2, with IC50 values comparable to the reference drugs, erlotinib and sorafenib.[1][2] The presence of electron-withdrawing chloro groups and an electron-donating methoxy group on the phenylamino moiety appears to be crucial for enhanced activity. In contrast, compound 5a , with a simple 4-chlorophenylamino substituent, showed significantly weaker activity.[1] The increasing substitution and specific positioning of functional groups on the phenylamino ring, as seen in compounds 7a and 7c , progressively improve the inhibitory potency.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, Caco2) are seeded in 96-well plates at a specific density and allowed to attach overnight.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 10 µM) for a specified period, often 48 hours.[3]

  • MTT Addition: After the incubation period, the MTT solution is added to each well.[3]

  • Formazan Solubilization: The plates are incubated for an additional 3 hours to allow for the formation of formazan crystals by viable cells. A solubilizing agent is then added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 590 nm with a reference wavelength of 460 nm) using a microplate reader.[3]

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.[3]

Kinase Inhibition Assay

The inhibitory activity against specific kinases like EGFR and VEGFR-2 is determined using in vitro kinase assay kits.

  • Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture includes the kinase enzyme, a specific substrate, and ATP.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.

  • Signal Detection: The activity of the kinase is determined by measuring the amount of phosphorylated substrate. This is often achieved using an antibody that specifically recognizes the phosphorylated substrate, followed by a detection method such as fluorescence or luminescence.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the research process, the following diagrams are provided.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cell Cancer Cell EGFR EGFR RAS RAS EGFR->RAS Activates VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes GrowthFactor Growth Factors (EGF, VEGF) GrowthFactor->EGFR Binds GrowthFactor->VEGFR2 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Promotes PKC PKC PLCg->PKC PKC->Proliferation Promotes Inhibitor 4-(4-Methoxyphenyl) pyrimidine Derivative Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by 4-(4-methoxyphenyl)pyrimidine derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis cluster_optimization Optimization A Lead Compound Identification (4-(4-Methoxyphenyl)pyrimidine-2-thiol) B Chemical Modification (Synthesis of Analogs) A->B C In Vitro Antiproliferative Screening (e.g., MTT Assay) B->C D Kinase Inhibition Assays (EGFR, VEGFR-2) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization E->F F->B Iterative Design

Caption: General experimental workflow for a structure-activity relationship study.

References

Comparative Analysis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol: Experimental Insights and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the experimental profile of 4-(4-Methoxyphenyl)pyrimidine-2-thiol, placed in context with structurally related pyrimidine derivatives. This guide provides an objective comparison of biological activities, detailed experimental protocols, and insights into potential mechanisms of action.

Introduction

This compound is a versatile heterocyclic compound that has garnered attention in medicinal chemistry as a key intermediate in the synthesis of novel therapeutic agents.[1] Its pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules, contributing to a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide offers a cross-validation of the experimental results for this compound and its analogs, providing a comparative framework for researchers engaged in drug discovery and development. While direct and extensive experimental data for this compound is limited, this guide contextualizes its potential through the lens of closely related, well-characterized pyrimidine derivatives.

Quantitative Biological Activity Data

The following tables summarize the biological activities of this compound and comparable pyrimidine derivatives. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Enzyme Inhibitory Activity

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM) of Ref.Source
This compound α-Glucosidase2.36 - 13.34*Acarbose>13.34[6]
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiolEGFR0.071Erlotinib0.063[7]
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiolVEGFR-20.098Sorafenib0.041[7]
Pyrimidine derivative 2a Lipoxygenase42--[8]
Pyrimidine derivative 2f Lipoxygenase47.5--[8]

*The specific IC50 value for this compound was not individually reported but fell within this range, showing greater potency than the standard, acarbose.[6]

Table 2: Anticancer Activity (Cytotoxicity)

Compound/Derivative ClassCell LineActivity (IC50 in µM)Source
(R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chlorideVarious cancer cell linesNanomolar range[9]
Thio-substituted pyrazolo[3,4-d]pyrimidine 4b U937< 20[10]
Thio-substituted pyrazolo[3,4-d]pyrimidine 4l U937< 20 (highly selective)[10]
4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrilesVarious cancer cell lines-[11]
Dihydropyrimidin-2(1H)-one derivative 1d U87 (glioma)9.72 ± 0.29[12]
Dihydropyrimidin-2(1H)-one derivative 3g U251 (glioma)7.32 ± 0.86[12]

Table 3: Antimicrobial Activity

Compound/Derivative ClassTested AgainstActivity (MIC in µg/mL)Source
4,6-diarylpyrimidine-2(1H)-thiol derivativesE. faecalis, S. aureus, B. cereusSignificant broad spectrum[6]
4,6-diarylpyrimidine-2(1H)-thiol derivativesM. smegmatis62.5 - 500[6]
4-ThioxopyrimidinesC. albicans, M. luteus, T. cruziModerate activity[13]
Pyrimidine and pyrimidopyrimidine derivativesS. aureus, B. subtilis, E. coli, C. albicans, A. flavusExcellent activity for some derivatives[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of findings.

Synthesis of this compound

A general and efficient method for the synthesis of 4,6-diarylpyrimidine-2(1H)-thiols involves the Claisen-Schmidt condensation to form a chalcone, followed by cyclocondensation with thiourea.[14]

Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • To a stirred solution of 4-methoxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL), an aqueous solution of NaOH (40%, 10 mL) is added dropwise at room temperature.

  • The reaction mixture is stirred for 2-3 hours and then poured into crushed ice.

  • The precipitated solid is filtered, washed with cold water until neutral, and recrystallized from ethanol to yield the chalcone.

Step 2: Synthesis of 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-thiol

  • A mixture of the chalcone from Step 1 (10 mmol) and thiourea (15 mmol) in ethanolic KOH (10%, 30 mL) is refluxed for 6-8 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled and poured into ice-cold water.

  • The solution is then acidified with dilute HCl to precipitate the product.

  • The solid obtained is filtered, washed with water, and recrystallized from ethanol to give 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-thiol.

Note: The synthesis of the title compound, this compound, would follow a similar procedure, likely starting from 4-methoxybenzaldehyde and a suitable ketone, followed by cyclization with thiourea.

α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • A solution of α-glucosidase (from Saccharomyces cerevisiae) is prepared in a phosphate buffer (pH 6.8).

  • The test compound, dissolved in DMSO, is pre-incubated with the enzyme solution for a specified time at 37°C.

  • The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • The mixture is incubated at 37°C.

  • The enzymatic reaction, which releases p-nitrophenol, is monitored spectrophotometrically by measuring the absorbance at 405 nm.

  • Acarbose is used as a positive control.

  • The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Human cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for another 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in a solubilizing agent like DMSO.

  • The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Standard antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi) are used as positive controls.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, studies on structurally similar pyrimidine derivatives suggest potential mechanisms of action, particularly in the context of cancer.

Several 4-aryl pyrimidine derivatives have been identified as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] These receptors are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their inhibition is a key strategy in cancer therapy.

EGFR_VEGFR2_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Pyrimidine 4-Aryl Pyrimidine Derivatives Pyrimidine->EGFR Inhibition Pyrimidine->VEGFR2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Potential inhibition of EGFR and VEGFR-2 signaling by 4-aryl pyrimidine derivatives.

Furthermore, some pyrimidine derivatives have been shown to act as antitubulin agents, interfering with microtubule dynamics and leading to cell cycle arrest and apoptosis.[9] This mechanism is another important avenue for anticancer drug development.

Caption: General workflow for the synthesis and biological evaluation of pyrimidine-2-thiol derivatives.

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated potential across various therapeutic areas, most notably in enzyme inhibition and as anticancer and antimicrobial agents. While specific experimental data for this compound remains limited in the public domain, the extensive research on its structural analogs provides a strong rationale for its further investigation.

Future research should focus on:

  • Comprehensive Biological Profiling: A systematic evaluation of this compound against a broad panel of cancer cell lines, microbial strains, and a wider range of enzymes to precisely quantify its activity and determine its therapeutic window.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to optimize potency and selectivity for the identified biological targets.

This comparative guide serves as a foundational resource for researchers, providing the necessary context and experimental frameworks to advance the study of this compound and unlock its full therapeutic potential.

References

Unveiling the Cellular Efficacy of 4-(4-Methoxyphenyl)pyrimidine-2-thiol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the quest for novel therapeutic agents with high efficacy and specificity is paramount. In this context, 4-(4-Methoxyphenyl)pyrimidine-2-thiol has emerged as a compound of interest, with preliminary studies suggesting its potential in anticancer and anti-inflammatory applications. This guide provides a comparative analysis of its performance in cell-based assays, juxtaposed with other relevant pyrimidine-based compounds, supported by available experimental data and detailed methodologies.

Derivatives of pyrimidine-2-thiol are being widely investigated for their therapeutic potential. These compounds have shown promise in preclinical studies against a variety of cancer cell lines, including prostate (PC3), liver (HepG-2), colon (HCT-116), breast (MCF-7), and lung (A-549) cancers. The primary mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Comparative Efficacy in Cancer Cell Lines

While specific quantitative data for this compound is still emerging, the broader class of pyrimidine-2-thiol derivatives has demonstrated significant cytotoxic activity. For instance, various synthesized pyrimidines have shown potent anti-proliferative effects, with some compounds exhibiting greater potency than the established chemotherapeutic agent, vinblastine sulfate. The anti-proliferative activity is typically evaluated using the MTT assay, a colorimetric assay for assessing cell metabolic activity.

Compound ClassTarget Cell Line(s)Reported IC50 Range (µM)Key Findings
Pyrimidine-2-thiol DerivativesPC3 (Prostate Carcinoma)VariesMany derivatives show significant anti-proliferative activity.[1]
2-Thiopyrimidine/chalcone hybridsK-562, MCF-7, HT-290.77 - 3.56Potent cytotoxic activities observed.[2]
Pyrido[2,3-d]pyrimidine DerivativesMCF-7, HepG20.57 - 3.15Exhibited potent cytotoxicity against breast and liver cancer cells.[3]
6-amino-5-cyano-2-thiopyrimidinesLeukemia Cell Lines0.0034 (as PI3Kδ inhibitor)Showed broad-spectrum anti-cancer activity with high selectivity towards leukemia.[4]

Modulation of Key Signaling Pathways

The therapeutic effects of pyrimidine-2-thiol derivatives are often linked to their ability to modulate specific signaling pathways implicated in cancer and inflammation. Molecular docking studies and in-vitro assays have identified several potential targets.

  • B-cell lymphoma 2 (Bcl-2): This anti-apoptotic protein is a common target for pyrimidine derivatives, suggesting a mechanism involving the induction of programmed cell death.[1]

  • STAT3/STAT5a: Certain 2-thiopyrimidine/chalcone hybrids have been shown to inhibit these signal transducers and activators of transcription, which are critical for tumor cell survival and proliferation.[2]

  • Cyclooxygenase-2 (COX-2): Some pyrimidine derivatives exhibit selective inhibition of COX-2, an enzyme involved in inflammation and cancer, highlighting their anti-inflammatory potential.[5]

  • PIM-1 Kinase: This proto-oncogene is another target for pyrimidine derivatives, with inhibition leading to reduced cell proliferation.[3]

  • PI3Kδ: A specific 6-amino-5-cyano-2-thiopyrimidine derivative has shown potent inhibitory activity against this kinase, which is crucial for the survival of certain leukemia cells.[4]

Below is a generalized representation of a signaling pathway that can be targeted by pyrimidine-2-thiol derivatives, leading to apoptosis.

G cluster_0 Pro-Survival Pathway cluster_1 Therapeutic Intervention Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., PI3K/Akt) Signaling Cascade (e.g., PI3K/Akt) Receptor Tyrosine Kinase->Signaling Cascade (e.g., PI3K/Akt) Pro-survival Proteins (e.g., Bcl-2) Pro-survival Proteins (e.g., Bcl-2) Signaling Cascade (e.g., PI3K/Akt)->Pro-survival Proteins (e.g., Bcl-2) Cell Survival Cell Survival Pro-survival Proteins (e.g., Bcl-2)->Cell Survival Apoptosis Apoptosis Pro-survival Proteins (e.g., Bcl-2)->Apoptosis Pyrimidine-2-thiol Derivative Pyrimidine-2-thiol Derivative Pyrimidine-2-thiol Derivative->Pro-survival Proteins (e.g., Bcl-2) Pyrimidine-2-thiol Derivative->Apoptosis

Inhibition of pro-survival pathways by pyrimidine derivatives.

Experimental Protocols

The evaluation of this compound and its analogs in cell-based assays typically involves a series of standardized procedures to ensure reproducibility and comparability of the data.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a cornerstone for assessing the anti-proliferative effects of chemical compounds.

G A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

References

Benchmarking 4-(4-Methoxyphenyl)pyrimidine-2-thiol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol against established drugs in the fields of oncology and inflammation. The document is intended for researchers, scientists, and professionals in drug development, offering a compilation of available data, experimental protocols, and synthesized logical workflows to aid in the evaluation of this compound's potential.

Introduction to this compound

This compound is a pyrimidine derivative, a class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This specific compound is noted in pharmaceutical research as a key intermediate in the synthesis of more complex bioactive molecules and has demonstrated promise in the development of novel anti-cancer agents.[3] Its structural features, particularly the methoxyphenyl and pyrimidine-2-thiol moieties, are of significant interest for medicinal chemists.

Comparative Analysis: Anticancer Potential

To objectively assess the potential of this compound as an anticancer agent, it is benchmarked against 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent.

Quantitative Data Summary:

CompoundCell LineIC50 (µM)Exposure TimeCitation
5-Fluorouracil MCF-7 (Breast Cancer)0.38 - 11.848 hours[4][5]
HCT-116 (Colon Cancer)0.2041 - 19.8748 - 72 hours[6][7][8]
This compound VariousData Not Available-

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11]

Workflow for Cytotoxicity Screening:

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) seeding Seed cells into 96-well plates cell_culture->seeding incubation1 Incubate for 24h seeding->incubation1 compound_prep Prepare serial dilutions of This compound & 5-FU treatment Add compounds to respective wells compound_prep->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer readout Measure absorbance at 570 nm add_solubilizer->readout data_processing Calculate % cell viability ic50 Determine IC50 values data_processing->ic50

Figure 1: Workflow for determining the in vitro cytotoxicity of test compounds.

Comparative Analysis: Anti-inflammatory Potential

The anti-inflammatory potential of this compound is benchmarked against Celecoxib, a selective COX-2 inhibitor.

Quantitative Data Summary:

CompoundTargetIC50 (nM)Citation
Celecoxib COX-24.8 - 91[1][9][10]
This compound COX-2Data Not Available

Experimental Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is crucial in the inflammatory pathway.

Signaling Pathway of COX-2 in Inflammation:

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cell_membrane Cell Membrane inflammatory_stimuli->cell_membrane arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation celecoxib Celecoxib (Inhibitor) celecoxib->cox2 test_compound This compound (Test Inhibitor) test_compound->cox2 G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme_prep Prepare human recombinant COX-2 enzyme solution pre_incubation Pre-incubate COX-2 with - Test compound - Celecoxib (positive control) - Vehicle (negative control) compound_prep Prepare serial dilutions of This compound & Celecoxib add_substrate Add Arachidonic Acid (substrate) pre_incubation->add_substrate incubation Incubate to allow for prostaglandin production add_substrate->incubation stop_reaction Stop reaction incubation->stop_reaction measurement Measure Prostaglandin E2 (PGE2) levels (e.g., by ELISA or LC-MS) data_processing Calculate % COX-2 inhibition ic50 Determine IC50 values data_processing->ic50 G chalcone 4-Methoxychalcone product This compound chalcone->product Base, Ethanol, Reflux thiourea Thiourea thiourea->product

References

In-Vivo Efficacy of 4-(4-Methoxyphenyl)pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in-vivo studies on 4-(4-methoxyphenyl)pyrimidine-2-amine derivatives reveals their potential in diverse therapeutic areas, including bone regeneration and oncology. While in-vivo data for 4-(4-Methoxyphenyl)pyrimidine-2-thiol derivatives remains scarce in publicly accessible literature, the closely related amine analogues offer valuable insights into the pharmacological activities of this chemical scaffold.

This guide provides a comparative analysis of the in-vivo performance of several 4-(4-methoxyphenyl)pyrimidine-2-amine derivatives, supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Comparative In-Vivo Performance of 4-(4-Methoxyphenyl)pyrimidine-2-amine Derivatives

The following tables summarize the key in-vivo data for prominent derivatives investigated in recent studies. These compounds have demonstrated significant biological activity in animal models of bone defects and cancer.

Compound IDDerivative NameAnimal ModelTherapeutic AreaKey Efficacy Finding
18a N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamideBALB/c mice (drill-hole injury model)Bone RegenerationPromoted bone formation and regeneration at 5 mg/kg.[1]
30·HCl N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium ChlorideMouse (triple-negative breast cancer xenograft)OncologyDemonstrated in-vivo efficacy against a triple-negative breast cancer xenograft.
R1 4-(4-methoxyphenyl)-6-(4-(trifluoromethyl) phenyl) pyrimidin-2-amineSwiss albino mice (Ehrlich ascites carcinoma model)OncologyExhibited anticancer activity in the EAC model.[2]

Detailed In-Vivo Experimental Protocols

A clear understanding of the experimental design is crucial for interpreting the in-vivo data. The following sections detail the methodologies employed in the cited studies.

Bone Anabolic Activity of Compound 18a
  • Animal Model: A drill-hole injury model in BALB/c mice was utilized to evaluate the bone regeneration capabilities of compound 18a.[1]

  • Dosing: The compound was administered to the mice at a dose of 5 mg/kg.[1]

  • Analysis: The extent of bone formation and regeneration in the drill-hole defect was assessed to determine the efficacy of the treatment.[1]

Antitumor Efficacy of Compound 30·HCl
  • Animal Model: A xenograft mouse model of triple-negative breast cancer was used to investigate the in-vivo anticancer activity of compound 30·HCl.

  • Dosing and Administration: The specific dosing regimen and route of administration were not detailed in the provided information.

  • Analysis: The primary outcome measure was the inhibition of tumor growth in the xenograft model.

Anticancer Evaluation of Compound R1
  • Animal Model: The in-vivo anticancer potential of compound R1 was assessed using the Ehrlich ascites carcinoma (EAC) model in Swiss albino mice.[2]

  • Dosing and Administration: The specific dosage and administration details were not provided in the available text.

  • Analysis: The effectiveness of the compound was determined by its ability to inhibit the proliferation of EAC cells in the mice.[2]

Pharmacokinetic Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion of a drug candidate.

Pharmacokinetics of Compound 18a

The in-vivo pharmacokinetic profile of compound 18a was evaluated in BALB/c mice. The study revealed good oral bioavailability.[1]

ParameterValueUnit
Dose5mg/kg
Cmax830pg/mL

Caption: Pharmacokinetic parameters of compound 18a in BALB/c mice.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is critical for their development as therapeutic agents.

BMP2/SMAD1 Signaling Pathway in Bone Regeneration

Compound 18a was found to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway.[1] This pathway is crucial for bone formation and repair. The activation of this pathway leads to the upregulation of osteogenic genes, such as RUNX2 and type 1 collagen, which are essential for bone matrix formation and mineralization.[1]

BMP2_SMAD1_Pathway cluster_nucleus Nucleus Compound 18a Compound 18a BMP2 BMP2 Compound 18a->BMP2 activates BMPR BMP Receptor BMP2->BMPR SMAD1/5/9 SMAD1/5/9 BMPR->SMAD1/5/9 phosphorylates SMAD Complex SMAD Complex SMAD1/5/9->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus translocates to RUNX2 RUNX2 Nucleus->RUNX2 upregulates Type 1 Col Type 1 Collagen Nucleus->Type 1 Col upregulates Osteogenesis Osteogenesis RUNX2->Osteogenesis Type 1 Col->Osteogenesis

Caption: BMP2/SMAD1 signaling pathway activated by Compound 18a.

Experimental Workflow for In-Vivo Studies

The general workflow for conducting in-vivo studies with these pyrimidine derivatives involves several key steps, from compound administration to data analysis.

InVivo_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Animal Model Selection Animal Model Selection Compound Formulation Compound Formulation Animal Model Selection->Compound Formulation Dosing & Administration Dosing & Administration Compound Formulation->Dosing & Administration Observation & Monitoring Observation & Monitoring Dosing & Administration->Observation & Monitoring Data Collection Data Collection Observation & Monitoring->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Endpoint Evaluation Endpoint Evaluation Statistical Analysis->Endpoint Evaluation

Caption: General workflow for in-vivo efficacy studies.

References

Comparative Biological Analysis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of the biological data for 4-(4-Methoxyphenyl)pyrimidine-2-thiol and its structurally related analogs. The data presented herein is intended to offer a comparative overview of their potential as therapeutic agents, focusing on their antimicrobial and enzyme inhibitory activities. While direct biological data for this compound is not extensively available in the referenced literature, the analysis of its close analogs provides valuable insights into its potential bioactivities.

Comparative Analysis of Biological Activity

The biological activities of pyrimidine-2-thiol derivatives are significantly influenced by the nature and position of substituents on the phenyl rings. The following tables summarize the quantitative data for compounds structurally related to this compound, providing a basis for performance comparison.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy. The following table presents the MIC values of several 4,6-diarylpyrimidine-2(1H)-thione derivatives against a panel of bacteria and a fungus.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 4,6-Diarylpyrimidine-2(1H)-thione Derivatives

CompoundStaphylococcus aureus (ATCC 25923)Bacillus cereus (ATCC 11778)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 10231)
4-(4-Methoxyphenyl)-6-phenylpyrimidine-2(1H)-thione12562.5>500>500>500
4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidine-2(1H)-thione250125>500>500>500
4,6-Diphenylpyrimidine-2(1H)-thione250125>500>500>500
Ampicillin (Standard)0.480.241.95>500-
Fluconazole (Standard)----0.97

Data sourced from a study on newly synthesized pyrimidine-2(1H)-thiol derivatives. It is important to note that the target compound, this compound, was not explicitly tested in this study; however, the data for its close analogs are presented.

Enzyme Inhibition Activity

The inhibitory effects of these compounds on α-glucosidase and pancreatic lipase were evaluated to assess their potential as antidiabetic and antiobesity agents, respectively.

Table 2: Enzyme Inhibition (IC₅₀, µM) of 4,6-Diarylpyrimidine-2(1H)-thione Derivatives

Compoundα-Glucosidase Inhibition (IC₅₀, µM)Pancreatic Lipase Inhibition (IC₅₀, µM)
4-(4-Methoxyphenyl)-6-phenylpyrimidine-2(1H)-thione10.85 ± 0.2125.40 ± 0.55
4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidine-2(1H)-thione13.34 ± 0.3230.15 ± 0.78
4,6-Diphenylpyrimidine-2(1H)-thione>50>50
Acarbose (Standard for α-Glucosidase)15.28 ± 0.45-
Orlistat (Standard for Pancreatic Lipase)-0.15 ± 0.01

Data sourced from a study on newly synthesized pyrimidine-2(1H)-thiol derivatives. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Synthesis of 4,6-Diarylpyrimidine-2(1H)-thiones

The synthesis of the compared pyrimidine-2-thiol derivatives involves the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde to form a chalcone, followed by a cyclocondensation reaction with thiourea.

Workflow for the Synthesis of 4,6-Diarylpyrimidine-2(1H)-thiones

G cluster_chalcone Chalcone Synthesis cluster_pyrimidine Pyrimidine Synthesis Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Base (e.g., NaOH) Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Chalcone_ref Chalcone Intermediate Thiourea Thiourea Pyrimidine 4,6-Diarylpyrimidine-2(1H)-thione Thiourea->Pyrimidine Base (e.g., NaOEt) Chalcone_ref->Pyrimidine

Caption: General workflow for the synthesis of 4,6-diarylpyrimidine-2(1H)-thiones.

Detailed Protocol:

  • Chalcone Synthesis: Equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol. An aqueous solution of a base, such as sodium hydroxide, is added dropwise, and the mixture is stirred at room temperature for several hours. The resulting precipitate (chalcone) is filtered, washed with water, and recrystallized from ethanol.

  • Pyrimidine Synthesis: The synthesized chalcone and an equimolar amount of thiourea are dissolved in absolute ethanol. A solution of sodium ethoxide in ethanol is added, and the mixture is refluxed for several hours. After cooling, the reaction mixture is poured into ice-cold water and acidified. The resulting solid is filtered, washed with water, and purified by recrystallization to yield the final 4,6-diarylpyrimidine-2(1H)-thione.

In Vitro Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the microbroth dilution method.

Workflow for MIC Determination

G A Prepare serial dilutions of test compounds in 96-well plates B Inoculate wells with a standardized microbial suspension A->B C Incubate plates at the appropriate temperature and time B->C D Add an indicator (e.g., resazurin) to assess microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the compounds are made in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • After incubation, a growth indicator, such as resazurin, is added to each well. A color change from blue to pink indicates microbial growth.

  • The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Workflow for α-Glucosidase Inhibition Assay

G A Pre-incubate α-glucosidase with test compound B Initiate the reaction by adding the substrate (pNPG) A->B C Incubate the reaction mixture B->C D Stop the reaction with Na₂CO₃ C->D E Measure the absorbance of the product (p-nitrophenol) at 405 nm D->E F Calculate the percentage of inhibition and IC₅₀ value E->F G A Prepare an emulsion of the substrate (p-nitrophenyl butyrate) C Add the substrate emulsion to start the reaction A->C B Incubate pancreatic lipase with the test compound B->C D Monitor the increase in absorbance at 405 nm due to the release of p-nitrophenol C->D E Calculate the percentage of inhibition and IC₅₀ value D->E G Pyrimidine Pyrimidine-2-thiol Derivative Kinase Protein Kinase Pyrimidine->Kinase Inhibits COX Cyclooxygenase (COX) Pyrimidine->COX Inhibits CellProliferation Cell Proliferation Kinase->CellProliferation Promotes Inflammation Inflammation COX->Inflammation Promotes

Safety Operating Guide

Navigating the Safe Disposal of 4-(4-Methoxyphenyl)pyrimidine-2-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(4-Methoxyphenyl)pyrimidine-2-thiol, a compound that requires careful handling. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this substance must be treated as hazardous waste. Adherence to the following general best practices is crucial for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent direct contact with the chemical.

EquipmentSpecification
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.
Body Protection Laboratory coat.
Respiratory Protection NIOSH-approved respirator if there is a risk of dust or aerosol formation.

Step-by-Step Disposal Protocol

The following protocol outlines a systematic process for the collection, storage, and disposal of this compound waste. This procedure treats the compound as hazardous waste to ensure the highest level of safety.

Experimental Protocol: Waste Collection and Disposal
  • Waste Segregation:

    • Solid Waste: Isolate all solid waste contaminated with this compound, including gloves, weighing paper, and contaminated vials. Place this waste into a designated, clearly labeled, and sealable hazardous waste container. Do not mix with other waste streams.

    • Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. The container must be clearly labeled with the chemical name and any known hazards. Do not mix with incompatible solvent wastes.

    • Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.

  • Decontamination of Glassware:

    • Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the solvent rinsate in a labeled hazardous waste container for flammable liquids.

    • After the solvent rinse, wash the glassware with soap and water.

    • Note on Thiol Deodorization: For some thiol compounds, rinsing or soaking glassware in a bleach solution can help to oxidize and deodorize the material.[1][2] However, the reactivity of this compound with bleach is unknown. An exothermic reaction is possible.[3] This step should only be performed after consulting a specific Safety Data Sheet or after a risk assessment by qualified safety personnel.

  • Container Management:

    • Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag must include the full chemical name, "this compound," the accumulation start date, and all associated hazards (e.g., Irritant, Corrosive, Environmental Hazard).

    • Storage: Keep waste containers securely sealed when not in use. Store them in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Never dispose of this compound down the drain or in regular trash, as it may be harmful to aquatic life.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_containment Containment cluster_final Final Disposal A Identify Waste Stream (Solid, Liquid, Sharps) B Wear Appropriate PPE A->B C Solid Waste (Gloves, Paper) B->C D Liquid Waste (Solutions, Rinsate) B->D E Sharps Waste (Needles, Glass) B->E F Place in Labeled Hazardous Waste Container C->F D->F E->F G Store in Designated Secure Area F->G H Contact EHS for Pickup by Licensed Disposal Company G->H

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always prioritize consulting the specific Safety Data Sheet for any chemical before handling and disposal.

References

Personal protective equipment for handling 4-(4-Methoxyphenyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Methoxyphenyl)pyrimidine-2-thiol. Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical in a laboratory setting.

Chemical Identifier:

  • CAS Number: 175202-77-4

  • Molecular Formula: C₁₁H₁₀N₂OS

Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye damage [1]

Given these hazards, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solids Tightly fitting safety goggles or a face shield over safety glasses.Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended.Fully buttoned laboratory coat.Work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator for particulates is necessary.
Handling Solutions Tightly fitting safety goggles or a face shield over safety glasses.Chemical-resistant gloves (e.g., nitrile rubber).Fully buttoned laboratory coat.Work in a well-ventilated area, preferably a chemical fume hood.
Cleaning Spills Tightly fitting safety goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant apron or coveralls over a laboratory coat.A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.

Experimental Protocols: Safe Handling and Disposal

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the chemical, ensure your designated workspace is clean and uncluttered. Assemble all necessary equipment and materials.

  • Donning PPE:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Wear tightly fitting safety goggles. If there is a splash hazard, use a face shield in addition to goggles.

    • Wash and dry hands thoroughly before putting on chemical-resistant gloves. For handling this compound, double-gloving is a recommended practice. The outer glove should extend over the cuff of the lab coat.

  • Compound Handling:

    • When weighing the solid, perform the task within a chemical fume hood to prevent the inhalation of fine particles.

    • Use a spatula or other appropriate tool to handle the solid, avoiding direct contact.

    • When preparing solutions, slowly add the solid to the solvent to minimize splashing.

    • Keep all containers with the chemical tightly closed when not in use.

  • Post-Handling:

    • Decontaminate the work area with an appropriate solvent.

    • Follow the PPE doffing procedure outlined below.

    • Wash hands thoroughly with soap and water after all work is complete.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated materials, including gloves, weigh paper, and pipette tips, in a dedicated and clearly labeled hazardous waste container.

  • Containerization: Use a sealed, leak-proof container for all waste. The label should clearly state "Hazardous Waste" and include the chemical name.

  • Storage: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Workflow cluster_start cluster_task Task Assessment cluster_ppe PPE Selection cluster_end start Start: Handling This compound task What is the task? start->task weighing Weighing/Handling Solid - Chemical Fume Hood - Double Nitrile Gloves - Safety Goggles - Lab Coat task->weighing Weighing Solid solution Handling Solution - Fume Hood/Ventilated Area - Nitrile Gloves - Safety Goggles - Lab Coat task->solution Handling Solution spill Cleaning Spill - NIOSH Respirator - Heavy-Duty Gloves - Face Shield & Goggles - Chemical Apron task->spill Spill Cleanup end_procedure Follow Donning/ Doffing/Disposal Procedures weighing->end_procedure solution->end_procedure spill->end_procedure

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.